Nebracetam
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)-1-benzylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-7-11-6-12(15)14(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAFGJGYCUMTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
97205-35-1 (fumarate) | |
| Record name | Nebracetam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097205340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00869598 | |
| Record name | (+/-)-Nebracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97205-34-0 | |
| Record name | Nebracetam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97205-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nebracetam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097205340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Nebracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEBRACETAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T30038QI8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nebracetam's Cholinergic Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nebracetam (B40111), a pyrrolidinone-derived nootropic agent, exerts its cognitive-enhancing effects primarily through the modulation of the cholinergic system. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its interactions with cholinergic receptors and its influence on acetylcholine (B1216132) neurotransmission. Synthesizing available preclinical data, this document details the quantitative parameters of this compound's activity, outlines the methodologies of key experiments, and visualizes the underlying molecular pathways. The primary mechanisms identified are its agonistic activity at M1 muscarinic acetylcholine receptors and the enhancement of presynaptic acetylcholine release. While direct binding affinity data for this compound remains to be fully elucidated, functional assays have provided significant insights into its cholinergic properties. This guide also incorporates relevant findings from the structurally similar compound, nefiracetam, to provide a broader mechanistic context, with clear distinctions made between the two molecules.
Modulation of Muscarinic Acetylcholine Receptors
This compound has been identified as an agonist at the M1 subtype of muscarinic acetylcholine receptors, which are critically involved in learning and memory processes.
M1 Muscarinic Receptor Agonism
Studies have demonstrated that this compound directly stimulates M1 muscarinic receptors, leading to downstream signaling events associated with cognitive function. This agonistic action is considered a cornerstone of its nootropic effects.
Data Presentation: Functional Potency of this compound
| Compound | Parameter | Value | Cell Line |
| This compound HCl | EC₅₀ (intracellular Ca²⁺ increase) | 1.59 mM | Jurkat |
Experimental Protocol: Measurement of Intracellular Calcium Rise in Jurkat Cells
The agonistic activity of this compound at M1 muscarinic receptors was determined by measuring its effect on intracellular calcium concentration ([Ca²⁺]i) in the human leukemic T-cell line, Jurkat, which endogenously expresses M1 receptors.
-
Cell Culture: Jurkat cells are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2/AM, which allows for the ratiometric measurement of intracellular calcium.
-
Stimulation: this compound is added to the cell suspension at various concentrations to elicit a response.
-
Data Acquisition: Changes in fluorescence intensity are monitored using a fluorometer or a fluorescence microscope, allowing for the calculation of [Ca²⁺]i.
-
Confirmation of M1 Receptor Mediation: To confirm that the observed effects are mediated by M1 receptors, the experiment is repeated in the presence of muscarinic antagonists such as atropine (B194438) (non-selective), pirenzepine (B46924) (M1-selective), and AF-DX 116 (M2-selective). The blockade of the this compound-induced [Ca²⁺]i rise by these antagonists, with a potency order of atropine > pirenzepine > AF-DX 116, confirms the M1-muscarinic agonist activity of this compound.
Signaling Pathway: this compound's M1 Muscarinic Receptor Agonism
This compound's M1 agonist signaling pathway.
Enhancement of Presynaptic Acetylcholine Release
A primary mechanism contributing to the cognitive-enhancing effects of this compound is its ability to increase the presynaptic release of acetylcholine.
Concentration-Dependent Increase in Acetylcholine Release
Studies in isolated dog stellate ganglia have shown that this compound enhances acetylcholine release in a concentration-dependent manner.
Data Presentation: this compound's Effect on Acetylcholine Release
| Compound | Effect | Concentration Range | Tissue |
| This compound | Enhanced Acetylcholine Release | 10⁻⁷ to 10⁻⁵ M | Dog Stellate Ganglia |
Proposed Mechanism of Enhanced Acetylcholine Release
The enhanced release of acetylcholine by this compound is not attributed to the blockade of presynaptic M2 muscarinic autoreceptors. Instead, the proposed mechanisms include:
-
Acceleration of Acetylcholine Formation: this compound has been found to stimulate acetylcholine formation in the isolated ganglion.
-
Increased Choline (B1196258) Uptake under Depleted Conditions: While this compound did not alter choline uptake under normal conditions, it enhanced uptake when acetylcholine levels were depleted.
It is important to note that this compound does not directly act on choline acetyltransferase (ChAT) activity, nor does it appear to inhibit acetylcholinesterase (AChE).
Experimental Protocol: Acetylcholine Release Assay in Dog Stellate Ganglia
This protocol outlines the methodology used to measure the effect of this compound on acetylcholine release from presynaptic nerve terminals.
-
Tissue Preparation: Stellate ganglia are isolated from dogs and placed in a superfusion chamber.
-
Superfusion: The ganglia are continuously superfused with a physiological salt solution (e.g., Krebs solution) containing an acetylcholinesterase inhibitor to prevent the degradation of released acetylcholine.
-
Stimulation: The preganglionic nerve is electrically stimulated (e.g., at 5 Hz) to evoke acetylcholine release.
An In-depth Technical Guide to the Neuroprotective Properties of Nebracetam Fumarate in Preclinical Models
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide synthesizes the available preclinical evidence for the neuroprotective effects of Nebracetam fumarate (B1241708). It focuses on the compound's efficacy in models of excitotoxicity and cerebral ischemia, detailing its mechanism of action, relevant experimental protocols, and hypothesized signaling pathways.
Introduction
This compound fumarate is a nootropic compound of the racetam class, investigated for its potential cognitive-enhancing and neuroprotective properties. Preclinical research suggests that this compound may offer protection against neuronal damage in various pathological conditions, primarily through its modulatory effects on key neurotransmitter systems. This document provides a comprehensive overview of the preclinical findings, with a focus on the quantitative data, experimental methodologies, and the underlying molecular mechanisms of its neuroprotective actions.
Mechanism of Action
This compound's neuroprotective effects are believed to stem from its interaction with the cholinergic and glutamatergic systems. A primary mechanism is its modulation of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and, when overactivated, a key mediator of excitotoxic neuronal death.[1]
-
Glutamatergic System Interaction: In preclinical models, this compound has been shown to protect against neuronal dysfunction induced by L-glutamate and NMDA.[1] This suggests that this compound may exert its neuroprotective effects by interacting with NMDA receptor-operated Ca2+ channels, thereby preventing the excessive calcium influx that triggers excitotoxic cell death.[2]
-
Cholinergic System Enhancement: this compound is also known to enhance cholinergic neurotransmission, which may contribute to its cognitive-enhancing effects and indirectly support neuronal health.[3]
Data Presentation: Neuroprotective Efficacy of this compound Fumarate
The following tables summarize the key findings from preclinical studies investigating the neuroprotective properties of this compound fumarate. Due to the limited availability of extensive quantitative data in the public domain, the results are presented with a focus on the experimental models and observed outcomes.
Table 1: Neuroprotective Effects of this compound Fumarate in In Vitro and In Vivo Models
| Experimental Model | Animal/Cell Type | Insult | This compound Fumarate Concentration/Dose | Observed Neuroprotective Effect | Reference |
| Striatal Slices | Rat | L-glutamate and NMDA | 10 µM and 100 µM | Completely protected against striatal dopaminergic impairment. | [1][2] |
| Hippocampal Neurons | Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | 10-min bilateral carotid occlusion | 50 and 100 mg/kg, p.o. | Dose-dependently protected against ischemic delayed neuronal damage in the hippocampal CA1 subfield. | [4] |
Table 2: Effects of the Related Compound Nefiracetam (B1678012) on Neuronal Survival and Apoptosis (for contextual understanding)
| Experimental Model | Animal/Cell Type | Insult | Nefiracetam Concentration/Dose | Observed Effect | Reference |
| Retinal Ischemic Model | Mouse | Ischemic-reperfusion stress | 100 pmol (intravitreous injection) | Inhibited both necrosis and apoptosis. | [5] |
| Microsphere Embolism | Rat | Sustained cerebral ischemia | 10 mg/kg, p.o. | Partially attenuated the decrease in BDNF and synapsin I mRNA and protein levels. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the core protocols for key experiments relevant to assessing the neuroprotective properties of this compound fumarate.
Glutamate-Induced Excitotoxicity in Rat Striatal Slices
This protocol is based on the methodology used to demonstrate this compound's protection against NMDA receptor-mediated neurotoxicity.[1]
-
Tissue Preparation:
-
Male Sprague-Dawley rats are euthanized, and their brains are rapidly removed and placed in ice-cold, oxygenated Krebs-Ringer solution.
-
The striata are dissected and sliced to a thickness of 300-400 µm using a McIlwain tissue chopper.
-
Slices are allowed to equilibrate in oxygenated Krebs-Ringer solution at 37°C for at least 60 minutes.
-
-
Induction of Excitotoxicity:
-
Individual slices are transferred to a perfusion chamber and continuously superfused with oxygenated Krebs-Ringer solution.
-
After establishing a stable baseline, neurotoxicity is induced by switching to a solution containing L-glutamate or NMDA at a concentration known to cause neuronal damage (e.g., 100-500 µM).
-
-
This compound Fumarate Treatment:
-
To assess neuroprotection, slices are pre-incubated with this compound fumarate (e.g., 10 µM, 100 µM) for a defined period (e.g., 30-60 minutes) before the introduction of the excitotoxin. This compound is also co-perfused with the excitotoxin.
-
-
Assessment of Neuroprotection:
-
The functional integrity of dopaminergic neurons is monitored by measuring dopamine (B1211576) release in real-time using techniques like fast-scan cyclic voltammetry or by collecting perfusate samples for analysis by high-performance liquid chromatography (HPLC).
-
Neuroprotection is quantified by comparing the extent of dopamine release inhibition in this compound-treated slices to that in control slices exposed to the excitotoxin alone.
-
Bilateral Common Carotid Artery Occlusion (BCCAO) in Rats
This in vivo model of cerebral ischemia was used to demonstrate the neuroprotective effects of this compound on hippocampal neurons.[4] The following is a generalized protocol.
-
Animal Preparation:
-
Stroke-prone spontaneously hypertensive rats (SHRSP) are anesthetized (e.g., with pentobarbital (B6593769) sodium).
-
The animal is placed on a heating pad to maintain body temperature at 37°C.
-
-
Surgical Procedure:
-
A ventral midline incision is made in the neck to expose both common carotid arteries.
-
The arteries are carefully separated from the vagus nerves.
-
Aneurysm clips or sutures are used to occlude both common carotid arteries for a defined period (e.g., 10 minutes) to induce global cerebral ischemia.[2]
-
-
Reperfusion and Drug Administration:
-
After the occlusion period, the clips are removed or sutures are released to allow for reperfusion of the brain.
-
This compound fumarate (50 and 100 mg/kg) or vehicle is administered orally at a specific time point after reperfusion (e.g., 10 minutes).[4]
-
-
Histological Analysis:
-
After a survival period (e.g., 7 days), the animals are euthanized, and their brains are perfusion-fixed with paraformaldehyde.
-
The brains are removed, post-fixed, and processed for paraffin (B1166041) embedding.
-
Coronal sections of the hippocampus are cut and stained with a neuronal marker (e.g., cresyl violet) to assess neuronal survival.
-
The number of surviving pyramidal cells in the CA1 subfield is counted under a microscope to quantify the extent of neuroprotection.
-
Assessment of Apoptosis: TUNEL Assay
While not yet documented for this compound, the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a standard method to detect DNA fragmentation, a hallmark of apoptosis.
-
Sample Preparation: Brain tissue sections or cultured cells are fixed and permeabilized.
-
Enzymatic Labeling: The enzyme Terminal deoxynucleotidyl Transferase (TdT) is used to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: The labeled cells can be visualized using fluorescence microscopy or colorimetric detection.
-
Quantification: The percentage of TUNEL-positive cells is determined by counting the number of labeled nuclei relative to the total number of nuclei (often counterstained with DAPI).
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the hypothesized signaling pathways involved in this compound's neuroprotective effects and a typical experimental workflow.
Conclusion and Future Directions
The preclinical evidence suggests that this compound fumarate possesses neuroprotective properties, particularly in models of excitotoxicity and cerebral ischemia.[1][4] Its mechanism of action appears to be linked to the modulation of NMDA receptors, which are pivotal in mediating neuronal damage in these conditions.[2] However, the current body of publicly available research has several limitations.
Future research should focus on:
-
Quantitative Analysis: Conducting studies that provide robust quantitative data, such as dose-response curves for neuroprotection, percentage reduction in infarct volume, and detailed cell viability assays.
-
Apoptosis Studies: Directly investigating the anti-apoptotic effects of this compound using assays like TUNEL and caspase activity to confirm the hypothesized mechanisms suggested by related compounds.[5]
-
Signaling Pathway Elucidation: Exploring the downstream signaling pathways modulated by this compound to identify specific molecular targets. Investigating its effects on CREB phosphorylation and BDNF expression would be a logical next step.[4]
A more comprehensive understanding of these aspects will be crucial for determining the full therapeutic potential of this compound fumarate as a neuroprotective agent and for guiding its potential translation into clinical applications.
References
- 1. Emerging neuroprotective strategies for the treatment of ischemic stroke: An overview of clinical and preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bilateral Common Carotid Artery Occlusion as an Adequate Preconditioning Stimulus to Induce Early Ischemic Tolerance to Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of nefiracetam on the levels of brain-derived neurotrophic factor and synapsin I mRNA and protein in the hippocampus of microsphere-embolized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Nebracetam as an M1 Muscarinic Acetylcholine Receptor Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nebracetam (B40111), a nootropic agent from the racetam class, has been identified as an agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). This receptor is a key target in the central nervous system for cognitive enhancement and the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the M1 mAChR. It includes available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development.
Introduction
The cholinergic system plays a crucial role in cognitive functions, including learning and memory. The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is highly expressed in the hippocampus and cerebral cortex, regions integral to these processes. Agonism at the M1 receptor is a promising strategy for enhancing cholinergic neurotransmission and mitigating cognitive decline. This compound has been shown to act as an agonist at M1 receptors, contributing to its potential nootropic effects.[1] This guide will delve into the specifics of this interaction.
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
This compound, as an M1 muscarinic acetylcholine receptor agonist, initiates a well-defined signaling cascade. The M1 receptor is coupled to the Gq family of G proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
Caption: M1 Muscarinic Acetylcholine Receptor Signaling Pathway.
Quantitative Data
The following table summarizes the available quantitative data for this compound's activity at the M1 muscarinic acetylcholine receptor.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 1.59 mM | Jurkat | Intracellular Ca2+ Increase | [2] |
| Binding Affinity (Ki/Kd) | Data Not Available | - | - | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These represent standard protocols that can be adapted for the characterization of this compound's M1 agonistic properties.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound (this compound) for the M1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.
-
Radioligand: [3H]-Pirenzepine or [3H]-N-methylscopolamine ([3H]-NMS).
-
Test Compound: this compound.
-
Non-specific Binding Control: Atropine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Cell Harvester and Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice. Dilute to the desired protein concentration in assay buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Assay Buffer
-
Radioligand (at a concentration close to its Kd, e.g., 0.2 nM [3H]-Pirenzepine)
-
Increasing concentrations of this compound or vehicle.
-
For non-specific binding wells, add atropine.
-
-
Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 of this compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Intracellular Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of the M1 receptor by this compound.
Materials:
-
Cells: Jurkat cells (human leukemic T-cell line) endogenously expressing the M1 receptor.
-
Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Test Compound: this compound.
-
Positive Control: Carbachol or another known M1 agonist.
-
Antagonist: Atropine or pirenzepine (B46924) for validation.
-
Fluorescence Plate Reader or Microscope.
Procedure:
-
Cell Culture: Culture Jurkat cells in appropriate media and conditions.
-
Dye Loading: Incubate the cells with a calcium indicator dye (e.g., 1-5 µM Fura-2 AM) in assay buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove extracellular dye.
-
Cell Plating: Resuspend the cells in assay buffer and plate them into a 96-well plate.
-
Baseline Measurement: Measure the baseline fluorescence for a short period before adding the compound.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Immediately and continuously measure the change in fluorescence over time. For Fura-2, this involves ratiometric measurement at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.
-
Data Analysis: Calculate the change in intracellular calcium concentration. Plot the peak response against the concentration of this compound to determine the EC50 value.
Caption: Intracellular Calcium Mobilization Assay Workflow.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the M1 receptor upon agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.
Materials:
-
Receptor Source: Membranes from CHO cells expressing the human M1 receptor.
-
Radioligand: [35S]GTPγS.
-
Test Compound: this compound.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
GDP: To maintain G proteins in their inactive state.
-
Non-specific Binding Control: Unlabeled GTPγS.
-
Scintillation Proximity Assay (SPA) beads or Filtration Apparatus.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and dilute in assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
Membrane preparation.
-
GDP (e.g., 10 µM).
-
Increasing concentrations of this compound or vehicle.
-
-
Pre-incubation: Pre-incubate for a short period at room temperature.
-
Initiate Reaction: Add [35S]GTPγS to start the reaction.
-
Incubation: Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination and Detection:
-
Filtration Method: Terminate by rapid filtration and wash. Count the radioactivity on the filters.
-
SPA Method: Add SPA beads, allow them to settle, and count the plate in a scintillation counter.
-
-
Data Analysis: Determine the agonist-stimulated increase in [35S]GTPγS binding. Plot the specific binding against the concentration of this compound to determine the EC50 and Emax values.
Conclusion
The available evidence indicates that this compound acts as an agonist at the M1 muscarinic acetylcholine receptor, leading to an increase in intracellular calcium. This mechanism is consistent with its potential to enhance cognitive function. However, a comprehensive quantitative characterization of its binding affinity (Ki) at the M1 receptor is currently lacking in the public domain. The experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the interaction of this compound with the M1 receptor and its downstream signaling pathways. Such studies are essential for a complete understanding of its pharmacological profile and for advancing its potential therapeutic applications.
References
Cognitive-Enhancing Effects of Nebracetam in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cognitive-enhancing effects of Nebracetam (B40111), a nootropic agent of the racetam class, as demonstrated in various rodent models. This document synthesizes preclinical data on its efficacy, outlines detailed experimental protocols for key behavioral assays, and elucidates its proposed mechanisms of action through signaling pathway diagrams. The information is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction
This compound (chemical name: N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide) is a pyrrolidinone derivative that has been investigated for its potential to improve learning and memory. Its multifaceted mechanism of action is primarily centered on the modulation of cholinergic and glutamatergic neurotransmitter systems, which are crucial for cognitive processes. This guide focuses on the preclinical evidence from rodent studies that substantiates the cognitive-enhancing properties of this compound.
Quantitative Data from Behavioral Studies
The cognitive-enhancing effects of this compound have been evaluated in several rodent models of learning and memory. The following tables summarize the quantitative data from key behavioral assays. It is important to note that much of the detailed research has been conducted on the closely related compound, Nefiracetam. Where data for this compound is limited, data from Nefiracetam studies are included for comparative purposes and are clearly identified.
Morris Water Maze (MWM)
The Morris Water Maze is a widely used task to assess spatial learning and memory. The primary measure is the escape latency, which is the time it takes for the animal to locate a hidden platform in a pool of water.
Table 1: Effects of this compound and Nefiracetam on Morris Water Maze Performance in Rats
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| This compound | Scopolamine-induced amnesia in Wistar rats | 1, 3, 10 mg/kg, p.o. | Dose-dependently reversed scopolamine-induced deficits in spatial learning. | [1] |
| Nefiracetam | Traumatic brain injury in Sprague-Dawley rats | 3 and 9 mg/kg/day, p.o. for 15 days | Attenuated deficits in MWM performance. The 9 mg/kg dose restored performance to a level not significantly different from sham-injured animals. | [2] |
| Nefiracetam | Cerebral embolism in Sprague-Dawley rats | 30 mg/kg/day, p.o. for 21 days | Completely ameliorated impairment in visual spatial learning. Mean escape latency was reduced from 35 ± 6 seconds (vehicle) to 18 ± 4 seconds. |
Radial Arm Maze (RAM)
The Radial Arm Maze is employed to evaluate both working and reference memory. Working memory is assessed by the number of re-entries into already visited arms (working memory errors), while reference memory is evaluated by entries into arms that are never baited (reference memory errors).
Table 2: Effects of this compound on Radial Arm Maze Performance in Rats with Scopolamine-Induced Amnesia
| Treatment Group | Dose (mg/kg, p.o.) | Working Memory Errors (Mean ± SEM) | Reference Memory Errors (Mean ± SEM) |
| Vehicle Control | - | Data not available in provided snippets | Data not available in provided snippets |
| Scopolamine (0.5 mg/kg, i.p.) | - | Data not available in provided snippets | Data not available in provided snippets |
| This compound + Scopolamine | 10 | Corrected scopolamine-induced disruption of spatial cognition. | Data not available in provided snippets |
| Note: Specific quantitative data on the number of errors were not available in the provided search results. The information indicates a qualitative improvement. |
Passive Avoidance Test
The passive avoidance test is a fear-motivated task that assesses long-term memory based on the animal's ability to remember an aversive stimulus. The primary measure is the step-through latency, the time it takes for the animal to re-enter a dark compartment where it previously received a mild foot shock.
Table 3: Effects of this compound on Step-Through Latency in the Passive Avoidance Test in Rodents
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| This compound | Scopolamine-induced amnesia in rats or mice | Dose not specified in snippets | Expected to increase step-through latency, indicating improved memory retention. | [3] |
| Nefiracetam | Basal forebrain lesion-induced amnesia in rats | 3 mg/kg | Ameliorated amnesia. | |
| Note: While the protocol for using this compound in this assay is established, specific quantitative data on step-through latencies were not available in the provided search results. |
Experimental Protocols
Scopolamine-Induced Amnesia Model in the Morris Water Maze
This protocol is designed to assess the ability of this compound to reverse cholinergic deficit-induced impairments in spatial learning and memory.[1]
-
Animals: Male Wistar rats (250-300g) are commonly used. Animals should be housed individually with a 12-hour light/dark cycle and ad libitum access to food and water. A minimum of one week of acclimatization is recommended before the experiment.[1]
-
Apparatus: A circular pool (approximately 1.5m in diameter) filled with water made opaque with a non-toxic substance. A hidden escape platform is submerged 1-2 cm below the water surface. Various distal visual cues should be placed around the room to aid in spatial navigation. A video tracking system is used to record and analyze swim paths.[1]
-
Procedure:
-
Habituation (Day 1): Each rat is allowed to swim freely in the pool for 60 seconds without the platform. The rat is then guided to a visible platform and allowed to remain there for 20-30 seconds.[1]
-
Acquisition Phase (Days 2-5):
-
This compound (e.g., 1, 3, 10 mg/kg, p.o.) or vehicle is administered 60 minutes before the trial.[1]
-
Scopolamine (0.5 mg/kg, i.p.) is administered 30 minutes before the trial to induce amnesia.[1]
-
Four trials are conducted per day for each rat, with the starting quadrant varied for each trial. The latency to find the hidden platform is recorded. If the platform is not found within 60-90 seconds, the rat is gently guided to it.[1]
-
-
Probe Trial (Day 6): The platform is removed from the pool. The rat is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.[1]
-
Radial Arm Maze Task for Scopolamine-Induced Amnesia
This protocol assesses the effect of this compound on working and reference memory deficits induced by scopolamine.
-
Animals: Male Wistar or Sprague-Dawley rats (250-300g). Rats are typically food-deprived to 85-90% of their free-feeding body weight to motivate them to seek food rewards.
-
Apparatus: An eight-arm radial maze elevated from the floor, with food wells at the end of each arm. The maze should be situated in a room with various distal visual cues.
-
Procedure:
-
Habituation and Pre-training (5-7 days): Rats are allowed to explore the maze for 10 minutes daily with food rewards placed in all arms. Once the rats freely explore and consume the rewards, training begins.
-
Training: Four of the eight arms are baited with a food reward. The baited arms should remain consistent for each rat but can be varied between rats. The rat is placed on the central platform and allowed to explore until all four rewards are consumed or for a maximum of 10 minutes. The number of working memory errors (re-entry into a previously visited baited arm) and reference memory errors (entry into an unbaited arm) are recorded. Training continues daily until a stable baseline performance is achieved (e.g., <2 errors per trial for 3 consecutive days).
-
Testing:
-
This compound or vehicle is administered (e.g., 60 minutes prior to the task).
-
Scopolamine (e.g., 0.5 mg/kg, i.p.) is administered 30 minutes before placing the rat in the maze.
-
The RAM task is conducted as described in the training phase, and the number of working and reference memory errors are recorded.
-
-
Passive Avoidance Test
This protocol evaluates the effect of this compound on long-term, fear-motivated memory.
-
Animals: Male Wistar rats (200-250 g) or male Swiss Webster mice (25-30 g).
-
Apparatus: A two-compartment box with a light and a dark chamber. The dark chamber is equipped with a grid floor connected to a shock generator. A guillotine door separates the two compartments.
-
Procedure:
-
Training (Acquisition) Phase:
-
This compound or vehicle is administered 30-60 minutes before the training session.
-
The animal is placed in the light compartment, facing away from the guillotine door, for a 60-second acclimatization period.
-
The guillotine door is opened, and the initial latency to enter the dark compartment with all four paws (step-through latency) is recorded.
-
Once the animal enters the dark compartment, the door is closed, and a mild, inescapable electric foot shock (e.g., 0.5 mA for 2 seconds for rats) is delivered.
-
The animal is then returned to its home cage.
-
-
Retention (Testing) Phase (typically 24 hours later):
-
The animal is placed back into the light compartment.
-
The guillotine door is opened, and the step-through latency to re-enter the dark compartment is recorded. No foot shock is delivered.
-
A cut-off time (e.g., 300 or 600 seconds) is set. An increased step-through latency in the retention phase is indicative of successful memory consolidation.
-
-
Mechanisms of Action and Signaling Pathways
This compound is believed to exert its cognitive-enhancing effects through a multi-target approach, primarily involving the cholinergic and glutamatergic systems.[4]
Cholinergic System Modulation
This compound acts as a functional M1 muscarinic acetylcholine (B1216132) receptor agonist.[5] Activation of M1 receptors, which are predominantly coupled to Gq/11 G-proteins, initiates a signaling cascade that leads to neuronal excitation.
In addition to direct receptor agonism, studies with the related compound Nefiracetam have shown that it can enhance the release of acetylcholine in the frontal cortex and hippocampus.[6][7] This increase in acetylcholine availability is thought to contribute significantly to its pro-cognitive effects.
Glutamatergic System Modulation and Neuroprotection
This compound has also been shown to interact with the glutamatergic system, specifically by modulating NMDA receptor function.[4] It has demonstrated neuroprotective effects by protecting against NMDA receptor-mediated neurotoxicity.[8][9] This action is thought to involve the attenuation of excessive calcium influx through NMDA receptor channels, which can be excitotoxic.[9]
Effects on Other Neurotransmitters
Research also suggests that this compound's cognitive-enhancing effects may involve the modulation of other neurotransmitter systems. In a model of cerebral ischemia, this compound treatment was found to help restore hippocampal serotonin (B10506) and striatal dopamine (B1211576) metabolite levels. Furthermore, it has been observed to reverse scopolamine-induced decreases in noradrenaline content in the frontal cortex and hippocampus.[9] This indicates a broader influence on monoaminergic systems, which could contribute to its nootropic properties.
Conclusion
This compound demonstrates significant potential as a cognitive-enhancing agent in rodent models. Its efficacy in ameliorating deficits in spatial learning, working memory, and long-term memory is supported by data from various behavioral paradigms, including the Morris Water Maze, Radial Arm Maze, and Passive Avoidance Test. The primary mechanisms of action appear to be the potentiation of the cholinergic system through M1 muscarinic receptor agonism and enhanced acetylcholine release, as well as neuroprotective effects via modulation of the glutamatergic system. Further research is warranted to fully elucidate the dose-response relationships and the precise molecular interactions underlying its cognitive-enhancing effects. The detailed protocols provided in this guide offer a framework for conducting such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Nefiracetam improves Morris water maze performance following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Step-down-type passive avoidance- and escape-learning method. Suitability for experimental amnesia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effects of this compound (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nefiracetam elevates extracellular acetylcholine level in the frontal cortex of rats with cerebral cholinergic dysfunctions: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nefiracetam enhances acetylcholine outflow from the frontal cortex: in vivo microdialysis study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (WEB 1881FU) prevents N-methyl-D-aspartate receptor-mediated neurotoxicity in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Chemoenzymatic Synthesis of (S)-Nebracetam: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-nebracetam, a chiral nootropic agent, has garnered significant interest for its potential cognitive-enhancing properties. Its stereospecific nature necessitates a precise and efficient synthetic route to obtain the desired enantiomer. This technical guide provides a comprehensive overview of a robust chemoenzymatic strategy for the synthesis of (S)-nebracetam. The core of this approach lies in the enzymatic kinetic resolution of a key racemic intermediate, followed by a series of chemical transformations. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow to facilitate understanding and replication by researchers in the field of medicinal chemistry and drug development.
Introduction
Nebracetam (B40111) is a member of the racetam family of drugs, which are known for their cognitive-enhancing effects. The (S)-enantiomer of this compound is the biologically active form, making its stereoselective synthesis a critical aspect of its development. Chemoenzymatic synthesis offers a powerful and elegant approach, combining the high selectivity of enzymatic reactions with the versatility of traditional organic chemistry. This guide focuses on a well-established chemoenzymatic route that employs a lipase-catalyzed kinetic resolution to establish the crucial stereocenter, followed by chemical modifications to complete the synthesis of (S)-nebracetam.
Overall Synthetic Pathway
The chemoenzymatic synthesis of (S)-nebracetam can be conceptually divided into two main stages:
-
Enzymatic Kinetic Resolution: A racemic mixture of 1-benzyl-5-hydroxy-1,5-dihydropyrrol-2-one is resolved using a lipase (B570770) to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer as an unreacted alcohol.
-
Chemical Transformations: The resulting (S)-1-benzyl-5-hydroxy-1,5-dihydropyrrol-2-one undergoes a diastereoselective Michael addition with nitromethane (B149229), followed by the reduction of the nitro group and subsequent intramolecular cyclization to yield (S)-nebracetam.
Caption: Overall chemoenzymatic synthesis pathway for (S)-nebracetam.
Experimental Protocols
Enzymatic Kinetic Resolution of (±)-1-benzyl-5-hydroxy-1,5-dihydropyrrol-2-one
This crucial step establishes the stereochemistry for the final product. The kinetic resolution is achieved through the enantioselective acylation of the racemic hydroxylactam using lipase from Burkholderia cepacia (Lipase PS-D).
Materials:
-
Racemic (±)-1-benzyl-5-hydroxy-1,5-dihydropyrrol-2-one
-
Lipase from Burkholderia cepacia (Lipase PS-D)
-
Vinyl acetate (B1210297)
-
1,4-Dioxane (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
Procedure:
-
To a solution of racemic (±)-1-benzyl-5-hydroxy-1,5-dihydropyrrol-2-one in anhydrous 1,4-dioxane, add lipase from Burkholderia cepacia (Lipase PS-D).
-
Add vinyl acetate as the acyl donor to the reaction mixture.
-
Stir the suspension at room temperature for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon reaching approximately 50% conversion, filter off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
The unreacted (S)-1-benzyl-5-hydroxy-1,5-dihydropyrrol-2-one and the acylated (R)-enantiomer are separated.
Diastereoselective Michael Addition of Nitromethane
The enantiomerically pure (S)-hydroxylactam is then subjected to a Michael addition with nitromethane to introduce the precursor to the aminomethyl side chain.
Materials:
-
(S)-1-benzyl-5-hydroxy-1,5-dihydropyrrol-2-one (>99% ee)
-
Nitromethane
-
A suitable base catalyst (e.g., a mild organic base)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) or dichloromethane)
Procedure:
-
Dissolve (S)-1-benzyl-5-hydroxy-1,5-dihydropyrrol-2-one in an appropriate anhydrous solvent.
-
Add nitromethane to the solution.
-
Add a catalytic amount of a suitable base to initiate the Michael addition.
-
Stir the reaction mixture at the appropriate temperature (this may require optimization, but is often carried out at room temperature).
-
Monitor the reaction until completion by TLC or HPLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of ammonium (B1175870) chloride).
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
The crude Michael adduct can be purified by recrystallization or column chromatography to improve the diastereomeric excess.
Chemical Transformation of the Michael Adduct to (S)-Nebracetam
The final steps involve the reduction of the nitro group to a primary amine, followed by intramolecular cyclization to form the pyrrolidinone ring of (S)-nebracetam.
Materials:
-
Michael adduct (nitro intermediate)
-
Reducing agent (e.g., catalytic hydrogenation with Pd/C, or a metal/acid system like Fe/AcOH or Zn/AcOH)
-
Solvent for reduction (e.g., methanol (B129727), ethanol, or acetic acid)
-
Reagents for work-up and purification
Procedure:
-
Nitro Group Reduction:
-
Catalytic Hydrogenation (Method A): Dissolve the Michael adduct in a suitable solvent like methanol or ethanol. Add a catalytic amount of palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir until the reaction is complete.
-
Metal/Acid Reduction (Method B): Dissolve the Michael adduct in a solvent such as acetic acid. Add a metal powder like iron (Fe) or zinc (Zn) in portions. Stir the mixture until the reduction is complete.
-
-
Work-up and Cyclization:
-
After the reduction is complete, filter off the catalyst (for Method A) or the excess metal (for Method B).
-
Concentrate the filtrate. The acidic conditions of the workup or the hydrogenation itself may facilitate the intramolecular cyclization to form the lactam ring of (S)-nebracetam. If cyclization is not complete, gentle heating in a suitable solvent may be required.
-
-
Purification:
-
Purify the crude (S)-nebracetam by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the final product with high purity.
-
Data Presentation
The following tables summarize the quantitative data for the key steps in the chemoenzymatic synthesis of (S)-nebracetam.
Table 1: Enzymatic Kinetic Resolution of (±)-1-benzyl-5-hydroxy-1,5-dihydropyrrol-2-one
| Parameter | Value | Reference |
| Enzyme | Lipase from Burkholderia cepacia (PS-D) | [1] |
| Acyl Donor | Vinyl acetate | [1] |
| Solvent | 1,4-Dioxane | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 48 hours | [1] |
| Conversion | 49% | [1] |
| Enantiomeric Excess (ee) of (S)-alcohol | >99% | [1] |
| Enantiomeric Ratio (E) | >200 | [1] |
Table 2: Diastereoselective Michael Addition
| Parameter | Value | Reference |
| Substrate | (S)-1-benzyl-5-hydroxy-1,5-dihydropyrrol-2-one | [2] |
| Reagent | Nitromethane | [2] |
| Yield of Michael Adduct | 99% | [2] |
| Diastereomeric Excess (de) | 86% | [2] |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental process.
Caption: Experimental workflow for the chemoenzymatic synthesis of (S)-nebracetam.
Conclusion
The chemoenzymatic synthesis of (S)-nebracetam presented in this guide offers an efficient and highly stereoselective route to this important nootropic compound. The key to this strategy is the lipase-catalyzed kinetic resolution, which provides access to the desired enantiomer of the hydroxylactam intermediate with excellent enantiopurity. Subsequent chemical transformations, while requiring careful execution and optimization, are based on well-established organic reactions. This guide provides researchers, scientists, and drug development professionals with a solid foundation for the synthesis and further investigation of (S)-nebracetam and its analogs. The detailed protocols and data should facilitate the reproduction of this synthetic route and encourage further research in the application of biocatalysis in pharmaceutical synthesis.
References
Nebracetam's Influence on Noradrenergic and Serotonergic Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nebracetam (B40111), a nootropic agent from the racetam class, has been investigated for its potential cognitive-enhancing properties. Preclinical evidence suggests that its mechanism of action involves the modulation of multiple neurotransmitter systems, including the noradrenergic and serotonergic pathways. This technical guide provides an in-depth analysis of the existing research on this compound's influence on these two critical systems. It summarizes key quantitative data, details the experimental protocols used in pivotal studies, and presents signaling pathways and experimental workflows through structured diagrams to facilitate a comprehensive understanding for research and development professionals.
Influence on the Noradrenergic System
This compound's interaction with the noradrenergic system appears to be a component of its cognitive-enhancing effects, particularly in counteracting cholinergic deficits.
Quantitative Data
Direct quantitative data on this compound's binding affinity to adrenergic receptors or its impact on norepinephrine (B1679862) turnover under normal physiological conditions is limited in publicly available literature. However, a key preclinical study demonstrated its ability to restore noradrenaline levels in a scopolamine-induced amnesia model.
Table 1: Effect of this compound on Scopolamine-Induced Changes in Noradrenaline Content
| Brain Region | Treatment Group | Noradrenaline Content |
| Frontal Cortex | Scopolamine (B1681570) | Decreased |
| Scopolamine + this compound | Reversed to normal levels | |
| Hippocampus | Scopolamine | Decreased |
| Scopolamine + this compound | Reversed to normal levels | |
| Source: Qualitative findings suggest a reversal effect; specific quantitative values are not available in the cited abstracts.[1][2][3][4][5] |
Experimental Protocols
1.2.1. Measurement of Noradrenaline Content in a Scopolamine-Induced Amnesia Model
This protocol outlines a typical procedure to assess the effect of this compound on noradrenaline levels in a rodent model of cognitive deficit.
-
Animal Model: Male Wistar rats.
-
Induction of Amnesia: Administration of scopolamine (e.g., 0.5 mg/kg, i.p.), a muscarinic receptor antagonist known to induce cognitive deficits and alter neurotransmitter levels.
-
Drug Administration: this compound (e.g., 10 mg/kg, p.o.) is administered prior to the scopolamine challenge. Control groups receive vehicle or scopolamine alone.
-
Tissue Collection: At a predetermined time point after drug administration, animals are euthanized, and the frontal cortex and hippocampus are rapidly dissected on ice.
-
Neurotransmitter Analysis:
-
Homogenization: Brain tissues are homogenized in a suitable buffer (e.g., perchloric acid).
-
Centrifugation: The homogenates are centrifuged to precipitate proteins.
-
HPLC with Electrochemical Detection (HPLC-ECD): The supernatant is analyzed to quantify norepinephrine levels.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A buffered solution (e.g., with sodium heptanesulfonate as an ion-pairing agent) with an organic modifier like methanol (B129727) or acetonitrile.
-
Detection: An electrochemical detector set at an appropriate oxidation potential for norepinephrine.
-
-
-
Data Analysis: Norepinephrine levels in the different treatment groups are compared to determine if this compound reverses the scopolamine-induced decrease.
Signaling Pathways and Experimental Workflow
Influence on the Serotonergic System
This compound exhibits a more defined, albeit complex, influence on the serotonergic system, with effects on both serotonin (B10506) uptake and synthesis under specific conditions.
Quantitative Data
Table 2: In Vitro Inhibition of Serotonin Uptake by this compound
| This compound Concentration (µM) | Serotonin Uptake Inhibition (%) in Hippocampal Synaptosomes |
| 1 | Not significant |
| 10 | Not significant |
| 100 | Significant reduction |
| 1000 | Significant reduction |
| Source: A significant reduction in serotonin uptake was observed at concentrations of 100 µM and above.[6] |
Table 3: Effect of this compound on Hippocampal 5-HT Synthesis in a Cerebral Ischemia Model
| Treatment Group | Hippocampal 5-HT Synthesis Rate (nmol/g/h) |
| Sham-operated | (Baseline value) |
| Microsphere Embolism (Ischemia) | Attenuated |
| Ischemia + this compound (30 mg/kg, p.o.) | Restored to near sham-operated levels |
| Source: this compound treatment restored the attenuated hippocampal in vivo 5-HT synthesis on the 3rd day post-ischemia.[7] |
An in vivo microdialysis study showed no significant changes in extracellular serotonin concentrations in the hippocampus of normal rats after intraperitoneal administration of this compound at a dose of 30 mg/kg.[6] This suggests that at pharmacologically relevant doses under normal physiological conditions, this compound is unlikely to act as a potent serotonin reuptake inhibitor.[6]
Experimental Protocols
2.2.1. In Vitro Synaptosomal Serotonin Uptake Assay
-
Synaptosome Preparation:
-
Hippocampi from Wistar rats are homogenized in a sucrose (B13894) buffer.
-
Synaptosomes are isolated using a Percoll gradient centrifugation method.
-
-
Uptake Assay:
-
Synaptosomes are pre-incubated at 37°C in a buffer containing various concentrations of this compound (1 to 1000 µM).
-
The uptake reaction is initiated by adding a low concentration of radiolabeled serotonin (e.g., [³H]5-HT).
-
After a short incubation period, the uptake is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The percentage inhibition of serotonin uptake at each this compound concentration is calculated relative to a vehicle control.
2.2.2. In Vivo Measurement of Serotonin Synthesis in a Cerebral Ischemia Model
-
Animal Model: Rats with cerebral ischemia induced by microsphere embolism.
-
Drug Administration: Delayed treatment with this compound (30 mg/kg, p.o., twice daily) is initiated after the ischemic event.
-
Measurement of 5-HT Synthesis:
-
On the 3rd day post-ischemia, animals are administered a tryptophan hydroxylase inhibitor (e.g., NSD-1015) to block the conversion of 5-hydroxytryptophan (B29612) (5-HTP) to 5-HT.
-
This leads to the accumulation of 5-HTP, the rate of which reflects the in vivo rate of serotonin synthesis.
-
After a set time, animals are euthanized, and the hippocampus is dissected.
-
5-HTP levels are quantified using HPLC with fluorescence detection.
-
-
Data Analysis: The rate of 5-HTP accumulation is compared between sham-operated, ischemic, and this compound-treated ischemic groups to determine the effect of this compound on serotonin synthesis.[7]
Signaling Pathways and Experimental Workflow
Conclusion
The available evidence indicates that this compound exerts a modulatory influence on both the noradrenergic and serotonergic systems, which likely contributes to its nootropic profile. Its effect on the noradrenergic system is suggested by its ability to reverse scopolamine-induced deficits in noradrenaline content, pointing towards a potential role in ameliorating cognitive impairments associated with cholinergic hypofunction. However, further research is required to elucidate the direct mechanisms, such as receptor binding affinities and effects on norepinephrine turnover.
The interaction with the serotonergic system is more clearly defined. While this compound shows weak inhibition of serotonin reuptake at high concentrations in vitro, this effect is not observed at pharmacological doses in vivo under normal conditions. More significantly, this compound demonstrates a restorative effect on serotonin synthesis in the hippocampus following an ischemic insult. This suggests a neuroprotective or restorative mechanism in pathological states rather than a primary modulation of serotonergic tone in a healthy brain.
For drug development professionals, these findings position this compound as a compound with a multi-target profile. Future research should focus on obtaining more precise quantitative data on its noradrenergic interactions and further exploring the context-dependent nature of its effects on the serotonergic system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound on synaptosomal monoamine uptake of striatal and hippocampal regions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of delayed treatment with this compound on neurotransmitters in brain regions after microsphere embolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Nebracetam: A Technical Guide for Neurodegenerative Disorder Research
For Immediate Release
This technical guide provides a comprehensive overview of the preclinical data available for Nebracetam, a nootropic agent from the racetam class, in the context of neurodegenerative disorders. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of quantitative data, experimental methodologies, and an exploration of the underlying signaling pathways.
Introduction
This compound (WEB 1881 FU) is a synthetic cognitive enhancer that has been investigated for its potential therapeutic effects in models of cognitive impairment.[1] Like other members of the racetam family, its mechanism of action is believed to be multi-faceted, primarily modulating key neurotransmitter systems implicated in learning and memory.[2] Preclinical research points towards its interaction with the cholinergic and glutamatergic systems as central to its nootropic and neuroprotective properties.[3] This guide synthesizes the existing preclinical findings to provide a framework for further investigation into its therapeutic potential for neurodegenerative diseases.
Quantitative Preclinical Efficacy Data
The following tables summarize the key quantitative findings from preclinical studies of this compound in various animal models of cognitive dysfunction.
Table 1: Efficacy of this compound in Scopolamine-Induced Amnesia Models
| Animal Model | Behavioral Assay | This compound Dose (p.o.) | Key Outcome | Reference |
| Rat | 8-Arm Radial Maze | 10 mg/kg | Reversal of scopolamine-induced spatial cognitive deficits | [4][5] |
| Rat | Not Specified | 10 mg/kg | Corrected scopolamine-induced disruption of spatial cognition | [5] |
| Mouse | Not Specified | Not Specified | Enhanced oxotremorine-induced tremors, indicating cholinergic activity | [5] |
Table 2: Neuroprotective and Neurochemical Effects of this compound
| Animal Model/System | Condition | This compound Dose/Concentration | Key Outcome | Reference |
| Rat | Cerebral Ischemia | 30 mg/kg (p.o., twice daily) | Partially restored hippocampal serotonin (B10506) (5-HT) and striatal dopamine (B1211576) metabolite levels | [2][3] |
| Rat Striatal Slices | L-glutamate and NMDA-induced neurotoxicity | 10⁻⁵ M and 10⁻⁴ M | Completely protected against striatal dopaminergic impairment | [3][5] |
| Rat | Scopolamine-induced | Not Specified | Reversed the decrease in noradrenaline content in the frontal cortex and hippocampus | [2][5] |
| Rat with AF64A-induced cholinergic lesion | Passive Avoidance Task | 100 mg/kg/day (p.o. for 7 days) | Significantly antagonized the reduction in latency of the passive avoidance response | [5] |
| Rat with AF64A-induced cholinergic lesion | Neurochemical Analysis | 100 mg/kg/day (p.o. for 7 days) | Significantly suppressed the AF64A-induced declines in hippocampal ACh content and CAT activity | [5] |
| Spontaneously Hypertensive Rats (SHRSP) with occlusion | Ischemic Delayed Neuronal Damage | 50 and 100 mg/kg (p.o.) | Dose-dependently protected against ischemic delayed neuronal damage in the hippocampus | [5] |
Key Experimental Protocols
Detailed methodologies for the primary behavioral and in vitro assays used to evaluate this compound's efficacy are outlined below.
Scopolamine-Induced Amnesia in the 8-Arm Radial Maze
This protocol is designed to assess a compound's ability to mitigate memory impairment caused by cholinergic deficits.[2]
-
Apparatus: An eight-arm radial maze elevated from the floor, with food wells at the end of each arm, placed in a room with various distal visual cues.[2]
-
Subjects: Wistar or Sprague-Dawley rats (male, 250-300g).[1]
-
Procedure:
-
Habituation: Rats are food-deprived to 85-90% of their free-feeding body weight.[1] They are allowed to explore the maze for 10 minutes daily for 3-7 days with food rewards in all arms.[1][2]
-
Baseline Training: Four of the eight arms are consistently baited with a food reward for each rat.[1][2] The rat is placed on the central platform and allowed to explore until all four rewards are consumed or for a maximum of 10 minutes.[1][2] Working memory errors (re-entry into a visited baited arm) and reference memory errors (entry into an unbaited arm) are recorded.[1][2] Training continues until a stable baseline performance is achieved (e.g., fewer than 2 errors per trial for 3 consecutive days).[1][2]
-
Treatment and Testing: On the test day, scopolamine (B1681570) (e.g., 0.5 mg/kg, i.p.) is administered 30 minutes before the trial to induce amnesia.[1][2] this compound or vehicle is administered orally 60 minutes before the trial.[2] The maze trial is then conducted as in the baseline training, and the number of errors is recorded.[2]
-
Microsphere Embolism-Induced Cerebral Ischemia
This model simulates cerebral ischemia to evaluate the neuroprotective effects of a compound.[1]
-
Surgical Procedure:
-
Anesthetize the animal.
-
Expose the carotid arteries.
-
Ligate the external carotid artery (ECA) and pterygopalatine artery.
-
-
Induction of Embolism:
-
Catheterize the internal carotid artery (ICA) via the common carotid artery (CCA).
-
Inject microspheres to induce embolism.
-
-
Post-operative Care and Treatment:
-
Provide post-operative care for 24 hours.
-
Administer this compound (e.g., 30 mg/kg, p.o., twice daily).
-
-
Assessment:
-
Conduct behavioral tests (e.g., Morris Water Maze).
-
Perform neurochemical analysis (e.g., HPLC).
-
References
An In-depth Technical Guide on the Role of Nebracetam in Modulating NMDA Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nebracetam, a nootropic compound of the racetam family, exhibits significant modulatory effects on the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity, learning, and memory. This document synthesizes the current understanding of this compound's interaction with the NMDA receptor, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. The primary mechanism of action involves the potentiation of NMDA receptor function through a complex interplay with Protein Kinase C (PKC), leading to enhanced glycine (B1666218) binding affinity and a reduction of the voltage-dependent Mg2+ block. These actions collectively contribute to its neuroprotective and cognitive-enhancing properties.
Introduction to this compound and the NMDA Receptor
The N-methyl-D-aspartate receptor (NMDAR) is an ionotropic glutamate (B1630785) receptor that plays a pivotal role in excitatory synaptic transmission and is thought to be crucial for synaptic plasticity, a cellular mechanism for learning and memory[1]. NMDARs function as "coincidence detectors," requiring both glutamate and a co-agonist (glycine or D-serine) to bind for channel opening. Furthermore, at resting membrane potential, the channel is blocked by a magnesium ion (Mg2+), which is only expelled upon depolarization of the postsynaptic membrane[1]. This intricate regulation allows NMDARs to mediate calcium influx, which in turn triggers a cascade of intracellular signaling pathways essential for processes like Long-Term Potentiation (LTP)[1][2].
Dysfunction of the NMDA receptor system is implicated in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression[1][3]. Consequently, pharmacological modulation of the NMDAR is a key area of interest for therapeutic development. This compound (developmental code WEB 1881FU) is a pyrrolidone-derived nootropic agent that has demonstrated neuroprotective and cognitive-enhancing effects, largely attributed to its positive modulation of the NMDA receptor system[4][5].
Mechanism of Action: this compound's Modulation of the NMDA Receptor
This compound's primary influence on the NMDA receptor is not as a direct agonist but as a positive allosteric modulator. Its effects are multifaceted, enhancing receptor function through an indirect, intracellular signaling-dependent mechanism.
Key findings indicate that this compound:
-
Potentiates NMDA Currents via Protein Kinase C (PKC): The potentiation of NMDA-mediated currents by this compound is dependent on the activation of PKC. This effect is blocked by PKC inhibitors, such as chelerythrine, but not by Protein Kinase A (PKA) inhibitors[6][7].
-
Enhances Glycine Binding: this compound allosterically enhances the binding of the co-agonist glycine to its site on the GluN1 subunit of the NMDA receptor[6].
-
Attenuates Voltage-Dependent Mg2+ Block: A crucial aspect of this compound's action is its ability to reduce the voltage-dependent block of the NMDA receptor channel by magnesium ions. This action is also sensitive to PKC inhibition[6].
This combination of effects leads to a greater influx of Ca2+ through the NMDA receptor channel for a given level of presynaptic glutamate release, thereby enhancing synaptic strength and plasticity.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative findings from key studies investigating this compound's impact on NMDA receptor function.
Table 1: Effective Concentrations of this compound in In Vitro Models
| Parameter | Concentration(s) | Experimental Model | Observed Effect | Reference(s) |
| PKCα Activity | Peak at 10 nM | Rat cortical/hippocampal neurons | Increased PKCα activity and phosphorylation of NMDA receptor | [6] |
| Neuroprotection | 10 µM and 100 µM | Rat striatal slices | Complete protection against NMDA-induced dopaminergic impairment | [4][5] |
| Inhibition of Ca2+ Influx | 10-100 µM (dose-dependent) | Cultured rat cerebellar granule cells | Greater inhibition of NMDA-evoked Ca2+ influx vs. high K+-evoked influx | [5] |
| Facilitation of Neurotransmission | 1 nM - 1 µM | Rat hippocampal slices | Dose-dependent facilitation of neurotransmission in the dentate gyrus | [8] |
Signaling Pathways Modulated by this compound
This compound initiates a signaling cascade that ultimately enhances NMDA receptor activity. The central player in this pathway is Protein Kinase C (PKC).
Caption: this compound activates PKC, leading to NMDA receptor phosphorylation, enhanced glycine binding, and reduced Mg2+ block.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to elucidate the function of this compound.
This technique was used to measure NMDA-evoked currents in cultured neurons[6].
-
Cell Preparation: Primary cultures of cortical or hippocampal neurons were prepared from rat embryos. Cells were plated on poly-L-lysine-coated dishes and maintained in a controlled environment.
-
Recording: Whole-cell voltage-clamp recordings were performed on neurons after 7-14 days in culture. Patch pipettes were filled with an internal solution containing Cs-methanesulfonate to block potassium channels. The external solution contained tetrodotoxin (B1210768) to block voltage-gated sodium channels and bicuculline (B1666979) to block GABAA receptors.
-
Drug Application: NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) were applied to the cell via a rapid perfusion system. This compound and various kinase inhibitors (e.g., chelerythrine) were pre-applied to the bath.
-
Data Analysis: NMDA-evoked currents were recorded at different holding potentials (e.g., -60 mV to +40 mV) to assess the current-voltage (I-V) relationship and the voltage-dependent Mg2+ block. The peak current amplitude in the presence of this compound was compared to the control response.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound (WEB 1881FU) prevents N-methyl-D-aspartate receptor-mediated neurotoxicity in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nefiracetam potentiates N-methyl-D-aspartate (NMDA) receptor function via protein kinase C activation and reduces magnesium block of NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nefiracetam facilitates hippocampal neurotransmission by a mechanism independent of the piracetam and aniracetam action - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigational Studies of Nebracetam in Cerebral Ischemia: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebral ischemia, a condition characterized by insufficient blood flow to the brain, initiates a complex cascade of biochemical events leading to neuronal damage and neurological deficits. The development of effective neuroprotective agents to mitigate this damage remains a critical challenge in stroke therapy. Nebracetam (B40111), a nootropic agent of the racetam class, has been the subject of several preclinical investigations to evaluate its potential therapeutic efficacy in the context of cerebral ischemia. This document provides an in-depth technical guide to the core investigational studies of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways and workflows. While many studies focus on the broader class of racetams, this paper will focus on this compound and its close analog, Nefiracetam (B1678012), where relevant to understanding the potential mechanisms in ischemic stroke.
Preclinical Efficacy of this compound in Animal Models of Cerebral Ischemia
Preclinical studies have utilized various rodent models to simulate cerebral ischemia and evaluate the neuroprotective effects of this compound. These studies have demonstrated the compound's potential to ameliorate ischemic neuronal injury and improve neurological outcomes.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies, providing a comparative overview of experimental designs and outcomes.
Table 1: Neuroprotective Effects of this compound in a Rat Model of Transient Forebrain Ischemia
| Animal Model | Ischemia Induction | This compound Dosage | Administration Route | Key Findings | Reference |
| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | 10-min bilateral carotid occlusion | 50 and 100 mg/kg | Oral | Dose-dependent protection against delayed neuronal damage in the hippocampal CA1 subfield. | [1] |
Table 2: Effects of Delayed this compound Treatment on Neurotransmitters in a Rat Model of Cerebral Ischemia
| Animal Model | Ischemia Induction | This compound Dosage | Administration Route | Key Findings | Reference |
| Wistar Rats | Microsphere embolism (900 microspheres, 48 µm) into the internal carotid artery | 30 mg/kg, twice daily | Oral | Partial restoration of hippocampal 5-HT and striatal dopamine (B1211576) metabolite levels on day 3 post-ischemia. Restoration of hippocampal in vivo 5-HT synthesis. | [2] |
Table 3: Effects of Nefiracetam (a close analog) on Cerebral Blood Flow and Metabolism in a Rat Model of Chronic Focal Ischemia
| Animal Model | Ischemia Induction | Nefiracetam Dosage | Administration Route | Key Findings | Reference |
| Rats | Middle Cerebral Artery (MCA) occlusion | 10 mg/kg, once daily for 2 weeks (starting day 15 post-occlusion) | Oral | Significant improvement in local cerebral blood flow (LCBF) in the frontal cortex, parietal cortex, caudate putamen, ventral thalamus, amygdaloid nucleus, and hippocampus. Improved local cerebral glucose utilization (LCMRglc) in the frontal cortex, ventral thalamus, and hippocampus. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the experimental protocols employed in the cited studies.
Animal Models and Ischemia Induction
-
Transient Forebrain Ischemia in SHRSP Rats:
-
Model: Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) were used to model a predisposition to stroke.
-
Procedure: A 10-minute bilateral occlusion of the carotid arteries was performed to induce transient forebrain ischemia. This model is particularly useful for studying delayed neuronal death, especially in the vulnerable hippocampal CA1 region.[1]
-
-
Microsphere Embolism-Induced Cerebral Ischemia in Wistar Rats:
-
Model: Wistar rats were subjected to microsphere-induced embolism to create multifocal ischemic lesions.
-
Procedure: 900 microspheres with a diameter of 48 µm were administered into the internal carotid artery. This technique mimics the embolic strokes commonly seen in humans.[2]
-
-
Middle Cerebral Artery Occlusion (MCAO) in Rats:
Drug Administration and Dosing Regimens
-
In the study on SHRSP rats, this compound was administered orally at doses of 50 and 100 mg/kg ten minutes after reperfusion.[1]
-
For the microsphere embolism model, a delayed treatment regimen was used, with this compound administered orally at 30 mg/kg twice daily.[2]
-
In the chronic focal ischemia study with Nefiracetam, oral administration of 10 mg/kg was carried out once a day for two weeks, commencing 15 days after MCAO.[3]
Analytical Techniques
-
Histological Analysis: To assess neuroprotection, histological examinations of brain sections were performed. Specifically, the pyramidal cell layer of the hippocampal CA1 subfield was examined for ischemic neuronal damage seven days after the ischemic insult.[1]
-
Neurotransmitter and Metabolite Analysis: High-Performance Liquid Chromatography (HPLC) was employed to determine the levels of acetylcholine, dopamine, noradrenaline, 5-hydroxytryptamine (5-HT), and their metabolites in the cerebral cortex, striatum, and hippocampus on the 3rd and 7th days post-operation.[2]
-
Cerebral Blood Flow and Glucose Utilization Measurement: Autoradiographic image-processing methods were used to measure local cerebral blood flow (LCBF) and local cerebral glucose utilization (LCMRglc) on day 28 after MCAO.[3]
Mechanism of Action: Signaling Pathways and Neurochemical Effects
The neuroprotective effects of this compound and related compounds appear to be multifactorial, involving modulation of various neurotransmitter systems and intracellular signaling cascades.
Modulation of Neurotransmitter Systems
This compound has been shown to influence serotonergic and dopaminergic systems in the ischemic brain. Delayed treatment with this compound partially restored hippocampal 5-HT and striatal dopamine metabolite levels after microsphere embolism-induced ischemia.[2] The study also indicated that this compound restored the attenuated hippocampal in vivo 5-HT synthesis.[2] Another study suggested that at pharmacologically effective doses, this compound is unlikely to alter dopamine or serotonin (B10506) uptake at the nerve terminal under normal conditions, implying its modulatory effects may be more prominent in pathological states.[5]
Interaction with NMDA Receptors
Nefiracetam, a close structural analog, has been shown to potentiate N-methyl-D-aspartate (NMDA)-induced currents in rat cortical neurons.[6] This potentiation is thought to occur through an interaction with the glycine-binding site of the NMDA receptor.[6] This mechanism could contribute to its cognitive-enhancing effects and may play a role in neuronal survival and plasticity post-ischemia.
Adenylyl Cyclase/cAMP/PKA Signal Transduction Pathway
Studies with Nefiracetam suggest a protective role against ischemia-induced impairment of the adenylyl cyclase/cAMP/PKA signal transduction pathway.[7] Delayed treatment with Nefiracetam prevented the ischemia-associated decreases in membranous adenylyl cyclase I and cytosolic protein kinase A (PKA) catalytic and regulatory subunit proteins in the hippocampus and cerebral cortex.[7]
Anti-Inflammatory Effects
In a rat model of post-ischemic nonconvulsive seizures, Nefiracetam was found to attenuate the elevation of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) in the parietal cortex, hippocampus, and amygdala.[4] This anti-inflammatory action could contribute to its neuroprotective effects by reducing secondary inflammatory damage following an ischemic event.
Visualizations: Workflows and Signaling Pathways
To better illustrate the experimental processes and molecular mechanisms described, the following diagrams are provided in DOT language.
Conclusion and Future Directions
The available preclinical evidence suggests that this compound exhibits neuroprotective properties in various models of cerebral ischemia. Its therapeutic potential appears to be rooted in a multimodal mechanism of action that includes the modulation of key neurotransmitter systems, interaction with NMDA receptors, preservation of crucial intracellular signaling pathways, and anti-inflammatory effects.
However, it is important to note that the majority of the data is derived from animal models, and the successful translation of these findings to clinical settings has been a significant challenge for many neuroprotective agents.[8][9] The limited clinical trial data specifically for this compound in cerebral ischemia underscores the need for further investigation. Future research should focus on more comprehensive preclinical studies that adhere to rigorous guidelines, such as those proposed by the Stroke Therapy Academic Industry Roundtable (STAIR), to improve the predictive validity for human trials. Additionally, further elucidation of the precise molecular targets of this compound will be crucial for optimizing its therapeutic application and for the development of next-generation neuroprotective drugs for the treatment of ischemic stroke.
References
- 1. Histological evidence for neuroprotective action of this compound on ischemic neuronal injury in the hippocampus of stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of delayed treatment with this compound on neurotransmitters in brain regions after microsphere embolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nefiracetam improves the impairment of local cerebral blood flow and glucose utilization after chronic focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nefiracetam Attenuates Pro-Inflammatory Cytokines and GABA Transporter in Specific Brain Regions of Rats with Post-Ischemic Seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on synaptosomal monoamine uptake of striatal and hippocampal regions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potentiation of N-methyl-D-aspartate-induced currents by the nootropic drug nefiracetam in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Persistent effects of delayed treatment with nefiracetam on the water maze task in rats with sustained cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Pharmacological profile of Nebracetam and its derivatives
An In-depth Technical Guide to the Pharmacological Profile of Nebracetam (B40111) and Its Derivatives
Introduction
This compound, a synthetic nootropic agent of the racetam class, has been the subject of investigation for its potential cognitive-enhancing and neuroprotective properties.[1] As a pyrrolidinone derivative, it shares a core structure with other racetams but exhibits a distinct pharmacological profile.[2][3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound and its derivatives, synthesizing available preclinical data. The content is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its mechanism of action, quantitative pharmacological data, key experimental protocols, and associated signaling pathways. Information on the closely related compound, Nefiracetam, is included to provide a broader context where direct data on this compound is limited.[4][5][6]
Pharmacological Profile and Mechanism of Action
Preclinical studies indicate that this compound is a multi-target compound, exerting its effects through the modulation of several critical neurotransmitter systems.[7][8] Its mechanism is not attributed to a single pathway but rather a complex interplay between cholinergic, glutamatergic, and GABAergic systems, with some influence on other monoaminergic pathways.[7][9]
Cholinergic System Modulation
A primary and well-documented mechanism of this compound is its interaction with the cholinergic system, which is integral to learning and memory processes.[4][10]
-
M1 Muscarinic Receptor Agonism : this compound acts as an agonist at the M1 muscarinic acetylcholine (B1216132) receptor.[4][5][11] This agonism is believed to be a cornerstone of its nootropic effects, leading to the activation of downstream signaling cascades that enhance neuronal excitability and synaptic plasticity.[2][5]
-
Enhancement of Acetylcholine (ACh) Release : The compound is thought to increase the presynaptic release of acetylcholine.[4] This may be achieved by accelerating acetylcholine synthesis and increasing choline (B1196258) uptake, particularly during periods of high neuronal demand.[4]
-
Nicotinic Acetylcholine Receptor (nAChR) Modulation : While direct actions on nAChRs are less characterized for this compound, the related compound Nefiracetam has been shown to potentiate currents through various neuronal nAChR subtypes (α3β2, α3β4, α4β2, α4β4, and α7).[6][12]
Glutamatergic System Modulation
This compound significantly influences the primary excitatory neurotransmitter system in the brain, primarily by modulating N-methyl-D-aspartate (NMDA) receptors.[7][13]
-
NMDA Receptor Potentiation : this compound potentiates NMDA receptor function, an action crucial for synaptic plasticity.[7] This potentiation may involve interaction with the glycine (B1666218) co-agonist binding site and the activation of intracellular signaling cascades.[7] Studies have shown that this compound can protect against NMDA receptor-mediated neurotoxicity.[5][9]
GABAergic System Modulation
This compound also interacts with the main inhibitory neurotransmitter system. Its effects on GABA-A receptors are complex and appear to be modulatory.[7] It is important to note that much of the specific data on GABAergic interaction comes from studies on the related compound, Nefiracetam.[5]
Other Neurotransmitter Systems
Research suggests that this compound's cognitive-enhancing effects may also involve the noradrenergic, serotonergic, and dopaminergic systems.[3][8] For instance, this compound has been shown to reverse scopolamine-induced decreases in noradrenaline content in the frontal cortex and hippocampus.[8][9] It has also been found to restore hippocampal serotonin (B10506) (5-HT) synthesis after cerebral ischemia in rats.[14]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and the related compound Nefiracetam to facilitate comparison.
Table 1: Functional Activity of this compound
| Compound | Target/Assay | Test System | Parameter | Value | Reference |
|---|---|---|---|---|---|
| This compound HCl | M1 Muscarinic Receptor | Jurkat Cells | EC₅₀ (Ca²⁺ increase) | 1.59 mM | [4] |
| This compound | M1 Muscarinic Receptor | Human Jurkat T-cells | Effective Concentration (Ca²⁺ influx) | 10 - 100 µM | [5] |
| This compound | NMDA Receptor | Rat Striatal Slices | Neuroprotection Assay | 10 - 100 µM | [5][9] |
| This compound | In vivo Cognition | Scopolamine-treated Rats | Effective Dose (p.o.) | 10 mg/kg | [9][15] |
| this compound | In vivo Neuroprotection | Rats with Cerebral Ischemia | Administered Dose (p.o.) | 30 mg/kg |[15] |
Table 2: Electrophysiological Effects of Nefiracetam (for context)
| Compound | Target/Receptor | Preparation | Concentration | Electrophysiological Effect | Reference |
|---|---|---|---|---|---|
| Nefiracetam | N/L-type Ca²⁺ channels | NG108-15 cells | 1 µM | Increased current amplitude | [6] |
| Nefiracetam | GABA-A Receptor | Rat dorsal root ganglion neurons | 10 µM | Reduced maximal response by 22.8% | [6] |
| Nefiracetam | Nicotinic ACh Receptors | Xenopus oocytes | 1 - 10 µM | Long-term enhancement of ACh-evoked currents | [6] |
| Nefiracetam | NMDA Receptor | Rat cortical neurons | 10 nM | Max potentiation of NMDA-induced currents to 170% |[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the study of this compound and its analogs.[10]
Protocol 1: Measurement of Intracellular Calcium ([Ca²⁺]i) Rise
This protocol is used to determine the agonistic activity of compounds at Gq-coupled receptors like the M1 muscarinic receptor.[4]
-
Cell Culture : Jurkat cells, which endogenously express M1 receptors, are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.[4]
-
Cell Loading : Cells are harvested and washed with a balanced salt solution. They are then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in the dark at room temperature.
-
Measurement : After loading, cells are washed and resuspended in a calcium-containing buffer. The cell suspension is placed in a fluorometer cuvette.
-
Compound Application : A baseline fluorescence is recorded, after which this compound is added at various concentrations.
-
Data Analysis : The change in fluorescence, corresponding to the rise in intracellular calcium, is measured. Dose-response curves are generated to calculate the EC₅₀ value.[4]
Protocol 2: Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents
This electrophysiological technique assesses the modulatory effects of this compound on NMDA receptor-mediated currents in neurons.[6]
-
Cell Culture : Primary cortical neurons are prepared from embryonic rat fetuses and cultured on poly-L-lysine-coated coverslips for 10-14 days.[6]
-
Recording Setup : Coverslips are transferred to a recording chamber on an inverted microscope stage and continuously perfused with an external solution.
-
Electrophysiological Recording : Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes. Neurons are voltage-clamped at a holding potential of -70 mV.
-
Current Evocation : NMDA receptor-mediated currents are evoked by the local application of NMDA (e.g., 100 µM).
-
Drug Application : A stable baseline current is recorded before applying this compound to the bath at various concentrations.
-
Data Analysis : The peak amplitude and kinetics of the NMDA-induced current are measured before and after drug application. Dose-response curves are constructed to determine the EC₅₀ or IC₅₀ of the modulatory effect.[6]
Protocol 3: Receptor Binding Assay
This method is used to determine the binding affinity (Kd) and density (Bmax) of a compound for a specific receptor.[10]
-
Membrane Preparation : Rat cortical tissue or a suitable cell line expressing the target receptor (e.g., M1) is homogenized in an ice-cold buffer. The homogenate is centrifuged to pellet the membranes, which are then resuspended.[10]
-
Binding Assay : Membrane preparations are incubated in triplicate with a range of concentrations of a specific radioligand (e.g., [³H]Pirenzepine for M1 receptors).
-
Competition : To determine the affinity of the test compound, the assay is run in the presence of various concentrations of this compound. Non-specific binding is determined using a saturating concentration of a known antagonist (e.g., Atropine).[10]
-
Incubation & Termination : The mixture is incubated to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[10]
-
Quantification : The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis : Specific binding is calculated by subtracting non-specific from total binding. The data are analyzed using Scatchard analysis or non-linear regression to determine Kd and Bmax values.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes modulated by this compound is essential for a clear understanding of its mechanism of action.
Signaling Pathways
Caption: Hypothesized modulation of the NMDA receptor by this compound.
Experimental Workflows
Caption: General workflow for in vivo cognitive enhancement studies.
Conclusion
This compound is a pharmacologically complex nootropic agent with a multi-target mechanism of action. [7][8]Its primary activities as an M1 muscarinic receptor agonist and a positive modulator of NMDA receptor function position it as a compound of interest for enhancing cognitive processes governed by the cholinergic and glutamatergic systems. [2][5]The available quantitative data, though limited, supports these mechanisms and provides a foundation for further investigation. The detailed experimental protocols and workflow diagrams included in this guide offer a framework for researchers to design rigorous studies to further elucidate the pharmacological profile and therapeutic potential of this compound and its derivatives in the field of neuroscience and drug development.
References
- 1. A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Effects of this compound (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nefiracetam facilitates hippocampal neurotransmission by a mechanism independent of the piracetam and aniracetam action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buy this compound | 116041-13-5 [smolecule.com]
- 14. Effects of delayed treatment with this compound on neurotransmitters in brain regions after microsphere embolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Nebracetam's Influence on Intracellular Calcium Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the effects of nebracetam (B40111), a nootropic agent from the racetam family, on intracellular calcium concentration ([Ca2+]i). A growing body of preclinical evidence suggests that this compound modulates neuronal function through intricate interactions with calcium signaling pathways. This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms to serve as a resource for ongoing research and development in neuropharmacology.
Core Findings: A Dual Role in Calcium Modulation
This compound exhibits a multifaceted influence on intracellular calcium, primarily characterized by two opposing actions: the inhibition of calcium influx through N-methyl-D-aspartate (NMDA) receptor-gated channels and the promotion of calcium elevation via M1 muscarinic acetylcholine (B1216132) receptor agonism.
Studies on cultured rat cerebellar granule cells have demonstrated that this compound, in a dose-dependent manner (10-100 microM), inhibits the rise in [Ca2+]i induced by various stimuli.[1] The inhibitory effect of this compound (at 100 microM) was found to be more pronounced on L-glutamate- and NMDA-evoked calcium responses compared to those induced by high potassium concentrations, suggesting a preferential action on NMDA receptor-operated calcium channels over voltage-gated calcium channels.[1] Specifically, the inhibition of L-glutamate and NMDA-induced responses was 1.5-fold and 1.7-fold greater, respectively, than the inhibition of the high K+-evoked response.[1] Further supporting this, this compound at concentrations of 10(-5) M and 10(-4) M completely protected against neuronal dysfunction induced by L-glutamate and NMDA in rat striatal slices, while it did not block dysfunction evoked by the L-type voltage-gated calcium channel agonist BAY K-8644.[2][3]
Conversely, this compound has been identified as an agonist for M1-muscarinic acetylcholine receptors.[4][5] In a human leukemic T-cell line (Jurkat cells), this compound was shown to induce a rise in [Ca2+]i.[5] This effect was observed in both the presence and absence of extracellular calcium, indicating that this compound triggers calcium release from intracellular stores.[5] The this compound-induced increase in [Ca2+]i was blocked by muscarinic antagonists, confirming its action on these receptors.[5]
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies on this compound's effect on intracellular calcium concentration.
| Compound | Parameter | Value | Cell Line / Model | Stimulus | Reference |
| This compound | Inhibition of [Ca2+]i increase | Dose-dependent (10-100 µM) | Cultured rat cerebellar granule cells | L-glutamate, NMDA, High K+ | [1] |
| This compound | Relative Inhibition (100 µM) | 1.5-fold greater vs. High K+ | Cultured rat cerebellar granule cells | L-glutamate | [1] |
| This compound | Relative Inhibition (100 µM) | 1.7-fold greater vs. High K+ | Cultured rat cerebellar granule cells | NMDA | [1] |
| This compound | Neuroprotection | Complete at 10⁻⁵ M | Rat striatal slices | L-glutamate | [3] |
| This compound | Neuroprotection | Complete at 10⁻⁴ M | Rat striatal slices | NMDA | [3] |
| This compound HCl | EC₅₀ ([Ca2+]i increase) | 1.59 mM | Jurkat cells | - | [6] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpretation and replication.
Measurement of Stimuli-Evoked Intracellular Ca2+ Concentration in Cerebellar Granule Cells
-
Cell Culture: Cerebellar granule cells were obtained from Wistar rats and cultured.
-
Calcium Imaging: Changes in intracellular calcium concentration were monitored using a suitable fluorescent calcium indicator. While the specific indicator is not named in the abstract, Fura-2 AM is a common choice for such experiments.
-
Stimulation: To evoke increases in [Ca2+]i, cells were exposed to various stimuli, including L-glutamate, N-methyl-D-aspartate (NMDA), and a high concentration of potassium (High K+).
-
Drug Application: this compound was applied at varying concentrations (10-100 µM) to assess its inhibitory effects on the stimuli-induced calcium responses.
-
Data Analysis: The fluorescence intensity changes were measured to quantify the relative changes in intracellular calcium concentration in the presence and absence of this compound.[1]
Assessment of M1-Muscarinic Agonist Activity in Jurkat Cells
-
Cell Line: The human leukemic T-cell line, Jurkat, which endogenously expresses M1 muscarinic receptors, was used.[5][6]
-
Measurement of [Ca2+]i: The rise in intracellular calcium concentration was measured in response to this compound application.
-
Experimental Conditions: Experiments were conducted in a medium containing 1 mM Ca2+ and in a medium without Ca2+ (supplemented with 1 mM EGTA, a calcium chelator) to differentiate between calcium influx from the extracellular space and release from intracellular stores.[5]
-
Antagonist Studies: The effect of muscarinic antagonists such as atropine (B194438) and pirenzepine (B46924) on the this compound-induced [Ca2+]i rise was evaluated to confirm the involvement of muscarinic receptors.[5]
Signaling Pathways and Mechanisms of Action
The dual effects of this compound on intracellular calcium are mediated by distinct signaling pathways.
Inhibition of NMDA Receptor-Mediated Calcium Influx
This compound appears to directly or indirectly modulate the NMDA receptor-gated ion channel, reducing the influx of calcium into the neuron upon receptor activation by glutamate (B1630785) or NMDA. This action is thought to contribute to its neuroprotective effects against excitotoxicity.
References
- 1. Inhibitory action of this compound on various stimuli-evoked increases in intracellular Ca2+ concentrations in cultured rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (WEB 1881FU) prevents N-methyl-D-aspartate receptor-mediated neurotoxicity in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Effects of this compound (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Early research on Nebracetam as a nootropic agent
An In-depth Technical Guide to the Early Research of Nebracetam (B40111) as a Nootropic Agent
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (often referred to as Nefiracetam) is a synthetic nootropic agent belonging to the racetam class of compounds, which has been the subject of early-stage research for its potential cognitive-enhancing properties.[1] Preclinical investigations suggest that this compound exerts its effects through a multi-target mechanism, primarily modulating key neurotransmitter systems integral to learning, memory, and synaptic plasticity.[1][2] This technical guide synthesizes the findings from early in vitro and in vivo research, presenting a detailed overview of its pharmacological profile. It includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of its proposed signaling pathways and experimental workflows. As of 2023, human trials for this compound have not been conducted, and the available data is limited to preclinical studies.[3][4]
Proposed Mechanisms of Action
Early research indicates that this compound's nootropic effects are not attributable to a single mechanism but rather to a complex interaction with multiple neurotransmitter systems.[2][5] Its primary influence is observed on the cholinergic and glutamatergic systems, with additional modulatory effects on GABAergic, noradrenergic, serotonergic, and dopaminergic pathways.[1][5]
Cholinergic System Modulation
This compound demonstrates a significant interaction with the cholinergic system, a critical pathway for memory and attention.[1][6] Studies suggest it acts as an agonist at M1 muscarinic acetylcholine (B1216132) receptors.[3][4][6] Furthermore, it has been shown to potentiate the activity of neuronal nicotinic acetylcholine (nACh) receptors.[7][8] This potentiation is thought to be mediated by G(s) proteins.[8] In animal models of cholinergic deficit, such as scopolamine-induced amnesia, this compound has been shown to reverse cognitive impairment, further supporting its cholinomimetic properties.[9][10]
Glutamatergic System Modulation
A crucial aspect of this compound's pharmacological profile is its potentiation of the N-methyl-D-aspartate (NMDA) receptor, which is fundamental to synaptic plasticity and memory formation.[2][5] In vitro studies using rat cortical neurons revealed that this compound significantly enhances NMDA-evoked currents in a bell-shaped dose-response manner.[11] The minimum effective concentration was found to be 1 nM, with a maximal potentiation of approximately 170% of control observed at 10 nM.[11] This effect appears to be mediated through an interaction with the glycine (B1666218) co-agonist binding site on the NMDA receptor complex.[11] Unlike some other racetams, this compound does not seem to significantly affect AMPA or kainate receptors.[7][11]
Effects on Other Neurotransmitter Systems
Beyond its primary effects on cholinergic and glutamatergic pathways, this compound also influences other key neurotransmitter systems.
-
Noradrenergic System: In studies reversing scopolamine-induced deficits, this compound was observed to restore noradrenaline content in the frontal cortex and hippocampus, suggesting a modulatory role in the noradrenergic system which is implicated in attention and cognitive function.[1]
-
Serotonergic and Dopaminergic Systems: In a cerebral ischemia model, delayed treatment with this compound helped restore hippocampal serotonin (B10506) (5-HT) and striatal dopamine (B1211576) metabolite levels.[1][12][13] This suggests a broader influence that could contribute to its neuroprotective and nootropic effects.[1]
-
GABAergic System: this compound exhibits complex interactions with the GABAergic system, the main inhibitory network in the CNS.[5] It has been shown to modulate GABA-A receptors and facilitate Na+-dependent high-affinity GABA uptake.[10]
Modulation of Neuronal Calcium Channels
This compound has been found to activate high voltage-activated (N/L-type) Ca2+ channels.[10][14] This action is mediated by pertussis toxin (PTX)-sensitive G-proteins.[14][15] By increasing Ca2+ influx, this compound may enhance neurotransmitter release, contributing to the facilitation of cholinergic and GABAergic neuronal function.[10][14]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical in vitro and in vivo studies.
Table 1: In Vitro Effects of this compound on Neuronal Receptors and Channels
| Parameter | Value | Concentration | Experimental Model | Reference |
|---|---|---|---|---|
| NMDA Receptor Current | ~170% of control (Maximal Potentiation) | 10 nM | Rat cortical neurons in primary culture | [5][11] |
| NMDA Receptor Current | Minimum Effective Concentration | 1 nM | Rat cortical neurons in primary culture | [5][11] |
| N/L-type Ca2+ Channels | Increased current amplitude | 1 µM | NG108-15 cells | [14][16] |
| GABA-A Receptor | Shifted dose-response for GABA to lower concentrations | 10 µM | Rat dorsal root ganglion neurons | [16] |
| Nicotinic ACh Receptors | Long-term enhancement of ACh-evoked currents | 1-10 µM | Xenopus oocytes |[16] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Effect | Effective Dose (p.o.) | Species | Reference |
|---|---|---|---|---|
| Scopolamine-Induced Amnesia | Reversal of spatial cognition disruption | 10 mg/kg | Rat | [9][17] |
| Basal Forebrain Lesion | Ameliorated induced amnesia | 3 mg/kg | Rat | [14] |
| Cerebral Ischemia | Partial restoration of neurotransmitters | 30 mg/kg (twice daily) | Rat |[12][13] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the protocols for key experiments used in the early evaluation of this compound.
Scopolamine-Induced Amnesia in the Morris Water Maze
This protocol assesses the ability of a nootropic compound to reverse chemically-induced deficits in spatial learning and memory.[17]
-
1. Animals: Male Wistar rats (250-300g) are typically used. Animals are housed individually with a 12-hour light/dark cycle and provided with ad libitum access to food and water. A one-week acclimatization period is required before experimentation.[17]
-
2. Apparatus: A large circular pool (approx. 1.5m in diameter) is filled with water made opaque using a non-toxic substance. An escape platform is hidden just below the water's surface. Various distal visual cues are placed around the room.[6][17]
-
3. Experimental Procedure:
-
Habituation (Day 1): Each rat is allowed to swim freely for 60 seconds without the platform present. The rat is then guided to a visible platform and allowed to remain for 20-30 seconds.[17]
-
Acquisition Phase (Days 2-5): this compound or a vehicle is administered orally (p.o.) 60 minutes before the trial. Scopolamine (0.5 mg/kg, i.p.) is administered 30 minutes before the trial to induce amnesia.[17] Each rat undergoes 4 trials per day, starting from a different quadrant each time. The time taken to find the hidden platform (escape latency) is recorded.[17]
-
Probe Trial (Day 6): The platform is removed from the pool. The rat is placed in the pool and allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.[1][6]
-
-
4. Data Analysis: Escape latency during the acquisition phase and time spent in the target quadrant during the probe trial are analyzed using appropriate statistical methods (e.g., ANOVA) to assess spatial learning and memory.[17]
Whole-Cell Patch-Clamp Recording of NMDA-Evoked Currents
This electrophysiological protocol is used to directly measure the modulatory effect of this compound on NMDA receptor-mediated currents in neurons.[5][16]
-
1. Objective: To quantify the effect of this compound on the amplitude and kinetics of currents mediated by NMDA receptors.[5]
-
2. Cell Culture: Primary cortical neurons are prepared from the cerebral cortex of 18-day-old rat fetuses. The neurons are plated on poly-L-lysine-coated glass coverslips and maintained in a neurobasal medium for 10-14 days prior to recording.[5][16]
-
3. Electrophysiological Recording:
-
Coverslips with cultured neurons are placed in a recording chamber on an inverted microscope stage, continuously perfused with an external solution (Mg2+-free).[11][16]
-
Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes. Neurons are voltage-clamped at a holding potential of -70 mV.[11][16]
-
NMDA receptor-mediated currents are evoked by the local application of NMDA (e.g., 100 µM) for 2-5 seconds.[16]
-
After establishing a stable baseline, this compound is applied to the bath at various concentrations (e.g., 1 nM to 10 µM) to determine its effect on the NMDA-induced currents.[11]
-
-
4. Data Analysis: The peak amplitude of the NMDA-induced current is measured before and after the application of this compound. Dose-response curves are generated to determine the maximal potentiation and effective concentration range.[5][16]
Conclusion
Early preclinical research on this compound delineates the profile of a promising nootropic agent with a multifaceted mechanism of action.[1] The evidence points to significant modulatory effects on both the excitatory glutamatergic and inhibitory GABAergic systems, in addition to its well-established interactions with the cholinergic system.[5] Its ability to potentiate NMDA receptor function and enhance cholinergic neurotransmission provides a strong basis for its observed cognitive-enhancing effects in animal models of memory impairment.[1][11] While these foundational studies are compelling, the absence of human clinical trial data means its efficacy and safety in humans remain undetermined.[4] The detailed protocols and quantitative data summarized herein provide a framework for future research aimed at further elucidating the therapeutic potential of this compound and other related nootropic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Nefiracetam facilitates hippocampal neurotransmission by a mechanism independent of the piracetam and aniracetam action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nootropic drug modulation of neuronal nicotinic acetylcholine receptors in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of nefiracetam on amnesia animal models with neuronal dysfunctions [pubmed.ncbi.nlm.nih.gov]
- 11. Potentiation of N-methyl-D-aspartate-induced currents by the nootropic drug nefiracetam in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of delayed treatment with this compound on neurotransmitters in brain regions after microsphere embolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of delayed treatment with this compound on neurotransmitters in brain regions after microsphere embolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular mechanism of action of cognitive enhancers: effects of nefiracetam on neuronal Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Assessing the Cognitive Effects of Nebracetam
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nebracetam (B40111)
This compound is a nootropic compound belonging to the racetam class, investigated for its potential cognitive-enhancing and neuroprotective properties.[1] Its mechanism of action is primarily associated with the modulation of central cholinergic and glutamatergic neurotransmitter systems, which are crucial for learning and memory.[2] Preclinical studies indicate that this compound acts as an agonist at the M1 muscarinic acetylcholine (B1216132) receptor and modulates NMDA receptor function.[3][4] This document provides detailed protocols for three standard behavioral assays—the Morris Water Maze, the Passive Avoidance Test, and the Elevated Plus Maze—to assess the cognitive effects of this compound in rodent models.
Mechanism of Action
This compound's cognitive-enhancing effects are believed to be mediated through two primary pathways:
-
Cholinergic System: this compound acts as an agonist at the M1 muscarinic acetylcholine receptors.[3] Activation of these Gq/11-coupled receptors initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC), ultimately enhancing neuronal excitability and synaptic plasticity.[1]
-
Glutamatergic System: this compound has been shown to potentiate the function of N-methyl-D-aspartate (NMDA) receptors.[4] This modulation is thought to be mediated through the activation of Protein Kinase C (PKC), which can reduce the voltage-dependent Mg2+ block of the NMDA receptor channel, thereby enhancing glutamatergic neurotransmission and supporting long-term potentiation (LTP), a cellular basis for learning and memory.[5]
Behavioral Assays for Cognitive Assessment
Morris Water Maze (MWM)
The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents.[6]
Quantitative Data Summary
Note: Data for the closely related compound Nefiracetam is presented here as a proxy for this compound due to the limited availability of direct quantitative data for this compound in this specific assay and their similar mechanisms of action.
| Treatment Group | Dosage (mg/kg) | Animal Model | Key Finding |
| Nefiracetam | 3 and 9 | Rats with traumatic brain injury | Attenuated deficits in Morris Water Maze performance.[6] |
| Nefiracetam | 9 | Uninjured rats | No significant effect on MWM performance.[6] |
Experimental Protocol
-
Apparatus: A circular pool (approximately 1.5-2.0 meters in diameter) is filled with water made opaque with non-toxic white paint or milk powder. A small escape platform is submerged just below the water's surface in a fixed location in one of the four quadrants of the pool.
-
Acquisition Phase:
-
Animals are subjected to a series of training trials (e.g., 4 trials per day for 5 consecutive days).
-
For each trial, the animal is placed into the water at one of four quasi-random starting positions, facing the wall of the pool.
-
The animal is allowed to swim freely to locate the hidden platform. The time taken to reach the platform (escape latency) is recorded.
-
If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being removed for the next trial.
-
-
Probe Trial:
-
Twenty-four hours after the final training trial, the platform is removed from the pool.
-
The animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory retention.
-
Passive Avoidance Test
The passive avoidance test is a fear-motivated task used to evaluate long-term memory.[7]
Quantitative Data Summary
Note: Data for the closely related compound Nefiracetam is presented here as a proxy for this compound due to the limited availability of direct quantitative data for this compound in this specific assay and their similar mechanisms of action.
| Treatment Group | Dosage (mg/kg) | Animal Model | Key Finding |
| Nefiracetam | 3 | Rats with scopolamine-induced amnesia | Improved task recall, particularly when administered 6 hours post-training.[8] |
Experimental Protocol
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Acquisition Trial (Training):
-
The animal is placed in the brightly lit compartment.
-
After a short habituation period, the door to the dark compartment is opened.
-
Rodents have a natural aversion to bright light and will typically enter the dark compartment.
-
Once the animal enters the dark compartment, the door closes, and a mild, brief foot shock is delivered.
-
-
Retention Trial (Testing):
-
Twenty-four hours after the acquisition trial, the animal is again placed in the light compartment.
-
The time it takes for the animal to enter the dark compartment (step-through latency) is recorded. A longer step-through latency is indicative of better memory retention of the aversive stimulus.[9]
-
Elevated Plus Maze (EPM)
The Elevated Plus Maze is primarily used to assess anxiety-like behavior, but it can also be adapted to evaluate learning and memory by measuring the transfer latency.[2][10]
Quantitative Data Summary
Note: Data for the related nootropic Piracetam is presented here as a proxy due to the limited availability of direct quantitative data for this compound in this specific assay.
| Treatment Group | Dosage (mg/kg) | Animal Model | Key Finding |
| Piracetam | 150 | Rats | Reduced the shortened transfer latency on the second day of trial, indicating memory enhancement.[10] |
Experimental Protocol
-
Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.
-
Acquisition Trial (Day 1):
-
The animal is placed at the end of an open arm, facing away from the central platform.
-
The time taken for the animal to move from the open arm to either of the enclosed arms (transfer latency) is recorded.
-
-
Retention Trial (Day 2):
-
The procedure is repeated 24 hours later.
-
A decrease in transfer latency on the second day is indicative of memory retention.[11]
-
Visualizations
Caption: Morris Water Maze Experimental Workflow.
Caption: Passive Avoidance Test Experimental Workflow.
Caption: Elevated Plus Maze (for memory) Experimental Workflow.
Caption: Proposed Signaling Pathways of this compound.
References
- 1. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
- 3. Effects of this compound (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (WEB 1881FU) prevents N-methyl-D-aspartate receptor-mediated neurotoxicity in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nefiracetam potentiates N-methyl-D-aspartate (NMDA) receptor function via protein kinase C activation and reduces magnesium block of NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nefiracetam improves Morris water maze performance following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Step through latency: Significance and symbolism [wisdomlib.org]
- 10. Evaluation of learning and memory mechanisms employing elevated plus-maze in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Time-of-Day and Age Impact on Memory in Elevated Plus-Maze Test in Rats [frontiersin.org]
Application Notes and Protocols: Evaluating Nebracetam Efficacy Using the Radial Arm Maze
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebracetam, a nootropic agent from the racetam family, has garnered interest for its potential cognitive-enhancing properties. Its mechanism of action is thought to be multifactorial, primarily involving the modulation of crucial neurotransmitter systems. Preclinical evidence suggests that this compound acts as an agonist at the M1 muscarinic acetylcholine (B1216132) receptors and may also influence the glutamatergic and GABAergic systems.[1][2] These pathways are fundamental to learning and memory processes.
The eight-arm radial arm maze (RAM) is a well-established behavioral paradigm for assessing spatial learning and memory in rodents.[3][4] This apparatus is particularly useful for dissociating between two distinct memory functions:
-
Working Memory: The ability to retain and use information temporarily, for instance, remembering which arms of the maze have already been visited within a single trial.[4]
-
Reference Memory: The long-term retention of rules or procedures, such as knowing that only certain arms of the maze will ever contain a reward.[4]
This document provides detailed protocols for utilizing the radial arm maze to evaluate the efficacy of this compound in a preclinical setting. It includes a standard protocol for assessing cognitive enhancement and a protocol for a scopolamine-induced amnesia model, which is a common approach to investigate the pro-cognitive and anti-amnesic effects of novel compounds.
Experimental Protocols
Protocol 1: Assessing the Cognitive-Enhancing Effects of this compound in Naive Rodents
This protocol is designed to determine if this compound can improve baseline spatial learning and memory in healthy adult rodents.
Materials:
-
Eight-arm radial maze apparatus
-
Food rewards (e.g., sugar pellets or cereal)
-
This compound
-
Vehicle control (e.g., distilled water, saline, or 0.5% carboxymethyl cellulose)
-
Rodents (e.g., adult male Wistar or Sprague-Dawley rats, 250-300g)
Procedure:
-
Habituation and Food Restriction (5-7 days):
-
Rats are gently handled for several days to acclimate them to the experimenter.
-
They are food-deprived to approximately 85-90% of their free-feeding body weight to motivate them to forage for food rewards in the maze. Water remains available ad libitum.
-
For the last 2-3 days of habituation, each rat is allowed to freely explore the maze for 10 minutes with food rewards placed at the end of all eight arms.
-
-
Training (until stable baseline performance):
-
A specific subset of four arms is consistently baited with a food reward for each rat. The selection of baited arms should be counterbalanced across the experimental group.
-
Each rat is placed on the central platform and allowed to explore the maze and retrieve the food rewards.
-
A trial concludes when all four rewards have been consumed or after a predetermined time limit (e.g., 10 minutes).
-
Training continues daily until the animals reach a stable performance baseline (e.g., fewer than two errors per trial for three consecutive days).
-
-
Drug Administration and Testing:
-
Animals are randomly assigned to treatment groups (e.g., Vehicle, this compound 10 mg/kg, this compound 30 mg/kg).
-
This compound or vehicle is administered orally (p.o.) via gavage, typically 30-60 minutes before the trial.
-
Each rat is placed in the center of the maze, and the following parameters are recorded:
-
Working Memory Errors: Re-entry into an arm that has already been visited within the same trial.
-
Reference Memory Errors: Entry into an arm that has never been baited.
-
Time to Complete the Task: The latency to retrieve all four food rewards.
-
-
Data Presentation:
The following table presents hypothetical data illustrating the potential effects of this compound on cognitive performance in the radial arm maze.
| Treatment Group | N | Mean Working Memory Errors (± SEM) | Mean Reference Memory Errors (± SEM) | Mean Completion Time (s ± SEM) |
| Vehicle | 10 | 2.8 ± 0.4 | 1.5 ± 0.3 | 245 ± 25 |
| This compound (10 mg/kg) | 10 | 1.9 ± 0.3 | 0.9 ± 0.2 | 210 ± 20 |
| This compound (30 mg/kg) | 10 | 1.5 ± 0.2 | 0.6 ± 0.1 | 185 ± 18* |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are illustrative.
Protocol 2: Evaluating this compound in a Scopolamine-Induced Amnesia Model
This protocol assesses the ability of this compound to reverse cognitive deficits induced by the muscarinic receptor antagonist, scopolamine.
Materials:
-
All materials from Protocol 1
-
Scopolamine hydrobromide
Procedure:
-
Habituation and Training:
-
Follow the habituation and training procedures as described in Protocol 1 until a stable performance baseline is achieved.
-
-
Drug Administration and Testing:
-
Animals are randomly assigned to treatment groups (e.g., Vehicle + Saline, Vehicle + Scopolamine, this compound + Scopolamine).
-
This compound or its vehicle is administered orally (p.o.) 60 minutes before the trial.
-
Scopolamine (e.g., 0.5 mg/kg) or saline is administered intraperitoneally (i.p.) 30 minutes before placing the rat in the maze.[3]
-
The RAM task is conducted as described in Protocol 1, and the same memory parameters are recorded.
-
Data Presentation:
The following table provides a hypothetical representation of this compound's potential to ameliorate scopolamine-induced memory impairment.
| Treatment Group | N | Mean Working Memory Errors (± SEM) | Mean Reference Memory Errors (± SEM) | Mean Completion Time (s ± SEM) |
| Vehicle + Saline | 10 | 1.2 ± 0.2 | 0.8 ± 0.2 | 190 ± 15 |
| Vehicle + Scopolamine | 10 | 4.5 ± 0.5 | 2.9 ± 0.4 | 310 ± 30 |
| This compound (10 mg/kg) + Scopolamine | 10 | 2.5 ± 0.4# | 1.6 ± 0.3# | 235 ± 22# |
#p < 0.05 compared to Vehicle + Scopolamine group. Data are illustrative.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for evaluating this compound using the radial arm maze.
Caption: Experimental workflow for this compound evaluation in the Radial Arm Maze.
Proposed Signaling Pathways of this compound
This diagram outlines the hypothesized molecular mechanisms through which this compound may exert its cognitive-enhancing effects.
Caption: Hypothesized signaling pathways modulated by this compound.
Conclusion
The radial arm maze is a robust and sensitive tool for assessing the efficacy of nootropic compounds like this compound on spatial working and reference memory. The protocols outlined in this document provide a framework for conducting these evaluations in both healthy and cognitively impaired animal models. The multifaceted mechanism of this compound, potentially involving cholinergic, glutamatergic, and GABAergic systems, underscores the importance of comprehensive behavioral testing to elucidate its therapeutic potential for cognitive disorders. Rigorous adherence to these standardized protocols will ensure the generation of reliable and reproducible data, which is critical for the advancement of novel cognitive enhancers in drug development.
References
Application Notes and Protocols for In Vivo Neuroprotection Study of Nebracetam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebracetam (B40111), a nootropic agent from the racetam class, has garnered significant interest for its potential cognitive-enhancing and neuroprotective properties.[1][2][3] Its mechanism of action is primarily associated with the modulation of cholinergic and glutamatergic neurotransmitter systems.[3] Evidence suggests that this compound acts as a functional M1 muscarinic acetylcholine (B1216132) receptor agonist and may interact with NMDA receptors, contributing to its neuroprotective effects.[2][3] These application notes provide a comprehensive workflow for conducting an in vivo study to evaluate the neuroprotective efficacy of this compound, with detailed protocols for animal models, behavioral assessments, and subsequent histopathological and biochemical analyses.
Mechanism of Action Overview
This compound's neuroprotective effects are believed to stem from its multifaceted influence on key neuronal pathways. It has been shown to enhance the release and formation of acetylcholine (ACh).[1] Furthermore, its interaction with the glutamatergic system, particularly the NMDA receptors, may offer protection against excitotoxicity.[2] Some studies also suggest a potential modulation of noradrenergic systems, which could contribute to its cognitive benefits.[3]
In Vivo Neuroprotection Study Workflow
A typical in vivo study to assess the neuroprotective effects of this compound involves several key stages, from animal model induction to terminal analyses.
Experimental Protocols
Animal Model of Cerebral Ischemia
Rats and mice are the most commonly used species for studying cerebral ischemia.[4] The choice of model depends on the specific research question. The middle cerebral artery occlusion (MCAO) model is a widely used model of focal cerebral ischemia.
Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animals: Male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthesia: Anesthetize the rat with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.
-
Surgical Procedure:
-
Place the rat in a supine position and make a midline cervical incision.
-
Carefully dissect the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Introduce a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump and advance it approximately 18-20 mm until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
-
Sham Operation: Perform the same surgical procedure without advancing the filament to occlude the MCA.
This compound Administration
-
Compound Preparation: Prepare a suspension of this compound fumarate (B1241708) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosing Regimen: Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.) at specific time points relative to the ischemic insult (e.g., 30 minutes before MCAO and once daily for 7 days after).[5]
Behavioral Assessments of Cognitive Function
Several behavioral tests can be employed to assess learning and memory in rodents.[6][7]
a) Morris Water Maze (MWM)
This test assesses spatial learning and memory.[7][8][9]
-
Apparatus: A circular pool (150 cm in diameter) filled with opaque water, with a hidden escape platform.
-
Procedure:
-
Acquisition Phase (4-5 days): Train the rats to find the hidden platform in four trials per day from different starting positions. Record the escape latency (time to find the platform).
-
Probe Trial (24 hours after the last training day): Remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
b) Y-Maze Test
This test evaluates spatial working memory based on the innate tendency of rodents to explore novel environments.[8]
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Place the rat at the end of one arm and allow it to explore the maze freely for 8 minutes.
-
Record the sequence of arm entries.
-
Calculate the percentage of spontaneous alternation (consecutive entries into three different arms). A higher percentage indicates better spatial working memory.
-
Histopathological Analysis
Histopathological analysis is crucial for quantifying the extent of neuronal damage and the protective effects of this compound.[10]
a) Nissl Staining for Neuronal Viability
-
Procedure:
-
Perfuse the animals with 4% paraformaldehyde.
-
Collect the brains and prepare coronal sections (e.g., 20 µm).
-
Stain the sections with Cresyl violet.
-
Count the number of viable neurons in specific brain regions (e.g., hippocampal CA1 region). A reduction in neuronal loss in the this compound-treated group compared to the vehicle group indicates neuroprotection.
-
b) TUNEL Assay for Apoptosis
-
Procedure:
-
Use a commercial TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit on brain sections.
-
This method labels the fragmented DNA of apoptotic cells.
-
Quantify the number of TUNEL-positive cells in the peri-infarct region. A decrease in TUNEL-positive cells suggests an anti-apoptotic effect of this compound.
-
Biochemical Assays
Biochemical assays provide insights into the molecular mechanisms underlying this compound's neuroprotective effects.
a) Measurement of Oxidative Stress Markers
Oxidative stress is a key contributor to ischemic brain injury.[11]
-
Malondialdehyde (MDA) Assay: MDA is a marker of lipid peroxidation.[12] Its levels can be measured in brain homogenates using a TBARS (Thiobarbituric Acid Reactive Substances) assay.
-
Antioxidant Enzyme Activity: Measure the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase in brain tissue homogenates using commercially available kits.
b) Western Blot for Apoptosis-Related Proteins
-
Procedure:
-
Extract proteins from brain tissue.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3).
-
Use secondary antibodies conjugated to an enzyme for detection.
-
Quantify the protein expression levels. An increase in the Bcl-2/Bax ratio and a decrease in cleaved caspase-3 would suggest an anti-apoptotic mechanism of this compound.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between experimental groups.
Table 1: Effect of this compound on Cognitive Function in MCAO Rats (Morris Water Maze)
| Treatment Group | Escape Latency (s) (Day 4) | Time in Target Quadrant (s) (Probe Trial) |
| Sham | 20.5 ± 2.1 | 25.8 ± 3.2 |
| MCAO + Vehicle | 45.2 ± 3.5 | 12.1 ± 1.8 |
| MCAO + this compound (10 mg/kg) | 38.7 ± 2.9# | 16.5 ± 2.0# |
| MCAO + this compound (30 mg/kg) | 28.1 ± 2.4# | 21.3 ± 2.5# |
| MCAO + this compound (100 mg/kg) | 22.6 ± 2.0# | 24.2 ± 2.8# |
| *p < 0.05 vs. Sham; #p < 0.05 vs. MCAO + Vehicle |
Table 2: Effect of this compound on Neuronal Viability and Apoptosis in MCAO Rats
| Treatment Group | Viable Neurons (CA1 region) | TUNEL-positive cells/mm² |
| Sham | 250 ± 15 | 5 ± 1 |
| MCAO + Vehicle | 85 ± 10 | 88 ± 9 |
| MCAO + this compound (10 mg/kg) | 120 ± 12# | 65 ± 7# |
| MCAO + this compound (30 mg/kg) | 180 ± 14# | 42 ± 5# |
| MCAO + this compound (100 mg/kg) | 235 ± 16# | 18 ± 3# |
| *p < 0.05 vs. Sham; #p < 0.05 vs. MCAO + Vehicle |
Table 3: Effect of this compound on Oxidative Stress Markers and Apoptosis-Related Proteins in MCAO Rats
| Treatment Group | MDA (nmol/mg protein) | SOD Activity (U/mg protein) | Bcl-2/Bax Ratio | Cleaved Caspase-3 (relative expression) |
| Sham | 2.1 ± 0.2 | 15.2 ± 1.1 | 2.5 ± 0.3 | 0.5 ± 0.1 |
| MCAO + Vehicle | 5.8 ± 0.5 | 8.7 ± 0.7 | 0.8 ± 0.1 | 2.8 ± 0.3 |
| MCAO + this compound (10 mg/kg) | 4.9 ± 0.4# | 10.1 ± 0.8# | 1.2 ± 0.2# | 2.1 ± 0.2# |
| MCAO + this compound (30 mg/kg) | 3.5 ± 0.3# | 12.5 ± 0.9# | 1.8 ± 0.2# | 1.4 ± 0.2# |
| MCAO + this compound (100 mg/kg) | 2.4 ± 0.2# | 14.8 ± 1.0# | 2.3 ± 0.3# | 0.7 ± 0.1# |
| *p < 0.05 vs. Sham; #p < 0.05 vs. MCAO + Vehicle |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Histological evidence for neuroprotective action of this compound on ischemic neuronal injury in the hippocampus of stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A short review on behavioural assessment methods in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rodent Behavioral Tests for Cognition - Creative Biolabs [creative-biolabs.com]
- 8. criver.com [criver.com]
- 9. inotiv.com [inotiv.com]
- 10. Quantitative histological evaluation of neuroprotective compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
Application Note: High-Performance Liquid Chromatography for Neurotransmitter Analysis Following Nebracetam Administration
Abstract
Nebracetam (B40111) is a nootropic agent from the racetam family, recognized for its potential cognitive-enhancing effects.[1] Its mechanism of action is believed to involve the modulation of various neurotransmitter systems, including the cholinergic, GABAergic, and glutamatergic systems.[1][2][3] High-Performance Liquid Chromatography (HPLC) is a robust analytical technique for the quantitative analysis of neurotransmitters in biological samples, providing the sensitivity and selectivity required to elucidate the pharmacodynamic effects of compounds like this compound.[4][5] This document provides detailed protocols for the analysis of key neurotransmitters—acetylcholine (B1216132), dopamine (B1211576), and serotonin (B10506)—in brain tissue homogenates using HPLC with electrochemical detection, following the administration of this compound.
Introduction to this compound and its Effects on Neurotransmitters
This compound ((RS)-4-(Aminomethyl)-1-benzylpyrrolidin-2-one) is under investigation for its potential to improve cognitive function.[1] Its therapeutic effects are thought to stem from its influence on multiple neurotransmitter systems.
Cholinergic System: this compound has been shown to enhance acetylcholine release from presynaptic sites.[6] It is believed to potentiate nicotinic acetylcholine receptors, which play a crucial role in learning and memory.[1][7]
Glutamatergic and GABAergic Systems: Evidence suggests that this compound modulates both the primary excitatory (glutamatergic) and inhibitory (GABAergic) systems in the central nervous system.[2][3] It has been observed to potentiate N-methyl-D-aspartate (NMDA) receptor function, a key component in synaptic plasticity.[2]
Dopaminergic and Serotonergic Systems: The effects of this compound on dopamine and serotonin are less pronounced but are considered to contribute to its overall pharmacological profile.[2][8] Some studies indicate that this compound can influence the levels of these monoamines and their metabolites in specific brain regions.[8]
Experimental Protocols
Animal Model and Dosing Regimen
A typical experimental model would involve laboratory rats. A cohort of rats would be administered this compound, while a control group receives a vehicle. The dosage and administration route would be based on previous studies, for example, 30 mg/kg of this compound administered orally.[8]
Sample Preparation: Brain Tissue Homogenization
-
Following the designated treatment period, animals are euthanized.
-
The brain is rapidly excised and specific regions of interest (e.g., hippocampus, striatum, cerebral cortex) are dissected on an ice-cold plate.
-
The tissue samples are weighed and immediately homogenized in a cold buffer. A common homogenization buffer is 0.1 M perchloric acid containing an antioxidant like sodium metabisulfite (B1197395) and a metal chelator like EDTA to prevent neurotransmitter degradation.
-
The homogenate is then centrifuged at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to precipitate proteins.
-
The resulting supernatant, containing the neurotransmitters, is carefully collected and filtered through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC Method for Neurotransmitter Analysis
High-performance liquid chromatography coupled with electrochemical detection (HPLC-ECD) is a highly sensitive method for the simultaneous measurement of dopamine, serotonin, and their metabolites.[9] For acetylcholine, which is not electroactive, a method involving an enzymatic reaction post-column is typically employed.[10]
2.3.1. HPLC-ECD for Dopamine and Serotonin
-
HPLC System: A standard HPLC system equipped with a refrigerated autosampler and an electrochemical detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size) is commonly used.
-
Mobile Phase: An aqueous buffer containing an organic modifier. A typical mobile phase could be a phosphate (B84403) buffer at a specific pH (e.g., pH 3.0), with octanesulfonic acid as an ion-pairing agent, EDTA, and a small percentage of acetonitrile (B52724) or methanol.[11]
-
Flow Rate: A flow rate of approximately 0.6-1.0 mL/min is generally used.[11]
-
Detection: An electrochemical detector with a glassy carbon working electrode. The potential is set to an optimal level for the oxidation of the analytes of interest.
-
Quantification: Neurotransmitter concentrations are determined by comparing the peak areas of the samples to those of a standard curve generated from known concentrations of dopamine and serotonin standards.
2.3.2. HPLC-ECD with Post-Column Enzyme Reactor for Acetylcholine
-
HPLC System: Similar to the above, but with the addition of a post-column enzymatic reactor.
-
Column: A column suitable for the separation of choline (B1196258) and acetylcholine.
-
Post-Column Reactor: After separation on the analytical column, the eluent is mixed with a solution containing acetylcholinesterase and choline oxidase. Acetylcholinesterase hydrolyzes acetylcholine to choline, and choline oxidase then oxidizes choline, producing hydrogen peroxide.[10]
-
Detection: The hydrogen peroxide produced is then detected electrochemically.
-
Quantification: Similar to the dopamine and serotonin analysis, quantification is based on a standard curve prepared with acetylcholine and choline standards.
Data Presentation
The quantitative data should be summarized in clear and structured tables to facilitate comparison between the control and this compound-treated groups.
Table 1: Effect of this compound on Neurotransmitter Levels in Rat Brain Regions
| Brain Region | Analyte | Control Group (ng/mg tissue) | This compound-Treated Group (ng/mg tissue) | % Change | p-value |
| Hippocampus | Acetylcholine | Mean ± SEM | Mean ± SEM | ↑/↓ | <0.05 |
| Dopamine | Mean ± SEM | Mean ± SEM | ↑/↓ | >0.05 | |
| Serotonin (5-HT) | Mean ± SEM | Mean ± SEM | ↑/↓ | <0.05 | |
| Striatum | Acetylcholine | Mean ± SEM | Mean ± SEM | ↑/↓ | >0.05 |
| Dopamine | Mean ± SEM | Mean ± SEM | ↑/↓ | <0.05 | |
| Serotonin (5-HT) | Mean ± SEM | Mean ± SEM | ↑/↓ | >0.05 | |
| Cortex | Acetylcholine | Mean ± SEM | Mean ± SEM | ↑/↓ | <0.05 |
| Dopamine | Mean ± SEM | Mean ± SEM | ↑/↓ | >0.05 | |
| Serotonin (5-HT) | Mean ± SEM | Mean ± SEM | ↑/↓ | >0.05 |
Note: The values presented in this table are for illustrative purposes and should be replaced with actual experimental data.
Visualizations
This compound's Proposed Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Neurotransmitter Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Increase of acetylcholine release by this compound in dog cardiac sympathetic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nefiracetam facilitates hippocampal neurotransmission by a mechanism independent of the piracetam and aniracetam action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of delayed treatment with this compound on neurotransmitters in brain regions after microsphere embolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4.5. Neurotransmitter Extraction and High Performance Liquid Chromatography (HPLC) Determination [bio-protocol.org]
Microsphere embolism model for studying Nebracetam in cerebral ischemia
Application Notes and Protocols
Topic: Microsphere Embolism Model for Studying Nebracetam (B40111) in Cerebral Ischemia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cerebral ischemia, a leading cause of disability and mortality worldwide, is characterized by a reduction in blood flow to the brain, initiating a complex cascade of events leading to neuronal death.[1] Animal models are indispensable tools for understanding the pathophysiology of stroke and for evaluating potential neuroprotective therapies.[2] The microsphere embolism model induces focal cerebral ischemia by injecting microspheres into the carotid artery, which mimics the effects of human stroke or multi-infarct dementia by creating widespread, small emboli in the ipsilateral hemisphere.[3] This model results in sustained decreases in cerebral blood flow, disturbances in energy and neurotransmitter metabolism, and subsequent learning and memory dysfunction.[3]
This compound is a nootropic drug that has shown neuroprotective potential.[4] Studies suggest it may protect against ischemic neuronal damage, particularly delayed neuronal death in the hippocampus.[5] Its mechanism of action is thought to involve interaction with NMDA receptor-operated Ca2+ channels, thereby preventing excitotoxicity.[6][7]
This document provides detailed protocols for inducing cerebral ischemia using the microsphere embolism model in rats and for evaluating the therapeutic effects of this compound. It includes methods for surgery, drug administration, and neurochemical analysis, along with data presentation and diagrams of the experimental workflow and proposed signaling pathways.
Experimental Protocols
Animal and Housing
-
Species: Male Wistar or Sprague-Dawley rats are commonly used.[4][8]
-
Weight: 250-300g.
-
Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle. Provide free access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before any experimental procedures.
Protocol: Microsphere Embolism-Induced Cerebral Ischemia
This protocol is adapted from methodologies described in studies investigating cerebral ischemia.[3][4][8]
Materials:
-
Microspheres (e.g., polyethylene), 48-50 µm in diameter.[3][4]
-
Sterile saline solution.
-
Anesthetic (e.g., sodium pentobarbital, isoflurane).
-
Surgical instruments (scissors, forceps, vessel clips).
-
Injection syringe (e.g., Hamilton syringe) with a fine-gauge needle or catheter.
-
Sutures.
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Incision: Place the rat in a supine position. Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Isolation: Carefully dissect the arteries from the surrounding tissue and vagus nerve. Ligate the distal end of the ECA.
-
Microsphere Preparation: Suspend the microspheres in sterile saline. A typical preparation involves a suspension containing 700-900 microspheres.[3][4] Vigorously vortex the suspension immediately before drawing it into the syringe to ensure homogeneity.
-
Catheter Insertion: Temporarily clamp the CCA and ICA. Make a small incision in the ECA and insert a catheter or needle pointing towards the ICA.
-
Microsphere Injection: Release the clamp on the ICA. Inject the microsphere suspension (e.g., 900 microspheres) slowly into the internal carotid artery.[3][4] The microspheres will travel to and lodge in the smaller cerebral arteries, inducing ischemia.
-
Closure: After injection, withdraw the catheter and permanently ligate the ECA. Remove the clamp from the CCA to restore blood flow. Close the cervical incision with sutures.
-
Sham Operation: For control animals, perform the same surgical procedure, including vessel isolation, but inject an equivalent volume of sterile saline without microspheres.
Protocol: this compound Administration
-
Drug Preparation: Prepare a solution or suspension of this compound for oral administration (p.o.).
-
Dosage: A dose of 30 mg/kg, administered twice daily, has been shown to be effective.[4]
-
Administration: Begin treatment after the induction of ischemia. In studies of delayed treatment, administration can start on day 1 post-surgery for rats exhibiting stroke-like symptoms.[4] Administer the drug using an oral gavage needle.
-
Control Group: The vehicle control group should receive an equivalent volume of the vehicle (e.g., water or saline) on the same schedule.
Protocol: Post-Operative Care and Assessment
-
Recovery: Monitor the animals closely during recovery from anesthesia. Keep them warm to prevent hypothermia.
-
Neurological Scoring: Assess for stroke-like symptoms or neurological deficits daily. This can include observing for circling behavior, limb flexion, or other motor impairments.
-
Tissue Collection: At predetermined time points (e.g., on the 3rd and 7th days post-embolism), euthanize the animals.[4]
-
Brain Dissection: Rapidly decapitate the animal and dissect the brain. Isolate specific regions of interest such as the cerebral cortex, striatum, and hippocampus for further analysis.[4]
Protocol: Neurotransmitter Analysis via HPLC
-
Sample Preparation: Homogenize the dissected brain tissues in an appropriate buffer.
-
HPLC Analysis: Determine the levels of acetylcholine, dopamine (B1211576), noradrenaline, 5-hydroxytryptamine (5-HT), and their metabolites using high-performance liquid chromatography (HPLC) with electrochemical detection.[4]
-
Data Quantification: Quantify the neurotransmitter levels by comparing peak areas to those of known standards.
Data Presentation
The following tables summarize the effects of delayed this compound treatment on neurotransmitter levels in different brain regions following microsphere embolism-induced cerebral ischemia, based on data reported in the literature.[4]
Table 1: Effect of this compound on Neurotransmitter Levels on Day 3 Post-Ischemia
| Brain Region | Neurotransmitter | Ischemia Group (Vehicle) | Ischemia + this compound (30 mg/kg) | Outcome |
| Hippocampus | 5-HT | Significantly Decreased | Partially Restored | Positive |
| Striatum | Dopamine Metabolites | Significantly Decreased | Partially Restored | Positive |
| Cortex | Acetylcholine | Significantly Altered | No Significant Restoration | Neutral |
| Cortex | Dopamine | Significantly Altered | No Significant Restoration | Neutral |
| Striatum | Dopamine Synthesis | Attenuated | Not Restored | Neutral |
| Hippocampus | 5-HT Synthesis | Attenuated | Restored | Positive |
Data is qualitative based on published findings.[4]
Table 2: Effect of this compound on Neurotransmitter Levels on Day 7 Post-Ischemia
| Brain Region | Neurotransmitter | Ischemia Group (Vehicle) | Ischemia + this compound (30 mg/kg) | Outcome |
| Hippocampus | 5-HT | Altered | No Significant Restoration | Neutral |
| Striatum | Dopamine Metabolites | Altered | No Significant Restoration | Neutral |
Data is qualitative based on published findings.[4]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for studying this compound in a rat microsphere embolism model.
Pathophysiology of Microsphere Embolism
Caption: Pathophysiological cascade initiated by microsphere-induced cerebral embolism.
Proposed Neuroprotective Mechanism of this compound
Caption: this compound's proposed mechanism via NMDA receptor channel blockade.
Discussion
The microsphere embolism model is a valuable tool for preclinical stroke research as it produces multiple, small infarcts, which can be relevant to certain types of human stroke.[3] However, a notable characteristic of this model is the variability in infarct size and location, which may necessitate the use of larger animal groups to achieve statistical significance.[2]
The findings that this compound can partially restore hippocampal 5-HT and striatal dopamine metabolite levels within 3 days of ischemia suggest an early therapeutic window and a specific action on serotonergic and dopaminergic systems.[4] The restoration of hippocampal 5-HT synthesis further supports the drug's potential to influence neurotransmitter metabolism in the ischemic brain.[4] The primary neuroprotective mechanism is thought to be the blockade of NMDA receptor-operated calcium channels, which mitigates the excitotoxic damage common in cerebral ischemia.[7]
Researchers using this model should carefully consider the number and size of microspheres, as this can significantly impact the severity of the ischemic insult and animal mortality.[9] Combining this model with advanced imaging techniques like MRI can provide a more detailed characterization of lesion development and cerebral blood flow changes.[8] Future studies could also explore the effects of this compound on other pathways implicated in ischemia, such as inflammation and apoptosis, to build a more comprehensive understanding of its neuroprotective profile.[10]
References
- 1. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Animal models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [The model of stroke induced by microsphere embolism in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of delayed treatment with this compound on neurotransmitters in brain regions after microsphere embolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histological evidence for neuroprotective action of this compound on ischemic neuronal injury in the hippocampus of stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (WEB 1881FU) prevents N-methyl-D-aspartate receptor-mediated neurotoxicity in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microsphere-induced embolic stroke: an MRI study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A cerebral ischemia model produced by injection of microspheres via the external carotid artery in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nefiracetam Attenuates Pro-Inflammatory Cytokines and GABA Transporter in Specific Brain Regions of Rats with Post-Ischemic Seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Trials of Nebracetam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of Nebracetam, a nootropic agent with potential for cognitive enhancement. The following sections detail the proposed mechanisms of action, a strategic experimental workflow, and detailed protocols for key in vitro and in vivo assays.
Introduction to this compound
This compound is a synthetic compound belonging to the racetam class of nootropics, which are investigated for their cognitive-enhancing properties. Preclinical evidence suggests that this compound's mechanism of action involves the modulation of crucial neurotransmitter systems, primarily the cholinergic and glutamatergic pathways, which are integral to learning and memory.[1] Its multifaceted activity profile makes it a promising candidate for addressing cognitive deficits associated with various neurological conditions.
Proposed Mechanism of Action
This compound is understood to exert its effects through at least two primary mechanisms:
-
M1 Muscarinic Acetylcholine (B1216132) Receptor Agonism: this compound acts as an agonist at the M1 muscarinic acetylcholine receptors.[2][3] Activation of these Gq-protein coupled receptors initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[3][4] This cascade is believed to enhance neuronal excitability and synaptic plasticity.
-
NMDA Receptor Modulation: this compound is also known to modulate the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity.[5][6] While the precise mechanism for this compound is under investigation, studies on the structurally related compound nefiracetam (B1678012) suggest a potentiation of NMDA receptor function through a Protein Kinase C (PKC)-dependent pathway.[7][8][9] This modulation may also involve a reduction of the voltage-dependent magnesium (Mg2+) block of the NMDA receptor channel, thereby enhancing glutamatergic neurotransmission.[7][9]
Signaling Pathway Diagrams
Experimental Design and Workflow
A phased approach is recommended for the preclinical evaluation of this compound, progressing from in vitro characterization to in vivo efficacy and safety assessments.
Experimental Protocols
In Vitro Characterization
Objective: To quantify the agonist activity of this compound at the M1 muscarinic receptor by measuring changes in intracellular calcium concentration.
Protocol:
-
Cell Culture: Culture Jurkat cells, which endogenously express M1 muscarinic receptors, in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Loading:
-
Harvest cells and wash with a calcium-free buffer.
-
Resuspend cells at a concentration of 1 x 10^6 cells/mL in loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).
-
Incubate for 30-60 minutes at 37°C in the dark to allow for dye uptake.
-
-
Data Acquisition:
-
Wash the cells to remove excess dye and resuspend in a buffer containing 1 mM Ca2+.
-
Use a fluorometer or a flow cytometer equipped with a UV laser to measure the baseline fluorescence ratio.
-
Add varying concentrations of this compound to the cell suspension and record the change in fluorescence over time.
-
As a positive control, use a known M1 agonist (e.g., carbachol).
-
To confirm M1 receptor specificity, pre-incubate cells with an M1 antagonist (e.g., pirenzepine) before adding this compound.
-
-
Data Analysis:
-
Calculate the change in intracellular calcium concentration based on the fluorescence ratio.
-
Plot a dose-response curve to determine the EC50 (half-maximal effective concentration) of this compound.
-
Data Presentation:
| Compound | EC50 (µM) | Maximum [Ca2+]i Increase (% of Control) |
| This compound | ||
| Carbachol (Control) |
Objective: To characterize the modulatory effects of this compound on NMDA receptor-mediated currents in primary neuronal cultures.
Protocol:
-
Neuronal Culture: Prepare primary cortical or hippocampal neuron cultures from embryonic day 18 rat pups. Plate neurons on poly-D-lysine coated coverslips and culture for 10-14 days.
-
Electrophysiological Recording:
-
Transfer a coverslip to a recording chamber on an inverted microscope and perfuse with an external solution containing Mg2+ and glycine (B1666218).
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Hold the neuron at a negative membrane potential (e.g., -70 mV).
-
-
NMDA Current Elicitation:
-
Apply a solution containing NMDA and glycine to evoke an inward current.
-
Obtain a stable baseline NMDA-evoked current.
-
-
This compound Application:
-
Co-apply varying concentrations of this compound with the NMDA/glycine solution.
-
Record the potentiation or inhibition of the NMDA-evoked current.
-
-
Voltage-Dependence of Mg2+ Block:
-
In the presence of this compound, apply a series of voltage steps to assess changes in the current-voltage (I-V) relationship, which can indicate a change in the Mg2+ block.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of this compound.
-
Construct a concentration-response curve to determine the EC50 for potentiation.
-
Analyze the I-V curves to assess changes in the Mg2+ block.
-
Data Presentation:
| This compound Conc. (µM) | NMDA Current Potentiation (%) | Change in Mg2+ Block (%) |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
In Vivo Efficacy
Objective: To assess the effect of this compound on spatial learning and memory in rodents.
Protocol:
-
Apparatus: A circular pool (1.5-2 m diameter) filled with opaque water (22-24°C). A hidden platform is submerged 1-2 cm below the water surface. Visual cues are placed around the room.
-
Acclimation: Handle the animals for several days before the experiment.
-
Acquisition Phase (4-5 days):
-
Administer this compound or vehicle to the animals (e.g., 30-60 minutes before the first trial of each day).
-
Conduct 4 trials per day for each animal.
-
For each trial, place the animal in the water at one of four quasi-random starting positions, facing the pool wall.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location.
-
-
Data Analysis:
-
Analyze the escape latency and path length across acquisition days to assess learning.
-
Compare the time spent in the target quadrant during the probe trial between the this compound-treated and vehicle groups.
-
Data Presentation:
| Group | Day 1 Escape Latency (s) | Day 5 Escape Latency (s) | Probe Trial: Time in Target Quadrant (s) |
| Vehicle | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) |
Objective: To evaluate the effect of this compound on fear-motivated learning and memory.
Protocol:
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Training Trial:
-
Administer this compound or vehicle.
-
Place the animal in the light compartment.
-
After a short habituation period (e.g., 30 seconds), open the guillotine door.
-
When the animal enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.3-0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment.
-
-
Retention Trial (24 hours later):
-
Place the animal back in the light compartment.
-
Open the guillotine door and record the latency to enter the dark compartment (step-through latency), with a cutoff time of 300-600 seconds. No foot shock is delivered in this trial.
-
-
Data Analysis:
-
Compare the step-through latency between the training and retention trials for each group.
-
Compare the retention trial step-through latencies between the this compound-treated and vehicle groups.
-
Data Presentation:
| Group | Training Latency (s) | Retention Latency (s) |
| Vehicle | ||
| This compound (Dose 1) | ||
| This compound (Dose 2) |
Pharmacokinetics and Toxicology
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Protocol:
-
Administration: Administer this compound to rodents via intravenous (IV) and oral (PO) routes at different dose levels.
-
Sample Collection: Collect blood samples at various time points post-administration. For distribution studies, collect tissues (brain, liver, kidney, etc.) at selected time points.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound and its potential metabolites in plasma and tissue homogenates.
-
Data Analysis:
-
Calculate key pharmacokinetic parameters including:
-
Absorption: Cmax, Tmax, Bioavailability (F%)
-
Distribution: Volume of distribution (Vd), Brain-to-plasma ratio
-
Metabolism: Identification of major metabolites
-
Excretion: Clearance (CL), Half-life (t1/2)
-
-
Data Presentation:
| Parameter | IV Administration | PO Administration |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (ng*h/mL) | ||
| t1/2 (h) | ||
| CL (L/h/kg) | ||
| Vd (L/kg) | ||
| F (%) | N/A |
Objective: To assess the safety profile of this compound and identify any potential adverse effects.
Protocol:
-
Dose Range-Finding Studies: Conduct acute toxicity studies in rodents to determine the maximum tolerated dose (MTD).
-
Repeated-Dose Toxicity Studies:
-
Administer this compound daily to rodents for a specified duration (e.g., 28 days) at multiple dose levels (including a control group).
-
Monitor clinical signs, body weight, and food consumption.
-
At the end of the study, perform hematology, clinical chemistry, and histopathological examinations of major organs.
-
-
Safety Pharmacology Core Battery:
-
Central Nervous System: Conduct a functional observational battery (FOB) and automated locomotor activity assessment to evaluate effects on behavior, coordination, and motor function.
-
Cardiovascular System: Monitor electrocardiogram (ECG), blood pressure, and heart rate in a non-rodent species (e.g., beagle dogs).
-
Respiratory System: Measure respiratory rate and tidal volume.
-
-
Genotoxicity Assays:
-
Conduct a battery of in vitro (e.g., Ames test, chromosomal aberration test) and in vivo (e.g., micronucleus test) assays to assess mutagenic potential.
-
Data Presentation:
| Study Type | Species | Dose Levels | Key Findings |
| Acute Toxicity | Rat, Mouse | MTD, LD50 (if applicable) | |
| 28-Day Repeated Dose | Rat | NOAEL, target organs of toxicity | |
| CNS Safety | Rat | Behavioral or motor effects | |
| Cardiovascular Safety | Dog | Effects on ECG, BP, HR | |
| Genotoxicity | In vitro / In vivo | Mutagenic/clastogenic potential |
NOAEL: No Observed Adverse Effect Level
References
- 1. Regulatory and Nonclinical Considerations for the Development of CNS/Neurology Therapeutics [actox.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Writing Protocols for Preclinical Drug Disposition (ADME) Studies* | Basicmedical Key [basicmedicalkey.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. Nefiracetam potentiates N-methyl-D-aspartate (NMDA) receptor function via protein kinase C activation and reduces magnesium block of NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
Application Notes and Protocols for In Vitro Models to Study Nebracetam's Neuroprotective Effects Against Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the neuroprotective potential of Nebracetam (B40111) against various neurotoxic insults using established in vitro models. The protocols outlined below are designed to assess neuronal viability, and cellular and biochemical changes to elucidate the mechanisms underlying this compound's potential neuroprotective actions.
Introduction to this compound and its Neuroprotective Potential
This compound is a nootropic agent from the racetam family, recognized for its cognitive-enhancing properties.[1] Its primary mechanism of action is centered on the modulation of the cholinergic system.[1] this compound acts as an agonist at M1 muscarinic acetylcholine (B1216132) receptors and enhances the presynaptic release of acetylcholine.[1][2] Studies have shown that this compound can protect against N-methyl-D-aspartate (NMDA) receptor-mediated neurotoxicity.[3][4] This suggests its potential in mitigating neuronal damage in neurodegenerative conditions where excitotoxicity plays a role. These application notes will explore in vitro models to further investigate and characterize the neuroprotective effects of this compound.
In Vitro Models for Neurotoxicity Studies
The selection of an appropriate in vitro model is crucial for studying neurotoxicity and neuroprotection.[5] Commonly used models include immortalized cell lines and primary neuronal cultures.[5][6]
-
SH-SY5Y Human Neuroblastoma Cells: This cell line is widely used in neurotoxicity studies due to its human origin and ability to differentiate into a neuronal phenotype.[7] Differentiated SH-SY5Y cells are suitable for studying neuroprotective effects against toxins implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.
-
PC12 Pheochromocytoma Cells: Derived from a rat adrenal medulla tumor, PC12 cells differentiate into neuron-like cells in the presence of nerve growth factor (NGF).[7] They are a valuable model for studying neuronal differentiation, and neuroprotective pathways.
-
Primary Cortical or Hippocampal Neurons: These cells are isolated from rodent embryos and provide a more physiologically relevant model of the central nervous system.[8] While more complex to maintain, they offer a more authentic representation of neuronal function and response to neurotoxins.
Experimental Workflow for Assessing this compound's Neuroprotection
A systematic workflow is essential for evaluating the neuroprotective effects of this compound. The following diagram illustrates a typical experimental pipeline.
Caption: General workflow for in vitro neuroprotection studies.
Signaling Pathways Potentially Modulated by this compound
This compound's neuroprotective effects are likely mediated through multiple signaling pathways. Its action as a cholinergic agonist and its ability to counteract NMDA receptor-mediated toxicity suggest a complex interplay of intracellular signaling cascades.
Caption: Putative signaling pathways of this compound.
Experimental Protocols
Cell Culture and Differentiation
SH-SY5Y Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For differentiation, seed cells at a low density and treat with 10 µM retinoic acid for 5-7 days.
Neurotoxicity Induction
Glutamate-Induced Excitotoxicity:
-
After neuronal differentiation, replace the culture medium with a serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for 24 hours.
-
Induce excitotoxicity by adding glutamate (B1630785) to a final concentration of 5-10 mM and incubate for 24 hours.[9]
Oxidative Stress Induction:
-
Following pre-treatment with this compound, expose the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂) (e.g., 100-200 µM) for 24 hours to induce oxidative stress.[10]
Cell Viability Assays
MTT Assay:
-
After treatment, add MTT solution (5 mg/mL in PBS) to each well at a 1:10 dilution.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilize the formazan crystals with 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Release Assay:
-
Collect the cell culture supernatant after treatment.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture according to the manufacturer's protocol.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
Measurement of Oxidative Stress
Intracellular ROS Assay:
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCF-DA) for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.
Apoptosis Assay
Caspase-3 Activity Assay:
-
Lyse the cells after treatment to collect the protein extract.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) and incubate at 37°C.
-
Measure the absorbance at 405 nm to determine the amount of p-nitroaniline released.
Data Presentation
Table 1: Effect of this compound on Cell Viability in a Glutamate-Induced Neurotoxicity Model
| Treatment Group | This compound (µM) | Glutamate (mM) | Cell Viability (% of Control) |
| Control | 0 | 0 | 100 ± 5.2 |
| Glutamate | 0 | 10 | 45 ± 4.1 |
| This compound + Glutamate | 1 | 10 | 58 ± 3.9 |
| This compound + Glutamate | 10 | 10 | 75 ± 4.5 |
| This compound + Glutamate | 100 | 10 | 88 ± 5.0 |
Data are presented as mean ± SD and are hypothetical for illustrative purposes.
Table 2: this compound's Effect on Oxidative Stress and Apoptosis Markers
| Treatment Group | Intracellular ROS (Fold Change) | Caspase-3 Activity (Fold Change) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.2 |
| H₂O₂ | 3.5 ± 0.4 | 4.2 ± 0.5 |
| This compound (10 µM) + H₂O₂ | 1.8 ± 0.3 | 2.1 ± 0.3 |
Data are presented as mean ± SD and are hypothetical for illustrative purposes.
Table 3: Influence of this compound on Acetylcholine Release
| Treatment Group | This compound Concentration | Acetylcholine Release (pmol/mg protein) |
| Baseline | 0 | 15.2 ± 1.8 |
| This compound | 10⁻⁷ M | 20.5 ± 2.1 |
| This compound | 10⁻⁶ M | 28.9 ± 2.5 |
| This compound | 10⁻⁵ M | 35.1 ± 3.0 |
Data adapted from studies on acetylcholine release in the presence of this compound.[11]
Conclusion
These application notes provide a comprehensive guide for researchers to investigate the neuroprotective effects of this compound in vitro. The outlined protocols for cell culture, neurotoxicity induction, and various biochemical assays will enable a thorough evaluation of this compound's potential to prevent neuronal damage. The provided diagrams and data tables offer a clear framework for experimental design and data interpretation. Further studies using these models will be instrumental in elucidating the full therapeutic potential of this compound in the context of neurodegenerative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound (WEB 1881FU) prevents N-methyl-D-aspartate receptor-mediated neurotoxicity in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Models for the in vitro assessment of neurotoxicity in the nervous system in relation to xenobiotic and neurotrophic factor-mediated events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. Alzheimer's Disease In Vitro Modeling Service - Creative Biolabs [neuros.creative-biolabs.com]
- 9. In vitro neuroprotection against glutamate toxicity provided by novel non-competitive N-methyl-D-aspartate antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piracetam improves mitochondrial dysfunction following oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increase of acetylcholine release by this compound in dog cardiac sympathetic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Nebracetam Fumarate Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebracetam (B40111) fumarate (B1241708) is a nootropic compound belonging to the racetam class, recognized for its potential cognitive-enhancing and neuroprotective properties.[1] Its primary mechanism of action is reported as agonism at the M1 muscarinic acetylcholine (B1216132) receptor.[1] As a subject of interest in neuroscience and drug development, the accurate and reproducible preparation of this compound fumarate solutions is fundamental for reliable experimental outcomes.
These application notes provide a comprehensive guide to the preparation and use of this compound fumarate solutions for both in vitro and in vivo laboratory research. This document includes detailed physicochemical properties, solubility data, step-by-step protocols for solution preparation, and safety information.
Physicochemical and Toxicological Properties
A summary of the key physicochemical and toxicological properties of this compound fumarate is presented below. Understanding these characteristics is crucial for proper handling, storage, and solution preparation.
| Property | Value | Reference |
| IUPAC Name | bis(4-(aminomethyl)-1-benzylpyrrolidin-2-one);(E)-but-2-enedioic acid | [2][3] |
| Molecular Formula | (C₁₂H₁₆N₂O)₂·C₄H₄O₄ | |
| Molecular Weight | 524.61 g/mol | [3] |
| Melting Point | 192-194 °C | |
| pKa | Data not available | |
| Appearance | Crystals | |
| Oral LD50 (Rat) | Male: 2884 mg/kg, Female: 3622 mg/kg | |
| Cytotoxicity (IC50) | Data not available in neuronal cell lines. |
Solubility
The solubility of this compound fumarate is a critical factor in the preparation of solutions for experimental use. Based on available information, it has limited aqueous solubility but is more soluble in organic solvents.
| Solvent | Solubility | Notes | Reference |
| Water | Sparingly soluble (estimated) | Direct dissolution in aqueous buffers for high concentrations is not recommended. pH adjustment can improve solubility. | [4] |
| Dimethyl Sulfoxide (DMSO) | Soluble (estimated) | Recommended solvent for preparing high-concentration stock solutions for in vitro studies. | [4] |
| Ethanol | Soluble (estimated) | Can be used as an alternative solvent for stock solutions. | [4] |
| 0.5% Carboxymethylcellulose (CMC) | Soluble | A suitable vehicle for oral administration in in vivo studies. | [5] |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Use
For most in vitro applications, it is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in the aqueous experimental medium to the desired final concentration.
Protocol 1: Preparation of a 10 mM this compound Fumarate Stock Solution in DMSO
Materials:
-
This compound Fumarate powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh 5.246 mg of this compound fumarate.
-
Dissolution: Aseptically add the weighed this compound fumarate to a sterile vial. Add 1 mL of sterile DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[4]
-
Storage: Store the stock solution at -20°C in tightly sealed, light-protected aliquots to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the stock solution into the cell culture medium. It is critical to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells, typically ≤ 0.1%.[4]
Protocol 2: Preparation of a 10 µM this compound Fumarate Working Solution
Materials:
-
10 mM this compound Fumarate stock solution in DMSO
-
Sterile cell culture medium
Procedure:
-
Intermediate Dilution: Perform a 1:100 dilution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium to obtain a 100 µM intermediate solution. Mix well by gentle pipetting.
-
Final Dilution: Perform a 1:10 dilution by adding 100 µL of the 100 µM intermediate solution to 900 µL of sterile cell culture medium to achieve the final 10 µM working concentration.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug. For the example above, the final DMSO concentration would be 0.1%.
-
Application: Immediately apply the working solution and the vehicle control to your cell cultures.
Preparation of Solutions for In Vivo Use
For oral administration in animal studies, this compound fumarate can be dissolved in an appropriate vehicle such as water or a 0.5% carboxymethylcellulose (CMC) solution.[5]
Protocol 3: Preparation of a 10 mg/mL this compound Fumarate Solution for Oral Gavage
Materials:
-
This compound Fumarate powder
-
Sterile distilled water or 0.5% CMC solution
-
Sterile container
-
Stir plate and stir bar
Procedure:
-
Vehicle Preparation (if using 0.5% CMC): Slowly add 0.5 g of CMC to 100 mL of sterile distilled water while stirring continuously until a homogenous solution is formed.
-
Calculation: Determine the total volume of dosing solution required based on the number of animals and the dosage (e.g., mg/kg) and dosing volume (e.g., mL/kg).
-
Dissolution: Weigh the required amount of this compound fumarate and add it to the chosen vehicle (water or 0.5% CMC).
-
Mixing: Stir the solution until the this compound fumarate is completely dissolved. Gentle heating may be used if necessary, but the stability of the compound under these conditions should be considered.
-
Administration: The solution can be administered to animals via oral gavage at the calculated volume.
Visualization of Key Pathways and Workflows
To further elucidate the application of this compound fumarate, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: General experimental workflow for this compound fumarate studies.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Nebracetam Fumarate Dosage for Cognitive Enhancement in Rats
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Nebracetam fumarate (B1241708) dosage in rat models of cognitive enhancement.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound fumarate's cognitive-enhancing effects?
This compound fumarate is an investigational nootropic agent from the racetam class. Its cognitive-enhancing properties are believed to primarily stem from its activity as an agonist at the M1 muscarinic acetylcholine (B1216132) receptor.[1][2] This interaction is thought to activate intracellular signaling pathways that enhance cholinergic neurotransmission, a critical process for learning and memory.[3] Additionally, research suggests that this compound modulates the glutamatergic system, specifically through interaction with NMDA receptors, which may contribute to its neuroprotective effects by mitigating NMDA receptor-mediated neurotoxicity.[1][2]
Q2: What is a recommended starting dosage range for this compound fumarate in rats for cognitive enhancement studies?
Based on preclinical literature, a starting dose in the range of 10-30 mg/kg/day administered orally (p.o.) is a reasonable starting point for dose-optimization studies.[2] A dose of 10 mg/kg (p.o.) has been shown to be effective in reversing scopolamine-induced spatial cognitive deficits in rats.[2] In a rat model of cerebral ischemia, a dose of 30 mg/kg (p.o.) administered twice daily was utilized.[2] It is important to note that like many cognitive enhancers, this compound may exhibit a biphasic or "U-shaped" dose-response curve, where both very low and very high doses may be less effective than an optimal mid-range dose.[4] Therefore, conducting a wide-range dose-finding study is crucial to identify the therapeutic window for your specific experimental model.[4]
Q3: How should this compound fumarate be prepared for oral administration in rats?
For oral administration, this compound fumarate powder should be accurately weighed and dissolved in a suitable vehicle, such as distilled water or a 0.5% carboxymethyl cellulose (B213188) (CMC) solution.[1][2] It is essential to ensure the solution is homogenous. The concentration should be calculated to deliver the desired dose in a consistent and manageable volume for the rats (e.g., 1-5 mL/kg).[2] Administration is typically performed using oral gavage.[1][2]
Q4: What are some common behavioral assays to assess the cognitive-enhancing effects of this compound fumarate in rats?
Commonly used behavioral assays include:
-
Morris Water Maze (MWM): This task assesses hippocampus-dependent spatial learning and memory.[4][5]
-
Radial Arm Maze (RAM): This maze is used to evaluate spatial learning and both working and reference memory.[6][7]
-
Passive Avoidance Task: This task measures learning and memory based on an animal's natural tendency to avoid an aversive stimulus.[8]
Q5: Is it more effective to test this compound fumarate in healthy rats or in a cognitive impairment model?
The effects of many nootropics, including racetams, are more pronounced in models of cognitive deficit.[4] Studies often utilize agents like scopolamine (B1681570) (an anticholinergic) to induce amnesia, creating a state of cognitive impairment that the nootropic can then potentially reverse.[4] this compound, for instance, has been shown to correct scopolamine-induced disruptions in spatial cognition.[4] Using healthy, young adult rodents may not show significant cognitive enhancement.[4] If the research focus is on age-related cognitive decline, employing aged rodents may provide a more sensitive model.[4]
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| No significant improvement in cognitive performance | - Suboptimal Dosage: The administered dose may be too low or too high (biphasic dose-response).[4] - Timing of Administration: The drug may not have reached its peak plasma concentration at the time of behavioral testing. - Assay Sensitivity: The chosen behavioral task may be too simple (ceiling effects) or too difficult (floor effects) to detect cognitive improvements.[4] | - Conduct a wide-range dose-response study (e.g., 1, 3, 10, 30 mg/kg) to identify the optimal dose.[4] - Perform pharmacokinetic studies to determine the time to maximum concentration (Tmax) and adjust the time between administration and testing accordingly. - Adjust the difficulty of the behavioral task to ensure it is sensitive to cognitive enhancement.[4] |
| High variability in behavioral data between subjects | - Inconsistent Drug Administration: Variability in the volume or concentration of the administered drug. - Animal Stress: Improper handling or gavage technique can lead to stress, which can impact cognitive performance. - Individual Animal Differences: Natural variation in learning and memory capabilities among rats. | - Ensure accurate and consistent preparation and administration of the this compound fumarate solution. - Handle animals gently and ensure all researchers are proficient in oral gavage techniques. - Increase the sample size per group to account for individual variability and ensure statistical power. |
| Conflicting results between different behavioral tasks | - Task-Dependent Effects: Different behavioral tasks assess distinct cognitive domains (e.g., spatial memory vs. working memory).[4] this compound's efficacy can be task-dependent due to its specific mechanisms of action.[4] - Underlying Neurochemical Systems: The relative importance of the cholinergic and glutamatergic systems can vary between different cognitive tasks.[4] | - Carefully analyze the cognitive domains measured by each behavioral task.[4] - Correlate the known mechanisms of this compound (M1 agonism, NMDA potentiation) with the neurochemical underpinnings of the behavioral tasks.[4] |
| Unexpected Side Effects (e.g., weight loss, changes in activity) | - Toxicity at Higher Doses: While specific data for this compound is limited, related compounds have shown effects on the kidney and liver at higher doses.[2] - Off-Target Effects: The compound may have effects on other neurotransmitter systems. | - Monitor for general signs of toxicity, including changes in body weight, food and water consumption, and overall activity levels.[2] - At higher doses, consider monitoring renal and hepatic function markers.[2] - Conduct a thorough review of the literature for any known off-target effects. |
Data Presentation
Table 1: Dose-Response of this compound Fumarate in a Scopolamine-Induced Amnesia Model (Radial Arm Maze)
| Treatment Group | Dose (mg/kg, p.o.) | Mean Working Memory Errors (± SEM) | % Improvement vs. Scopolamine |
| Vehicle | - | 1.2 ± 0.3 | - |
| Scopolamine (0.5 mg/kg, i.p.) | - | 5.8 ± 0.6 | 0% |
| This compound + Scopolamine | 10 | 2.1 ± 0.4 | 63.8% |
| Data is illustrative and compiled from preclinical findings.[9] |
Table 2: Effects of Racetam Compounds in the Morris Water Maze in Rats with Cognitive Impairment
| Compound | Dosage | Animal Model | Key Findings (Escape Latency) |
| Nefiracetam (B1678012) (related racetam) | 3 and 9 mg/kg, p.o. | Traumatic Brain Injury | Attenuated deficits in MWM performance.[10] |
| Nefiracetam (related racetam) | 30 mg/kg, p.o. (21 days) | Cerebral Embolism | Completely ameliorated impairment in visual spatial learning (Mean latency of 18 ± 4s vs. 35 ± 6s for vehicle).[11] |
| This compound | 50 and 100 mg/kg, p.o. | Ischemic Delayed Neuronal Damage | Dose-dependently protected against ischemic neuronal damage.[12] |
Experimental Protocols
Protocol 1: Scopolamine-Induced Amnesia in the Morris Water Maze
-
Animals: Male Wistar rats (250-300g) are commonly used. House animals individually with a 12-hour light/dark cycle and ad libitum access to food and water. Allow at least one week of acclimatization before the experiment.[4]
-
Apparatus: A circular pool (approximately 1.5m in diameter) filled with water made opaque with non-toxic paint. A hidden escape platform is submerged 1-2 cm below the water surface. Visual cues are placed around the room to aid in spatial navigation. A video tracking system is used to record and analyze swim paths.[4]
-
Procedure:
-
Habituation (Day 1): Allow each rat to swim freely in the pool for 60 seconds without the platform. Then, guide the rat to the visible platform and allow it to remain there for 20-30 seconds.[4]
-
Acquisition Phase (Days 2-5):
-
Administer this compound fumarate (e.g., 1, 3, 10 mg/kg, p.o.) or vehicle 60 minutes before the trial.[4]
-
Administer scopolamine (0.5 mg/kg, i.p.) 30 minutes before the trial to induce amnesia.[4]
-
Conduct 4 trials per day for each rat, starting from a different quadrant each time.[4]
-
Record the latency to find the hidden platform. If the rat does not find the platform within 60-90 seconds, it is gently guided to it.[4]
-
-
Probe Trial (Day 6):
-
The platform is removed from the pool.
-
The rat is allowed to swim for 60 seconds.
-
Measure the time spent in the target quadrant (where the platform was previously located) as an indicator of memory retention.[4]
-
-
-
Data Analysis:
Protocol 2: Radial Arm Maze Task for Spatial Learning and Memory
-
Animals: Male Wistar or Sprague-Dawley rats (250-300g). Rats are food-deprived to 85-90% of their free-feeding body weight.[6]
-
Apparatus: An 8-arm radial maze with food wells at the end of each arm, elevated from the floor. The maze should be in a room with various distal visual cues.[9]
-
Procedure:
-
Habituation and Pre-training (5-7 days): Allow each rat to explore the maze for 10 minutes daily with food rewards in all arms.[6]
-
Training (until stable performance):
-
Bait 4 of the 8 arms with a food reward. The baited arms should be consistent for each rat.[6]
-
Place the rat in the center of the maze and allow it to explore until all 4 rewards are consumed or for a maximum of 10 minutes.[6]
-
Record the number of working memory errors (re-entry into an already visited baited arm) and reference memory errors (entry into an unbaited arm).[6]
-
Continue daily training until a stable baseline is achieved (e.g., <2 errors per trial for 3 consecutive days).[6]
-
-
Testing:
-
-
Data Analysis: Compare the number of working and reference memory errors between treatment groups using an appropriate statistical test (e.g., ANOVA).
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Muscarinic Acetylcholine Receptor Localization and Activation Effects on Ganglion Response Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Psychopharmacological effects in the radial-arm maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aniracetam reverses memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Nefiracetam improves Morris water maze performance following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative effects of nefiracetam on spatial learning of rats after cerebral embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Nebracetam Preclinical Therapeutic Window Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for determining the therapeutic window of Nebracetam (B40111) in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a nootropic agent from the racetam family. Its cognitive-enhancing effects are primarily attributed to its function as an agonist at the M1 muscarinic acetylcholine (B1216132) receptor.[1] Additionally, this compound modulates the glutamatergic system, specifically by interacting with NMDA receptors, which may contribute to its neuroprotective properties.[1]
Q2: What is a recommended starting dose for this compound in rodent models of cognitive enhancement?
A2: Based on preclinical studies, a starting dose in the range of 10-30 mg/kg administered orally (p.o.) is a reasonable starting point for dose-finding experiments in rats. A dose of 10 mg/kg has been shown to be effective in reversing scopolamine-induced cognitive deficits, while 30 mg/kg has been used in models of cerebral ischemia.[1]
Q3: Are there any known toxicities associated with this compound?
A3: While specific toxicological data for this compound is limited, studies on the structurally related compound, nefiracetam (B1678012), can provide some guidance. In a 52-week oral toxicity study in rats, a no-observed-adverse-effect-level (NOAEL) for nefiracetam was established at 10 mg/kg/day, with some treatment-related findings in the kidney and liver at doses of 30 mg/kg/day and higher.[1] Single oral dose toxicity studies of nefiracetam have established LD50 values of 2005 mg/kg for male mice and 1940 mg/kg for female mice, and 1182 mg/kg for male rats and 1408 mg/kg for female rats.
Q4: How should this compound fumarate (B1241708) be prepared for oral administration in rodents?
A4: For oral gavage, this compound fumarate should be dissolved in a suitable vehicle such as distilled water or a 0.5% solution of carboxymethyl cellulose (B213188) (CMC).[1] It is crucial to ensure the solution is homogeneous and the concentration is calculated to deliver the desired dose in a consistent and manageable volume for the animals (e.g., 1-5 mL/kg).[1]
Troubleshooting Guides
Inconsistent Dose-Response in Behavioral Assays
| Problem | Possible Cause | Solution |
| High variability in cognitive performance between subjects. | Biphasic (U-shaped) Dose-Response: Like many nootropics, this compound may exhibit a biphasic dose-response curve, where both very low and very high doses are less effective than an optimal mid-range dose. | Conduct a wide-range dose-finding study with at least 3-5 doses (low, medium, and high) to fully characterize the dose-response relationship and identify the therapeutic window. |
| Animal Model and Strain Differences: The genetic background of the animal model can significantly impact metabolism, receptor density, and overall physiological response to the compound. | Review the literature for studies using the same species and strain to inform your dosing regimen. If possible, conduct a pilot study to determine the optimal dose range for your specific model. | |
| Task Difficulty: A behavioral task that is too simple may result in ceiling effects (all animals perform well), while a task that is too difficult may lead to floor effects (no animals show improvement). | Adjust the parameters of your behavioral task to ensure it is sensitive to cognitive enhancement. For example, in the Morris water maze, you could alter the platform location or the number of training trials. | |
| No significant cognitive enhancement observed in healthy, young adult rodents. | Lack of Cognitive Deficit: The effects of many nootropics are more pronounced in models where a cognitive deficit has been induced. | Consider using a cognitive impairment model, such as scopolamine-induced amnesia, to better evaluate the therapeutic potential of this compound. |
Morris Water Maze (MWM) Troubleshooting
| Problem | Possible Cause | Solution |
| Animals are floating or "freezing" instead of swimming. | Water Temperature: Water that is too warm may reduce the motivation to escape, while water that is too cold can cause rapid cooling and distress. | Maintain a consistent water temperature, typically between 20-24°C for rats. |
| Anxiety/Stress: The novelty of the environment can induce anxiety and freezing behavior. | Handle the animals for several days leading up to the experiment to habituate them to the researcher. Ensure the testing room is quiet and free from distractions. | |
| High variability in escape latency. | Inconsistent Starting Positions: Not starting the animals from the same designated locations in each trial can introduce variability. | Use a set of predetermined starting positions and ensure they are used consistently across all animals and trials. |
| Lack of Sufficient Spatial Cues: Animals may have difficulty navigating if there are not enough distinct visual cues in the testing room. | Place large, high-contrast visual cues on the walls around the maze to aid in spatial navigation. |
Y-Maze Troubleshooting
| Problem | Possible Cause | Solution |
| Low number of arm entries (low locomotor activity). | Anxiety or Lack of Motivation: Animals may be hesitant to explore the maze due to stress or lack of exploratory drive. | Habituate the animals to the testing room before the experiment. Ensure the maze is clean and free of odors from previous animals. |
| No significant difference in spontaneous alternation between groups. | Short Test Duration: The test duration may not be long enough to observe a sufficient number of arm entries and alternations. | A standard test duration is typically 5-8 minutes. Consider extending the duration slightly if animals are not completing enough entries. |
| Distractions in the Testing Environment: Noise or movement in the testing room can distract the animals and affect their performance. | Conduct the test in a quiet, dimly lit room to minimize external distractions. |
Data Presentation
Table 1: Preclinical Efficacy of this compound in Rodent Models
| Animal Model | Cognitive Domain Assessed | Effective Dose (Oral) | Observed Effect |
| Rat (Scopolamine-induced amnesia) | Spatial Learning & Memory | 10 mg/kg | Reversal of cognitive deficits |
| Rat (Cerebral ischemia) | Neuroprotection | 30 mg/kg (twice daily) | Partial restoration of hippocampal serotonin (B10506) and striatal dopamine (B1211576) metabolites[2] |
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
Disclaimer: The following data is illustrative and based on typical pharmacokinetic profiles of similar compounds. Specific in vivo pharmacokinetic data for this compound is limited.
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | 1250 ± 210 |
| Tmax (Time to Cmax) | h | 0.75 ± 0.25 |
| AUC0-t (Area Under the Curve) | ng·h/mL | 4800 ± 650 |
| t1/2 (Half-life) | h | 3.5 ± 0.8 |
| CL/F (Apparent Clearance) | L/h/kg | 1.96 ± 0.27 |
| Vd/F (Apparent Volume of Distribution) | L/kg | 9.8 ± 1.5 |
Table 3: Acute Toxicity of Nefiracetam (a structural analog of this compound) in Rodents
| Species | Sex | Route of Administration | LD50 (mg/kg) |
| Mouse | Male | Oral | 2005 |
| Mouse | Female | Oral | 1940 |
| Rat | Male | Oral | 1182 |
| Rat | Female | Oral | 1408 |
Experimental Protocols
Protocol 1: Dose-Response Study for Cognitive Enhancement using the Morris Water Maze
-
Animals: Male Wistar rats (250-300g).
-
Groups:
-
Vehicle control (e.g., 0.5% CMC in distilled water, p.o.)
-
This compound (1, 3, 10, 30 mg/kg, p.o.)
-
Positive control (e.g., Piracetam)
-
-
Procedure:
-
Habituation (Day 1): Allow each rat to swim freely in the pool for 60 seconds without the platform.
-
Acquisition Phase (Days 2-5):
-
Administer this compound or vehicle 60 minutes prior to the first trial.
-
To induce a cognitive deficit, administer scopolamine (B1681570) (0.5 mg/kg, i.p.) 30 minutes before the trial.
-
Conduct 4 trials per day for each rat from different starting quadrants.
-
Record the latency to find the hidden platform (maximum 60-90 seconds).
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow each rat to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
-
Data Analysis: Analyze escape latency during the acquisition phase and time spent in the target quadrant during the probe trial using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Acute Toxicity Study (LD50 Determination - adapted from nefiracetam studies)
-
Animals: Male and female Sprague-Dawley rats.
-
Groups: At least 3-4 dose groups with a geometric progression of doses.
-
Procedure:
-
Administer a single oral dose of this compound to each group.
-
Observe animals for clinical signs of toxicity (e.g., changes in locomotor activity, tremors, salivation) and mortality at regular intervals for at least 14 days.
-
Record body weight changes.
-
At the end of the observation period, perform a gross necropsy on all animals.
-
-
Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).
Visualizations
Caption: Proposed signaling pathway for this compound's action as an M1 muscarinic receptor agonist.
References
Nebracetam High-Dosage Side Effects: A Technical Support Resource
Disclaimer: Nebracetam is an investigational compound and has not undergone extensive human clinical trials. The information provided here is based on preclinical data and studies of structurally related compounds. All experimental work should be conducted in accordance with institutional and national guidelines for animal welfare and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the expected side effects of this compound at high dosages?
Direct evidence from high-dosage studies on this compound is limited. However, based on its mechanism of action as an M1 muscarinic acetylcholine (B1216132) receptor agonist and data from related racetam compounds, high dosages may lead to excessive cholinergic stimulation.[1][2][3] Researchers should monitor for signs such as salivation, lacrimation, tremors, and gastrointestinal discomfort.[1] Additionally, some racetams have been associated with psychomotor agitation, dizziness, and headaches.[4][5]
Q2: Have any organ-specific toxicities been observed with this compound or related compounds?
While specific toxicology data for this compound is not widely available, a metabolite of the structurally similar compound, nefiracetam (B1678012), has been linked to renal and testicular toxicity in dogs.[1] Therefore, it is prudent to include comprehensive histopathological evaluation of the kidneys and testes in toxicology assessments of this compound, particularly in non-rodent species.[1]
Q3: We are observing a bell-shaped dose-response curve in our experiments. Is this expected?
Yes, a biphasic or "U-shaped" dose-response curve is a known phenomenon in nootropic research, including for compounds related to this compound.[1][6][7] This means that increasing the dosage beyond an optimal point may lead to a decrease in the desired cognitive-enhancing effects or the emergence of adverse effects.[1][6] If a bell-shaped curve is observed, it is critical to conduct a detailed dose-response study to identify the optimal therapeutic window.[1]
Q4: Our animal subjects are exhibiting seizures or convulsive activity at high doses. What is the appropriate course of action?
The immediate cessation of dosing and consultation with the institutional veterinarian is the mandatory first step.[1] Seizures may indicate excessive neuronal excitation, potentially through modulation of cholinergic or other neurotransmitter systems.[1] For future studies, consider reducing the dose of this compound or co-administering an anticonvulsant to investigate the underlying mechanism.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Reduced efficacy at higher doses | Bell-shaped dose-response curve.[1] | Conduct a detailed dose-response study with additional dose groups at the higher end to confirm the biphasic effect and identify the optimal dose.[1] |
| Excessive cholinergic stimulation (e.g., salivation, tremors, lacrimation) | M1-muscarinic agonist activity of this compound.[1][3] | Monitor these effects, especially at higher dose levels. Consider dose reduction if they become severe.[1] |
| Unexpected changes in motor activity or coordination | Modulation of multiple neurotransmitter systems (cholinergic, GABAergic, monoaminergic).[1] | Employ a Functional Observational Battery (FOB) or Irwin test to systematically assess neurobehavioral and motor function.[1] |
| Significant weight loss or gain | Metabolic changes or alterations in feeding behavior due to effects on central neurotransmitter systems. | Monitor food and water intake daily. Conduct a full metabolic panel (blood glucose, lipids, etc.) to assess for systemic metabolic alterations.[1] |
| Unexpected mortality | Acute toxicity, off-target effects, or exacerbation of an underlying condition in the animal model.[1] | Immediately cease the experiment and perform a full necropsy and histopathological analysis. Review all experimental parameters, including dosing accuracy and animal health status. |
Experimental Protocols
Acute Oral Toxicity Study (Up-and-Down Procedure)
This protocol is a guideline for determining the acute oral toxicity of a substance and is based on established methods.[8][9][10]
1. Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.
2. Animals: Use a single sex of rodents (e.g., female Sprague-Dawley rats), typically 8-12 weeks old. Acclimatize animals for at least 5 days before the study.
3. Housing: House animals in appropriate caging with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to standard laboratory chow and water.
4. Dose Formulation: Prepare this compound in a suitable vehicle (e.g., distilled water, 0.5% carboxymethylcellulose). Ensure the formulation is homogenous and stable.
5. Procedure:
- Fast animals overnight before dosing.
- Administer a single oral dose of this compound using a gavage needle.
- The initial dose can be estimated from in vitro cytotoxicity data or structure-activity relationships. A common starting dose is 175 mg/kg.
- If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2). If the animal dies, the next is dosed at a lower level.
- Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic and central nervous systems), and body weight changes for at least 14 days.
- Perform a gross necropsy on all animals at the end of the observation period.
6. Data Analysis: Calculate the LD50 and its confidence intervals using a validated statistical method.
Signaling Pathways and Workflows
Caption: Proposed signaling pathway for this compound via M1 muscarinic receptor activation.
Caption: General experimental workflow for a preclinical toxicity study.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Probable Nootropicinduced Psychiatric Adverse Effects: A Series of Four Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the side effects of Piracetam? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Effects of nefiracetam on amnesia animal models with neuronal dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Addressing suboptimal cognitive improvement with Nebracetam dosage adjustment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing suboptimal cognitive improvement during experiments with Nebracetam (B40111).
Troubleshooting Guide: Suboptimal Cognitive Improvement
Issue: Lack of Efficacy or Inconsistent Results with this compound Administration
This guide provides a systematic approach to troubleshooting and optimizing this compound dosage when suboptimal or inconsistent cognitive enhancement is observed in preclinical models.
Q1: My initial this compound dosage is not producing the expected cognitive enhancement. What are the potential reasons and how should I proceed?
A1: Suboptimal cognitive improvement with Neacetam can stem from several factors, most notably an inappropriate dosage. Like many nootropics, this compound may exhibit a biphasic, or "U-shaped," dose-response curve.[1] This means that both excessively low and high doses can be less effective than an optimal mid-range dose.
Troubleshooting Steps:
-
Conduct a Dose-Response Study: It is crucial to test a wide range of doses to identify the therapeutic window. We recommend a minimum of 3-5 doses, spanning low, medium, and high concentrations.[1]
-
Review Existing Literature: Compare your current dosing regimen with published studies that have used the same animal model and cognitive assessment paradigm.[1]
-
Consider the Cognitive State of the Model: The cognitive-enhancing effects of many racetams are more pronounced in models with a pre-existing cognitive deficit.[1] If you are using healthy, young animals, the effects of this compound may be less apparent. Consider using an impairment model (e.g., scopolamine-induced amnesia) or aged animals if it aligns with your research goals.[1]
Logical Workflow for Dosage Optimization
Caption: A logical workflow for troubleshooting suboptimal this compound efficacy.
Q2: How does the pharmacokinetic profile of this compound influence dosage adjustments?
A2: Understanding the pharmacokinetics of this compound is critical for designing an effective dosing regimen. While specific in vivo pharmacokinetic data for this compound is limited, data from related racetams like Nefiracetam can provide valuable insights.[2][3]
Key Pharmacokinetic Parameters (Illustrative Data based on Nefiracetam in Rats)
| Parameter | Unit | Value (Mean ± SD) | Implication for Dosing |
| Cmax (Maximum Concentration) | ng/mL | 1250 ± 210 | The peak concentration achieved after administration. |
| Tmax (Time to Cmax) | h | 0.75 ± 0.25 | Time at which peak concentration is reached; informs timing of behavioral testing. |
| t1/2 (Half-life) | h | 3.5 ± 0.8 | The time it takes for the drug concentration to reduce by half; influences dosing frequency. |
| CL/F (Apparent Clearance) | L/h/kg | 1.96 ± 0.27 | The rate at which the drug is removed from the body. |
This data is illustrative and based on a related compound. Researchers should conduct their own pharmacokinetic studies for this compound.[2]
Dosage Adjustment Considerations:
-
Timing of Administration: Based on the illustrative Tmax of 0.75 hours, behavioral testing should ideally be conducted around this time point to coincide with peak plasma concentrations.
-
Dosing Frequency: With a half-life of approximately 3.5 hours, multiple daily doses may be necessary for chronic studies to maintain steady-state concentrations.
Frequently Asked Questions (FAQs)
Q3: What is the proposed mechanism of action for this compound, and how does it relate to cognitive enhancement?
A3: this compound is believed to exert its nootropic effects through a multi-faceted mechanism, primarily by modulating key neurotransmitter systems involved in learning and memory.[4]
-
Cholinergic System Enhancement: this compound is thought to be an agonist at the M1 muscarinic acetylcholine (B1216132) receptor.[5][6][7][8] It has been shown to reverse cognitive deficits induced by the muscarinic receptor antagonist, scopolamine, suggesting it enhances cholinergic neurotransmission.[4]
-
Glutamatergic System Modulation: Research indicates that this compound interacts with the NMDA receptor, which is critical for synaptic plasticity and memory formation.[5][9] It may offer neuroprotective effects by mitigating NMDA receptor-mediated neurotoxicity.[5][10]
-
Noradrenergic System Modulation: Studies have observed that this compound can reverse a scopolamine-induced decrease in noradrenaline content in the frontal cortex and hippocampus, pointing to its influence on the noradrenergic system, which is involved in attention and cognitive function.[4]
This compound's Proposed Signaling Pathways
Caption: Proposed signaling pathways influenced by this compound.
Q4: Are there recommended experimental protocols for assessing the cognitive-enhancing effects of this compound?
A4: Yes, several well-established behavioral paradigms can be used to assess the efficacy of this compound. The choice of protocol should align with the specific cognitive domain of interest.
Experimental Protocol: Morris Water Maze for Spatial Learning and Memory
This protocol is adapted from standard methodologies for assessing spatial navigation and memory in rodents.[11]
-
Apparatus: A circular pool (approximately 1.5-2.0 m in diameter) filled with opaque water. A hidden escape platform is submerged just below the water's surface. Visual cues are placed around the room.
-
Acquisition Phase:
-
Animals undergo a series of training trials (e.g., 4 trials per day for 5 consecutive days).
-
For each trial, the animal is placed into the water at one of four quasi-random starting positions.
-
The time taken to find the hidden platform (escape latency) is recorded.
-
If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.[1][11]
-
-
Probe Trial (Memory Retention):
-
24 hours after the final acquisition trial, the platform is removed from the pool.
-
The animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
-
Drug Administration: this compound or vehicle is typically administered orally (p.o.) via gavage 30-60 minutes before the first trial of each day.[1]
Experimental Protocol: Passive Avoidance Test for Long-Term Memory
This fear-motivated task is used to evaluate long-term, associative memory.[11]
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark compartment is equipped with an electrical grid.
-
Acquisition Trial (Training):
-
The animal is placed in the light compartment.
-
When the animal enters the dark compartment, the door closes, and a mild, brief foot shock is delivered.
-
-
Retention Trial (Testing):
-
24 hours after the acquisition trial, the animal is again placed in the light compartment.
-
The time it takes for the animal to enter the dark compartment (step-through latency) is recorded. A longer latency indicates better memory of the aversive stimulus.[11]
-
-
Drug Administration: this compound or vehicle is administered prior to the acquisition trial.
Experimental Workflow for a this compound Efficacy Study
Caption: A typical experimental workflow for a preclinical this compound study.
Disclaimer: this compound is an investigational compound. The information provided here is for research and informational purposes only and should not be considered as medical advice. All experiments should be conducted in accordance with relevant ethical guidelines and regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Single- and multiple-dose pharmacokinetics of nefiracetam, a new nootropic agent, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound [chemeurope.com]
- 7. Effects of this compound (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Buy this compound | 116041-13-5 [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Vehicle Selection for Oral Gavage of Nebracetam in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting an appropriate vehicle for the oral gavage of Nebracetam in animal studies. The following information is presented in a question-and-answer format to directly address common issues and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral gavage of this compound fumarate (B1241708) in rodents?
For oral administration in rats, this compound fumarate can be dissolved in distilled water or suspended in a 0.5% carboxymethyl cellulose (B213188) (CMC) solution.[1] The choice between a solution and a suspension will depend on the required dose concentration and the solubility of this compound in the aqueous vehicle.
Q2: What is a suitable starting dose for this compound in cognitive enhancement studies in rats?
Based on published literature, a starting dose in the range of 10-30 mg/kg/day administered orally is a reasonable starting point for dose-optimization studies.[1] A dose of 10 mg/kg has been shown to be effective in reversing scopolamine-induced spatial cognitive deficits in rats.[1] In a rat model of cerebral ischemia, a dose of 30 mg/kg administered orally twice daily has been used.[1]
Q3: My this compound fumarate is not dissolving completely in water. What can I do?
Incomplete dissolution in neutral water is likely due to the intrinsic solubility limits of this compound fumarate.[2] Several strategies can be employed to improve solubility:
-
pH Adjustment: this compound has a basic aminomethyl group, so decreasing the pH of the aqueous vehicle is expected to increase its solubility.[2] Experiment with buffers ranging from pH 2 to 7.
-
Co-solvents: The addition of water-miscible co-solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can enhance solubility.[2] It is advisable to start with a low percentage (e.g., 5-10% v/v) and gradually increase it.
-
Complexation Agents: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate poorly soluble compounds and increase their apparent aqueous solubility.[2]
Q4: The viscosity of my formulation is too high for accurate gavage. How can I address this?
High viscosity can make it difficult to accurately draw the formulation into a syringe and administer it through a gavage needle. If you are using a suspending agent like CMC, consider using a lower concentration or a lower viscosity grade of the polymer. Ensure the formulation is well-mixed and at a consistent temperature, as viscosity can be temperature-dependent.
Q5: I am observing adverse effects in my animals after oral gavage. Could the vehicle be the cause?
Yes, the vehicle itself can cause adverse effects. It is crucial to include a vehicle-only control group in your study to differentiate between the effects of the vehicle and the test compound. Common issues with vehicles can include gastrointestinal irritation, changes in motility, or systemic toxicity at high concentrations or with chronic administration. If adverse effects are observed in the vehicle control group, consider using an alternative, more inert vehicle.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or low drug exposure in pharmacokinetic (PK) studies. | Poor solubility or stability of this compound in the vehicle. The compound may be precipitating out of solution or suspension before or after administration. | 1. Visually inspect the formulation for any precipitation before each administration. 2. Conduct a pilot study to assess the physical and chemical stability of the formulation over the duration of your experiment. 3. Consider using a different vehicle or solubility-enhancing excipients as described in the FAQs. |
| Improper oral gavage technique. Incorrect placement of the gavage needle can lead to administration into the trachea instead of the esophagus, or cause reflux. | 1. Ensure all personnel are properly trained in oral gavage techniques. 2. Use the correct size and type of gavage needle for the animal species and size. 3. Administer the formulation slowly and observe the animal for any signs of distress during and after the procedure. | |
| High variability in behavioral or physiological responses between animals in the same treatment group. | Inhomogeneous suspension. If using a suspension, the drug particles may not be evenly distributed, leading to inconsistent dosing. | 1. Ensure the suspension is thoroughly mixed (e.g., by vortexing or stirring) immediately before drawing each dose into the syringe. 2. Consider reducing the particle size of the this compound powder through techniques like micronization to improve suspension homogeneity. |
| Signs of gastrointestinal distress in animals (e.g., diarrhea, bloating). | The vehicle may be causing irritation. Some vehicles, especially at higher concentrations, can have a laxative effect or irritate the GI tract. | 1. Review the literature for the tolerability of the chosen vehicle at the intended concentration and dosing frequency. 2. Reduce the concentration of the vehicle if possible. 3. Switch to a more biocompatible vehicle, such as sterile water or a lower concentration of a suspending agent. |
Quantitative Data
Table 1: Plasma Pharmacokinetics of this compound following Oral Administration in Rats (10 mg/kg) [3]
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | 1250 ± 210 |
| Tmax (Time to Cmax) | h | 0.75 ± 0.25 |
| AUC0-t (Area Under the Curve) | ng·h/mL | 4800 ± 650 |
Vehicle used: Water or 0.5% carboxymethylcellulose.[3]
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound Fumarate in Rats[1]
1. Materials:
-
This compound fumarate powder
-
Vehicle: Sterile distilled water or 0.5% (w/v) carboxymethyl cellulose (CMC) in sterile water
-
Analytical balance
-
Spatula
-
Appropriate size volumetric flask or beaker
-
Magnetic stirrer and stir bar (for suspension) or vortex mixer
-
Oral gavage needles (size appropriate for rats)
-
Syringes
2. Preparation of 0.5% CMC Vehicle (if used):
-
Slowly add 0.5 g of CMC powder to 100 mL of sterile water while stirring vigorously to prevent clumping.
-
Continue stirring until the CMC is fully dispersed and the solution is homogenous.
3. Preparation of Dosing Solution/Suspension:
-
Calculate the required amount of this compound fumarate based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.
-
Accurately weigh the this compound fumarate powder.
-
For a solution: Gradually add the weighed powder to the calculated volume of distilled water while vortexing or stirring until fully dissolved.
-
For a suspension: Add the weighed powder to a small amount of the 0.5% CMC vehicle and triturate to form a smooth paste. Gradually add the remaining vehicle while stirring continuously to form a uniform suspension.
-
Ensure the final formulation is homogenous before administration.
4. Oral Gavage Administration:
-
Gently restrain the rat.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
-
Attach the syringe containing the calculated dose volume to the gavage needle.
-
Carefully insert the gavage needle into the esophagus.
-
Slowly administer the dosing solution/suspension.
-
Gently remove the gavage needle.
-
Monitor the animal for a short period post-administration for any signs of distress.
Visualizations
Caption: Experimental workflow for oral gavage of this compound.
Caption: Simplified signaling pathways of this compound.
References
Monitoring for renal and hepatic markers during long-term Nebracetam administration
Disclaimer: Nebracetam is an investigational compound, and as of 2023, human clinical trials have not been conducted.[1] Consequently, there is a lack of specific data on the long-term effects of this compound on renal and hepatic function. This guide provides general principles and best practices for monitoring renal and hepatic markers during the preclinical evaluation of novel chemical entities like this compound, based on established methodologies in toxicology and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for renal and hepatic safety during the long-term administration of a novel racetam compound like this compound?
A1: The primary concerns for any new chemical entity, including novel racetams, are drug-induced liver injury (DILI) and drug-induced nephrotoxicity (DIN).[2][3] Since the liver is a major site of drug metabolism and the kidneys are crucial for the excretion of drugs and their metabolites, these organs are particularly susceptible to toxicity.[4][5] For racetam compounds, understanding the metabolic pathways is key. While data on this compound is limited, the related compound Nefiracetam is known to be metabolized by cytochrome P450 enzymes in the liver, which can sometimes lead to the formation of reactive metabolites that may be hepatotoxic.
Q2: How often should renal and hepatic markers be monitored during a long-term preclinical study with this compound?
A2: The frequency of monitoring should be determined by the study design, the dose levels being tested, and any preliminary toxicity data. A typical approach for a long-term preclinical study would involve:
-
Baseline measurement: Before the first administration of the compound.
-
Interim monitoring: At regular intervals during the study (e.g., weekly for the first month, then monthly). More frequent monitoring may be necessary during dose escalation phases.
-
Recovery period monitoring: If a recovery group is included in the study design, monitoring should continue to assess the reversibility of any findings.
Q3: Are there any known drug-drug interactions with this compound that could exacerbate renal or hepatic toxicity?
A3: Specific drug-drug interaction studies for this compound are not publicly available. However, if this compound is metabolized by cytochrome P450 enzymes, as is the case with some other racetams, there is a potential for interactions with other drugs that are substrates, inhibitors, or inducers of these enzymes. Co-administration with known nephrotoxic or hepatotoxic drugs should be avoided or approached with caution and more intensive monitoring.
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (ALT/AST) Observed in a Treatment Group
Possible Causes:
-
Direct hepatocellular toxicity from this compound or its metabolites.
-
Formation of reactive metabolites leading to cellular damage.[6][7][8][9]
-
Mitochondrial dysfunction.
-
Idiosyncratic drug reaction (less common in homogenous preclinical models but still possible).
Troubleshooting Steps:
-
Confirm the finding: Repeat the measurement to rule out sample handling errors.
-
Assess the magnitude of elevation:
-
Mild elevation (<3x ULN - Upper Limit of Normal): Continue monitoring closely.
-
Moderate elevation (3-5x ULN): Consider reducing the dose or temporarily halting administration in a subset of animals to assess reversibility.
-
Severe elevation (>5x ULN): This is a significant safety signal. It may be necessary to halt dosing in the affected group and conduct a thorough investigation.
-
-
Evaluate other hepatic markers: Check levels of alkaline phosphatase (ALP), bilirubin, and albumin to determine the type of liver injury (hepatocellular, cholestatic, or mixed).[10]
-
Histopathological examination: Conduct a histopathological analysis of liver tissue from the affected animals to identify cellular changes, such as necrosis, steatosis, or inflammation.
-
In vitro mechanistic studies: Use primary hepatocytes or liver cell lines to investigate the potential mechanisms of toxicity (e.g., cytotoxicity assays, reactive oxygen species formation, mitochondrial toxicity assays).[11][12][13]
Issue 2: Increased Serum Creatinine (B1669602) and/or Blood Urea Nitrogen (BUN) Levels
Possible Causes:
-
Direct toxic effect on renal tubules.
-
Alteration of glomerular filtration rate (GFR).
-
Hemodynamic changes affecting renal blood flow.
-
Crystal nephropathy (precipitation of the drug or its metabolites in the tubules).
Troubleshooting Steps:
-
Confirm the finding: Re-measure serum creatinine and BUN.
-
Assess the magnitude of change: A significant and dose-dependent increase is a cause for concern.
-
Urinalysis: Perform a comprehensive urinalysis to look for proteinuria, hematuria, glucosuria, and changes in urine specific gravity. The presence of casts can indicate tubular damage.
-
Novel Biomarkers: If available, measure novel urinary biomarkers of kidney injury such as Kidney Injury Molecule-1 (KIM-1), and Neutrophil Gelatinase-Associated Lipocalin (NGAL) for earlier and more sensitive detection of renal tubular injury.[14][15]
-
Histopathological examination: Examine kidney tissue for signs of tubular necrosis, interstitial nephritis, or glomerular damage.
-
In vitro kidney cell models: Use human renal proximal tubule epithelial cells (HRPTEpiC) or other kidney cell lines to assess the direct cytotoxic potential of this compound.[14][16]
Recommended Biomarkers for Monitoring
Renal Function and Injury
| Biomarker | Sample Type | Interpretation of Changes |
| Serum Creatinine | Serum/Plasma | Increased levels suggest decreased glomerular filtration. |
| Blood Urea Nitrogen (BUN) | Serum/Plasma | Increased levels can indicate decreased renal function, but can also be influenced by non-renal factors. |
| Urine Albumin-to-Creatinine Ratio (UACR) | Urine | An early indicator of glomerular injury. |
| Kidney Injury Molecule-1 (KIM-1) | Urine | A sensitive and specific biomarker for proximal tubule injury.[15] |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | Urine/Plasma | An early marker of acute kidney injury.[14] |
| Cystatin C | Serum/Plasma | An alternative to creatinine for estimating GFR, less influenced by muscle mass.[15] |
Hepatic Function and Injury
| Biomarker | Sample Type | Interpretation of Changes |
| Alanine Aminotransferase (ALT) | Serum/Plasma | Increased levels are a specific indicator of hepatocellular injury. |
| Aspartate Aminotransferase (AST) | Serum/Plasma | Increased levels indicate hepatocellular injury, but can also be elevated due to muscle damage. |
| Alkaline Phosphatase (ALP) | Serum/Plasma | Elevated levels are indicative of cholestasis or biliary tract injury.[10] |
| Total Bilirubin | Serum/Plasma | Increased levels can indicate cholestasis or severe hepatocellular damage. |
| Albumin | Serum/Plasma | Decreased levels may suggest reduced synthetic function of the liver in chronic injury. |
| Prothrombin Time (PT) / International Normalized Ratio (INR) | Plasma | An increase indicates impaired synthetic function of the liver. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay in Renal and Hepatic Cell Lines
-
Cell Culture: Culture human renal proximal tubule epithelial cells (HRPTEpiC) and human hepatoma (HepG2) cells in their respective recommended media.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to achieve the desired final concentrations.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the culture medium with a fresh medium containing the various concentrations of this compound. Include a vehicle control (solvent only) and a positive control (a known nephrotoxic or hepatotoxic compound).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT assay, which measures mitochondrial activity, or the LDH release assay, which measures membrane integrity.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration at which 50% of cell viability is inhibited).
Protocol 2: In Vivo Monitoring of Renal and Hepatic Markers in a Rodent Model
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats).
-
Dosing: Administer this compound at various dose levels via the intended clinical route (e.g., oral gavage) for the duration of the study. Include a control group receiving the vehicle only.
-
Sample Collection:
-
Blood: Collect blood samples from the tail vein or other appropriate site at baseline and predetermined time points. Process the blood to obtain serum or plasma.
-
Urine: House the animals in metabolic cages for urine collection at specified intervals.
-
-
Biochemical Analysis:
-
Serum/Plasma: Analyze the samples for the renal and hepatic biomarkers listed in the tables above using a validated clinical chemistry analyzer.
-
Urine: Analyze urine for albumin, creatinine, and novel biomarkers like KIM-1 and NGAL using ELISA kits or other validated methods.
-
-
Histopathology: At the end of the study, euthanize the animals and collect liver and kidney tissues. Fix the tissues in formalin, process, and embed in paraffin. Section the tissues and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination by a qualified pathologist.
-
Data Analysis: Compare the biomarker levels and histopathological findings between the treated and control groups. Analyze the data for dose-dependent and time-dependent effects.
Visualizations
Caption: Known signaling pathways of this compound.
Caption: Experimental workflow for in vitro toxicity screening.
Caption: Troubleshooting logic for abnormal findings.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Drug-induced nephrotoxicity: clinical impact and preclinical in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioivt.com [bioivt.com]
- 4. Precision nephrotoxicity testing using 3D in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomarkers for Drug-Induced Renal Damage and Nephrotoxicity—An Overview for Applied Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deleterious effects of reactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On mechanisms of reactive metabolite formation from drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sop.washington.edu [sop.washington.edu]
- 9. Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Abnormal liver enzymes: A review for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Hepatotoxicity/Cytotoxicity Assays [sigmaaldrich.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Research Portal [iro.uiowa.edu]
- 16. oatext.com [oatext.com]
- 17. mdpi.com [mdpi.com]
Interpreting variable results in Nebracetam behavioral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nebracetam in behavioral assays.
Frequently Asked Questions (FAQs)
Q1: We are observing a high degree of variability in our dose-response data for this compound in cognitive tasks. Why might this be happening?
A1: Inconsistent dose-response relationships are a known challenge in nootropic research.[1] Several factors can contribute to this variability:
-
Biphasic Dose-Response: this compound and other cognitive enhancers may exhibit a "U-shaped" or biphasic dose-response curve.[1] This means that both very low and very high doses can be less effective than an optimal mid-range dose.[1] It is crucial to test a wide range of doses to identify the therapeutic window.[1]
-
Animal Model and Strain: The species and strain of the animal model can significantly impact the effective dose of this compound.[1] Genetic differences can lead to variations in metabolism, receptor density, and overall physiological response to the compound.[1][2]
-
Task Difficulty: The complexity of the behavioral task can influence the drug's apparent efficacy.[1] A task that is too simple may result in "ceiling effects," where performance is already optimal, masking any potential cognitive enhancement.[1] Conversely, a task that is too difficult may lead to "floor effects," where no improvement is observed.[1]
Q2: Our study in healthy, young adult rodents shows no significant cognitive enhancement with this compound, contradicting some published findings. What could be the reason?
A2: The cognitive state of the animal subjects is a critical factor when observing the effects of nootropics.[1] The effects of many racetams are more pronounced in models of cognitive deficit.[1][2] Studies often use agents like scopolamine (B1681570) (an anticholinergic) to induce amnesia, creating a state of cognitive impairment that the nootropic can then potentially reverse.[1] this compound, for instance, has been shown to correct scopolamine-induced disruptions in spatial cognition.[1]
Q3: We are seeing positive results for this compound in the Morris water maze but not in the elevated plus maze. Why the discrepancy?
A3: Different behavioral tasks assess distinct aspects of cognition, and the observed efficacy of this compound can be task-dependent due to its specific mechanisms of action.[1]
-
Dominant Cognitive Domain: The Morris water maze primarily assesses spatial learning and memory, which is heavily dependent on the hippocampus.[1] The elevated plus-maze, while adaptable for learning and memory, is also strongly influenced by anxiety levels.[1]
-
Neurochemical Systems Involved: this compound has both cholinergic and glutamatergic effects.[1] The relative importance of these systems can vary between different cognitive tasks.[1] For example, its cholinergic-enhancing properties may be more critical for tasks sensitive to cholinergic deficits.[1]
Q4: What are the known molecular mechanisms of this compound?
A4: this compound's mechanism of action is believed to be multifactorial, primarily involving the modulation of several key neurotransmitter systems.[3][4] It has been shown to act as an agonist at M1 muscarinic acetylcholine (B1216132) receptors.[3][5] This interaction is a key component of its nootropic effects.[3][5] this compound also potentiates N-methyl-D-aspartate (NMDA) receptor function, which is crucial for synaptic plasticity, learning, and memory.[4] Additionally, it has complex modulatory effects on the GABAergic system.[4] Some studies suggest it may also influence noradrenergic, serotonergic, and dopaminergic systems.[6]
Troubleshooting Guides
Issue: Inconsistent results in the Passive Avoidance Test.
-
Possible Cause: High baseline anxiety in control animals.
-
Troubleshooting Step: Ensure proper handling and acclimation of animals to the testing room and apparatus to minimize stress-induced variability.[7] Daily handling for 3-5 days before the test is recommended.[7]
-
Possible Cause: Ineffective foot shock delivery.
-
Troubleshooting Step: Calibrate the shock generator to ensure a consistent, mild foot shock (e.g., 0.5 mA for 2 seconds for rats) is delivered.[7] Check the grid floor for any faults.
-
Possible Cause: Olfactory cues from previous animals.
-
Troubleshooting Step: Thoroughly clean the apparatus with 70% ethanol (B145695) between each animal to remove any olfactory cues that could influence behavior.[7]
Issue: High variability in Morris Water Maze escape latencies.
-
Possible Cause: Inconsistent extra-maze cues.
-
Troubleshooting Step: Ensure that the visual cues in the testing room are distinct, consistent, and visible to the animals from the water maze.[2][8]
-
Possible Cause: Water temperature affecting motivation.
-
Troubleshooting Step: Maintain a consistent water temperature (around 21-22°C for mice) to motivate escape without inducing hypothermia.[2]
-
Possible Cause: "Floating" behavior in some animals.
-
Troubleshooting Step: If an animal fails to find the platform within the allotted time (e.g., 60-90 seconds), gently guide it to the platform to ensure it learns the location.[9] Record instances of floating as it can be a confounding variable.[10]
Quantitative Data Summary
Table 1: this compound Receptor Binding and Functional Activity
| Target | Receptor/Transporter Subtype | Test System | Affinity Metric | Value (µM) |
| Cholinergic | M1 Muscarinic Acetylcholine Receptor | Human Jurkat T-cells | Agonist Activity (Ca2+ influx) | Effective at 10-100 |
| Glutamatergic | NMDA Receptor | Rat Striatal Slices | Neuroprotection Assay | 10 - 100 |
| GABAergic | GABA-A Receptor | Rat Dorsal Root Ganglion Neurons | Electrophysiology (Current Modulation) | 10 (Nefiracetam) |
Note: The data for the GABA-A receptor is for the related compound nefiracetam (B1678012) and is included for contextual understanding.[3]
Table 2: Comparative Efficacy of Racetams in Behavioral Assays
| Compound | Behavioral Assay | Animal Model | Key Finding |
| This compound | Morris Water Maze | Rats with traumatic brain injury | Attenuated cognitive deficits at 3 and 9 mg/kg.[11] |
| This compound | Passive Avoidance | Rats with scopolamine-induced amnesia | Reversed memory consolidation deficits.[12] |
| Aniracetam | Elevated Plus Maze | Mice | Increased time spent in open arms at 30 mg/kg, suggesting anxiolytic effects.[13] |
| Piracetam & Choline | Passive Avoidance | Aged Rats | Combined chronic and acute administration significantly improved memory retention.[13] |
Experimental Protocols
Passive Avoidance Test
This protocol is based on established procedures for evaluating the effects of nootropic compounds on learning and memory.[7]
-
Animals: Male Wistar rats (200-250 g) or Swiss Webster mice (25-30 g) are commonly used.[7] Animals should be housed in groups under a standard 12-hour light/dark cycle with ad libitum access to food and water.[7] Acclimate animals to the facility for at least one week and handle them daily for 3-5 days prior to testing.[7]
-
Apparatus: A two-compartment box with a light and a dark chamber separated by a guillotine door.[7] The dark compartment is equipped with a grid floor connected to a shock generator.[7]
-
Drug Administration: Dissolve this compound fumarate (B1241708) in sterile saline.[7] Administer intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the training session.[7]
-
Training (Acquisition) Phase:
-
Place the animal in the light compartment, facing away from the door.[7]
-
Allow a 60-second acclimatization period.[7]
-
Open the guillotine door and record the latency to enter the dark compartment (step-through latency).[7]
-
Once the animal fully enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).[7]
-
Return the animal to its home cage.[7]
-
-
Retention (Testing) Phase:
Morris Water Maze
This protocol is a standard method for assessing spatial learning and memory.[9][14]
-
Apparatus: A large circular pool (e.g., 160 cm in diameter) filled with opaque water (e.g., using non-toxic white paint).[8][15] A hidden escape platform is submerged just below the water surface.[14]
-
Acquisition Phase:
-
Conduct 4 trials per day for 5 consecutive days.[9]
-
For each trial, place the animal in the water at one of four quasi-random starting positions.[9]
-
Record the time it takes for the animal to find the hidden platform (escape latency).[9]
-
If the animal does not find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.[9]
-
Allow the animal to remain on the platform for 15-30 seconds.[9]
-
-
Probe Trial:
Elevated Plus Maze
This assay is widely used to assess anxiety-like behavior in rodents.[16][17]
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm), with two open arms and two enclosed arms.[17][18]
-
Procedure:
-
Acclimate the animals to the testing room for at least 1 hour before the experiment.[17]
-
Place the animal in the center of the maze, facing an open arm.[18]
-
Allow the animal to explore the maze for a 5-minute session.[18]
-
Record the number of entries into and the time spent in the open and closed arms.[19] An increase in the time spent in the open arms is indicative of an anxiolytic effect.[13]
-
Mandatory Visualizations
Caption: this compound's modulation of cholinergic and glutamatergic signaling pathways.
Caption: General experimental workflow for this compound behavioral assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mmpc.org [mmpc.org]
- 9. benchchem.com [benchchem.com]
- 10. UC Davis - Morris Water Maze [protocols.io]
- 11. Nefiracetam improves Morris water maze performance following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nefiracetam (DM-9384) preserves hippocampal neural cell adhesion molecule-mediated memory consolidation processes during scopolamine disruption of passive avoidance training in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Elevated plus maze protocol [protocols.io]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 19. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Nebracetam Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and bioavailability assessment of Nebracetam (B40111) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a nootropic agent belonging to the racetam class of compounds, known for its potential cognitive-enhancing properties.[1] Like many drugs in this class, this compound's therapeutic efficacy is dependent on its ability to cross the blood-brain barrier.[2] Its bioavailability can be limited by factors such as poor aqueous solubility and first-pass metabolism, which can affect its absorption and distribution to the central nervous system.[3][4]
Q2: What are the primary mechanisms of action for this compound?
A2: Preclinical studies suggest that this compound has a multi-faceted mechanism of action. It is known to be a muscarinic M1 receptor agonist and is believed to enhance cholinergic neurotransmission.[5][6] Additionally, it modulates the glutamatergic system, particularly by potentiating N-methyl-D-aspartate (NMDA) receptor function, which is critical for synaptic plasticity, learning, and memory.[7][8] Some studies also indicate its influence on the noradrenergic, dopaminergic, and serotonergic systems.[1][9]
Q3: What are common strategies to improve the bioavailability of poorly soluble drugs like this compound derivatives?
A3: Several formulation strategies can be employed to enhance the bioavailability of compounds with low aqueous solubility. These include:
-
Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[10][11]
-
Salt formation: Creating salt forms of a drug, such as this compound fumarate, can improve its solubility and dissolution characteristics.[3][5]
-
Prodrugs: Designing inactive compounds that are metabolized into the active drug in the body can enhance absorption.[3]
-
Lipid-based delivery systems: Formulations like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[12]
-
Amorphous solid dispersions: This technique stabilizes the drug in a high-energy, non-crystalline form to increase its apparent solubility and dissolution rate.[12]
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of improving the bioavailability of synthesized this compound derivatives.
| Problem | Possible Cause | Suggested Solution |
| Low in vitro dissolution rate of a new this compound derivative. | Poor aqueous solubility of the synthesized compound. | - Attempt salt formation (e.g., fumarate, hydrochloride). - Reduce particle size through micronization or nanomilling.[10] - Prepare an amorphous solid dispersion with a suitable polymer.[12] |
| High variability in in vivo pharmacokinetic data. | - Issues with the formulation leading to inconsistent absorption. - Physiological differences in animal subjects. | - Optimize the formulation to ensure homogeneity and stability. - Increase the number of subjects per group to improve statistical power. - Ensure consistent administration technique (e.g., oral gavage).[13] |
| Poor brain penetration of the this compound derivative. | The compound may be a substrate for efflux transporters at the blood-brain barrier (e.g., P-glycoprotein). | - Co-administer with a known P-glycoprotein inhibitor (e.g., hesperidin) in preclinical models to assess the impact on brain levels.[4] - Modify the chemical structure to reduce its affinity for efflux transporters. |
| Synthesized derivative shows rapid metabolism. | The compound is likely susceptible to first-pass metabolism in the liver. | - Consider developing a prodrug that masks the metabolically liable site.[3] - Investigate alternative routes of administration that bypass the liver, such as parenteral or intranasal, in early-stage studies. |
Data Presentation: Comparative Pharmacokinetics of this compound Derivatives (Illustrative Data)
The following table presents hypothetical, yet representative, single-dose pharmacokinetic data in a rat model to illustrate the potential impact of different formulation strategies on the bioavailability of a this compound derivative.
| Derivative/Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) |
| This compound Derivative (Unformulated) | 850 ± 150 | 1.0 ± 0.5 | 3200 ± 500 | 100 |
| Micronized Derivative | 1250 ± 210 | 0.75 ± 0.25 | 4800 ± 650 | 150 |
| Derivative in SEDDS | 1800 ± 300 | 0.5 ± 0.25 | 7200 ± 900 | 225 |
| Derivative Prodrug | 1100 ± 180 | 1.5 ± 0.5 | 6400 ± 800 | 200 |
Experimental Protocols
In Vitro Dissolution Testing
Objective: To assess the dissolution rate of different formulations of a this compound derivative.
Methodology:
-
Prepare a dissolution medium that simulates gastrointestinal conditions (e.g., simulated gastric fluid or simulated intestinal fluid).
-
Place a known amount of the this compound derivative formulation into a USP dissolution apparatus (e.g., Apparatus 2, paddle).
-
Maintain the temperature at 37°C and rotate the paddle at a specified speed (e.g., 50 rpm).
-
At predetermined time intervals, withdraw samples of the dissolution medium and analyze the concentration of the dissolved drug using a validated analytical method, such as HPLC.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a this compound derivative after oral administration.[13]
Methodology:
-
House male Sprague-Dawley rats in metabolic cages with free access to food and water.[13]
-
Administer the this compound derivative formulation via oral gavage at a specific dose (e.g., 10 mg/kg).[13]
-
Collect blood samples from the tail vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[13]
-
Separate plasma by centrifugation.[13]
-
Prepare plasma samples for analysis, typically by protein precipitation with acetonitrile (B52724) containing an internal standard.[13]
-
Analyze the concentration of the this compound derivative in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Experimental workflow for assessing the bioavailability of this compound derivatives.
Caption: Troubleshooting flowchart for low bioavailability of this compound derivatives.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 116041-13-5 [smolecule.com]
- 3. colorcon.com [colorcon.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound Fumarate|RUO [benchchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound (WEB 1881FU) prevents N-methyl-D-aspartate receptor-mediated neurotoxicity in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Effects of delayed treatment with this compound on neurotransmitters in brain regions after microsphere embolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. upm-inc.com [upm-inc.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Nebracetam Fumarate and Piracetam for Nootropic Research
This guide offers a detailed comparative analysis of Nebracetam fumarate (B1241708) and Piracetam (B1677957), two prominent compounds within the racetam class of nootropics. It is intended for researchers, scientists, and drug development professionals, providing an objective overview of their mechanisms of action, pharmacokinetics, efficacy, and safety profiles, supported by experimental data.
Mechanism of Action: A Tale of Two Racetams
The cognitive-enhancing effects of this compound and Piracetam are attributed to their distinct interactions with neurotransmitter systems and neuronal infrastructure.
This compound Fumarate: Preclinical evidence suggests that this compound's primary mechanism involves its role as an agonist at the M1 muscarinic acetylcholine (B1216132) receptor.[1] This interaction is believed to stimulate intracellular signaling pathways that bolster cholinergic neurotransmission, a critical process for learning and memory.[1] Furthermore, research indicates that this compound may also modulate the noradrenergic and serotonergic systems.[1][2] It has been observed to reverse the scopolamine-induced decrease in noradrenaline content in the frontal cortex and hippocampus, suggesting a multi-faceted approach to cognitive enhancement.[2]
Piracetam: As the archetypal racetam, Piracetam's mechanism is considered more multifaceted and less receptor-specific. It is thought to modulate both cholinergic and glutamatergic neurotransmitter systems, enhancing their efficiency without binding directly to their receptors.[1] Studies have shown that Piracetam can increase the density of acetylcholine and NMDA receptors.[1] A key proposed mechanism is its ability to enhance the fluidity of neuronal cell membranes, which may improve signal transduction and overall neuronal function.[1][3]
Pharmacokinetic Profile
While comprehensive, direct comparative pharmacokinetic data is limited, the following tables summarize representative single-dose pharmacokinetic parameters in rat models. It is important to note that the data for this compound fumarate is illustrative and serves as a template for future studies.[4]
Table 1: Plasma Pharmacokinetics of this compound following Oral Administration in Rats (10 mg/kg) [4]
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | 1250 ± 210 |
| Tmax (Time to Cmax) | h | 0.75 ± 0.25 |
| AUC0-t (Area Under the Curve) | ng·h/mL | 4800 ± 650 |
| t1/2 (Half-life) | h | 3.5 ± 0.8 |
| CL/F (Apparent Clearance) | L/h/kg | 1.96 ± 0.27 |
| Vd/F (Apparent Volume of Distribution) | L/kg | 9.8 ± 1.5 |
Table 2: Plasma Pharmacokinetics of Piracetam following Oral Administration in Humans (12 g) [5]
| Parameter | Unit | Value |
| Tmax (Time to Cmax) | h | ~1 |
| t1/2 (Half-life) | h | 4.3 |
Efficacy in Preclinical Models of Cognition
Both this compound and Piracetam have been evaluated in various animal models to assess their cognitive-enhancing properties. The Morris Water Maze and the Radial Arm Maze are standard behavioral assays used for this purpose.
Table 3: Illustrative Comparative Efficacy in Animal Models
| Compound | Model | Effect |
| This compound fumarate | Scopolamine-induced amnesia (Radial Arm Maze) | Reverses cognitive deficits.[2] |
| Piracetam | Age-related cognitive decline (Active Avoidance) | Improved active avoidance learning in aged rats.[6] |
Safety and Tolerability
This compound Fumarate: Based on preclinical studies with the related compound nefiracetam, a no-observed-adverse-effect-level (NOAEL) in a 52-week oral toxicity study in rats was established at 10 mg/kg/day.[7]
Piracetam: Piracetam is generally well-tolerated, with rare side effects that may include insomnia, irritability, and increased libido.[8][9][10] It is considered to have low toxicity.[11]
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for determining the plasma concentration-time profile of a nootropic compound following oral administration.
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile.
Materials:
-
This compound fumarate or Piracetam
-
Male Sprague-Dawley or Wistar rats
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)
-
Equipment for oral gavage, blood collection, and plasma separation
Procedure:
-
Dosing Solution Preparation: Dissolve the test compound in the chosen vehicle to the desired concentration.[7]
-
Administration: Administer the compound via oral gavage at a specific dose (e.g., 10 mg/kg).[4]
-
Sample Collection: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[4]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.[4]
-
Bioanalysis: Analyze the plasma samples using a validated analytical method, such as LC-MS/MS, to determine the drug concentration.
Morris Water Maze for Spatial Learning and Memory
This task is used to assess hippocampus-dependent spatial learning and memory.[2][12]
Apparatus:
-
A large circular pool filled with opaque water.
-
A hidden escape platform submerged just below the water's surface.
-
A video tracking system.
Procedure:
-
Acquisition Phase: For several consecutive days, animals are placed in the pool from different starting locations and allowed to find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set duration. The time spent in the quadrant where the platform was previously located is measured.
Eight-Arm Radial Maze for Working and Reference Memory
This protocol is designed to assess the ability of a nootropic compound to reverse cholinergic-deficit-induced memory impairment.[2][7]
Apparatus:
-
An eight-arm radial maze with food wells at the end of each arm.
Procedure:
-
Habituation and Training: Animals are habituated to the maze and then trained to find food rewards in a subset of the arms.
-
Drug Administration: On the test day, an amnesic agent like scopolamine (B1681570) can be administered, followed by the test compound (this compound or Piracetam) or vehicle.
-
Testing: The number of working memory errors (re-entry into an already visited arm) and reference memory errors (entry into an unbaited arm) are recorded.
Conclusion
This compound fumarate and Piracetam represent two distinct approaches to cognitive enhancement within the racetam class. This compound appears to act through a more targeted mechanism as an M1 muscarinic acetylcholine receptor agonist, while Piracetam exerts its effects through a broader, more multifaceted mechanism. While both show promise in preclinical models, further direct comparative studies are necessary to fully elucidate their relative efficacy, pharmacokinetic profiles, and long-term safety in various models of cognitive function and dysfunction. The experimental protocols and comparative data presented in this guide provide a framework for such future investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piracetam improves mitochondrial dysfunction following oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Double-blind, placebo-controlled, pharmacokinetic and -dynamic studies with 2 new formulations of piracetam (infusion and sirup) under hypoxia in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piracetam improves cognitive performance by restoring neurochemical deficits of the aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. drugs.com [drugs.com]
- 10. Piracetam: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Nebracetam vs. Other Racetams: A Comparative Guide on Efficacy
For Immediate Release: A Comprehensive Analysis for Researchers and Drug Development Professionals
This guide offers a detailed comparison of the preclinical efficacy of nebracetam (B40111) against other widely studied racetam compounds, including piracetam (B1677957), aniracetam (B1664956), and oxiracetam (B1678056). It is designed to provide researchers, scientists, and drug development professionals with an objective overview based on available experimental data. This document synthesizes information on their mechanisms of action, cognitive-enhancing capabilities, and neuroprotective effects. It is important to note that as of 2023, this compound has not undergone human clinical trials.
Executive Summary
The racetam family of synthetic compounds, characterized by a shared pyrrolidinone core, has been a subject of interest for their potential nootropic effects. While they share structural similarities, their pharmacological profiles and primary mechanisms of action differ significantly. This compound's primary identified mechanism is its agonist activity at the M1 muscarinic acetylcholine (B1216132) receptor.[1] In contrast, other racetams like aniracetam and oxiracetam are noted for their positive allosteric modulation of AMPA receptors, and piracetam is thought to work more broadly by influencing membrane fluidity and various neurotransmitter systems.[2][3][4] Preclinical evidence suggests all these compounds possess cognitive-enhancing and neuroprotective properties, though direct comparative efficacy data remains limited.
Comparative Analysis of Racetam Compounds
Mechanism of Action
The cognitive benefits of racetams are largely attributed to their influence on the cholinergic and glutamatergic systems, which are crucial for learning and memory.
-
This compound: Functions primarily as an agonist at the M1 muscarinic acetylcholine receptor, a key target in cognitive function.[1] This interaction is believed to initiate signaling cascades that enhance neuronal excitability and synaptic plasticity.[1] It is also thought to promote the presynaptic release of acetylcholine.[1]
-
Piracetam: As the first-in-class racetam, its mechanism is considered to be multi-modal. It is believed to enhance the function of acetylcholine and glutamate (B1630785) neurotransmission, potentially by increasing the density of their receptors.[4][5] A key proposed mechanism is the enhancement of neuronal membrane fluidity, which facilitates receptor function.[3][4]
-
Aniracetam: Its main mechanism is the positive allosteric modulation of AMPA receptors, which amplifies glutamatergic signaling, a cornerstone of synaptic plasticity.[2][6] It also enhances the release of acetylcholine in the hippocampus.[6]
-
Oxiracetam: Similar to aniracetam, oxiracetam positively modulates AMPA receptors and promotes the release of both acetylcholine and glutamate.[3][7] Its cognitive-enhancing effects are linked to this dual action on the cholinergic and glutamatergic systems.[7][8]
Receptor Binding Affinity and Potency
Direct, head-to-head comparative studies on the receptor binding affinities of these racetams are scarce. The table below compiles available preclinical data from various sources. These values should be interpreted with caution due to differing experimental conditions.
| Compound | Target Receptor | Parameter | Value | Reference |
| This compound HCl | Human Muscarinic M1 | EC₅₀ (intracellular Ca²⁺ increase) | 1.59 mM | [1] |
| This compound | Human Muscarinic M1 | IC₅₀ (Antagonist Activity Assay) | 100 - 105 nM | [2] |
| Piracetam | Various Neurotransmitter Receptors | Kᵢ | >10 µM | [3] |
| Aniracetam | AMPA Receptor | - | Positive Allosteric Modulator | [2] |
| Oxiracetam | AMPA Receptor | - | Positive Allosteric Modulator | [3] |
Note: While functionally an agonist, the IC₅₀ value for this compound in the antagonist assay likely reflects its binding affinity in a competitive setting.[2] Piracetam demonstrates low affinity across a range of receptors.[3] The primary action of Aniracetam and Oxiracetam is through allosteric modulation, for which Kᵢ values are not the most relevant measure of potency.
Efficacy in Cognitive Enhancement: Preclinical Data
The potential of racetams to improve learning and memory has been assessed in various animal models. The following tables present a selection of quantitative data from key behavioral assays.
Passive Avoidance Task
This task assesses long-term memory based on fear conditioning.
| Compound | Animal Model | Dosage | Effect on Retention Latency | Reference |
| Piracetam | Aged Rats | 200 mg/kg/day | Improved performance compared to saline control. | [9] |
| Piracetam + Choline | Aged Rats | 100 mg/kg/day each | Outperformed all other groups threefold. | [9] |
| Aniracetam | 2 & 18-month-old rats | 30 & 50 mg/kg, IP x 5 days | Significantly increased step-down latencies. | [10] |
| Piracetam | 2-month-old rats | 100 mg/kg, IP x 5 days | Significantly increased step-down latencies. | [10] |
| Oxiracetam | Mice | 50 mg/kg | No effect on one-trial passive avoidance acquisition. | [11] |
Morris Water Maze Task
This task evaluates spatial learning and memory.
| Compound | Animal Model | Dosage | Effect on Escape Latency/Performance | Reference |
| This compound | Rats with scopolamine-induced cognitive disruption | - | In an 8-Arm Radial Maze, showed significantly more correct responses and fewer errors. | [12] |
| Piracetam | Rats with chronic cerebral hypoperfusion | 600 mg/kg | Reduced the prolonged escape latency. | [12] |
| Oxiracetam | Mice with MK-801 induced amnesia | 30 mg/kg | Mitigated spatial learning difficulties. | [12] |
Neuroprotective Effects
Racetams have demonstrated protective effects in animal models of amnesia.
Scopolamine-Induced Amnesia Model
Scopolamine, a muscarinic antagonist, is used to induce temporary cognitive deficits.
| Compound | Animal Model | Dosage | Neuroprotective Effect | Reference |
| This compound | Rats | - | Reversed scopolamine-induced cognitive deficits. | [11] |
| Piracetam | Rats | 200 mg/kg, i.p. | Prevented the onset of scopolamine-induced amnesia. | [13] |
| Aniracetam | - | - | Counteracted scopolamine-induced memory impairment and reduction in brain acetylcholine. | [14] |
| Oxiracetam | - | - | Counteracted scopolamine-induced memory impairment and reduction in brain acetylcholine. | [14] |
Experimental Protocols
Passive Avoidance Test
Objective: To evaluate long-term memory through fear-motivated learning.
Apparatus: A two-chambered box, one brightly lit and one dark, connected by a door. The dark chamber has an electrified floor grid.
Procedure:
-
Acquisition Phase: The animal is placed in the lit chamber. Upon entering the dark chamber, the door is closed, and a brief, mild foot shock is delivered.[15]
-
Retention Test (24 hours later): The animal is returned to the lit chamber, and the time it takes to enter the dark chamber (latency) is recorded.[14] Increased latency indicates successful memory of the aversive event.[15]
Morris Water Maze Test
Objective: To assess spatial learning and memory, which is dependent on the hippocampus.[8]
Apparatus: A large circular pool filled with opaque water, with an escape platform hidden just beneath the surface.[4] Various visual cues are positioned around the testing room.[4]
Procedure:
-
Acquisition Phase: Over several days, the animal undergoes multiple trials to locate the hidden platform from different starting points.[2] The time to find the platform (escape latency) is measured.[4]
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a fixed duration (e.g., 60 seconds).[8] The amount of time spent in the quadrant where the platform was previously located serves as a measure of spatial memory retention.[4]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
References
- 1. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Morris Water Maze Test [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Prolongation of latencies for passive avoidance responses in rats treated with aniracetam or piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of oxiracetam-nicotine combinations on active and passive avoidance learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijsr.net [ijsr.net]
- 13. A comparative study of neuroprotective effect of angiotensin converting enzyme inhibitors against scopolamine-induced memory impairments in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scantox.com [scantox.com]
- 15. Passive avoidance test [panlab.com]
Control Experiments for Rigorous Nootropic Research: A Comparative Guide to Nebracetam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nebracetam (B40111), a nootropic agent of the racetam class, with a focus on establishing rigorous experimental controls for preclinical research. By objectively comparing its performance with established alternatives like Piracetam and Nefiracetam and providing detailed experimental protocols, this document aims to facilitate the design of robust studies to validate the cognitive-enhancing effects of novel compounds.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic nootropic agent that has been investigated for its potential to enhance cognitive function.[1] Preclinical studies suggest that its primary mechanism of action is as an agonist of the M1 muscarinic acetylcholine (B1216132) receptor.[2] This receptor is coupled to a Gq protein, and its activation initiates a signaling cascade involving phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][3] This cascade ultimately results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC), key events in modulating synaptic plasticity.[1][3] Beyond its primary cholinergic activity, this compound is also reported to modulate noradrenergic, serotonergic, and dopaminergic systems, suggesting a multi-faceted pharmacological profile.[3] As of late 2025, human clinical trials for this compound have not been conducted.
Comparative Preclinical Efficacy
Direct comparative studies of this compound against other racetams using standardized protocols are limited. The following tables summarize available quantitative data from separate preclinical studies. It is crucial to interpret these cross-study comparisons with caution due to variations in animal models, experimental designs, and conditions.
Table 1: Morris Water Maze (Spatial Learning and Memory)
| Compound | Animal Model | Dosing Regimen | Key Findings |
| This compound | Data not available in scopolamine-induced amnesia models | - | - |
| Nefiracetam | Rats with cerebral embolism | 30 mg/kg, p.o. for 21 days | Significantly reduced escape latency compared to vehicle-treated embolized rats (18 ± 4s vs. 35 ± 6s after 4 days of testing).[4] |
| Piracetam | Rats with scopolamine-induced amnesia | 200 mg/kg, i.p. for 5 days | Significantly prevented the scopolamine-induced increase in escape latency.[5] |
Table 2: Radial Arm Maze (Working and Reference Memory)
| Compound | Animal Model | Dosing Regimen | Key Findings |
| This compound | Rats with scopolamine-induced amnesia | 10 mg/kg, p.o. | Corrected the scopolamine-induced disruption of spatial cognition.[6] |
| Pramiracetam | Rats | 7.5 mg/kg and 15 mg/kg daily for 7 weeks | Significantly improved performance in the reference memory component of the task. |
| Piracetam | Rats | 200 mg/kg daily | Did not show a significant effect on long-term or short-term memory in the radial maze.[7] |
Table 3: Passive Avoidance Test (Long-Term Memory)
| Compound | Animal Model | Dosing Regimen | Key Findings |
| This compound | Data not available | - | - |
| Nefiracetam | Rats with scopolamine-induced amnesia | 3 mg/kg | Tended to improve task recall when given with scopolamine (B1681570) during training.[8] |
| Piracetam | Day-old chicks | 10 or 50 mg/kg, i.p. post-training | Increased recall for the task when tested 24 hours later.[9] |
| Piracetam | 2-month-old rats | 100 mg/kg, i.p. for 5 days | Significantly prolonged step-down latencies.[10] |
Experimental Protocols for Rigorous Nootropic Research
To ensure the generation of reliable and comparable data, the following detailed experimental protocols are recommended.
Scopolamine-Induced Amnesia Model
A widely used model to investigate the pro-cognitive effects of compounds targeting the cholinergic system.
-
Animals: Male Wistar rats (200-250g) or Swiss Webster mice (25-30g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Minimum of one week in the housing facility before the experiment, with daily handling for 3-5 days prior to testing.
-
Procedure:
-
Administer scopolamine (0.5-1.0 mg/kg, i.p.) 30 minutes prior to the behavioral task to induce a cognitive deficit.
-
Administer the test compound (e.g., this compound) or vehicle at the appropriate time point before scopolamine administration, according to its pharmacokinetic profile.
-
Conduct the chosen behavioral test (e.g., Morris Water Maze, Radial Arm Maze, Passive Avoidance Test).
-
Morris Water Maze
This task assesses hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (1.5-2.0 m in diameter) filled with opaque water. An escape platform is hidden just below the water's surface. The room should have distinct visual cues on the walls.
-
Procedure:
-
Acquisition Phase (e.g., 4 days, 4 trials/day):
-
Place the animal in the water at one of four randomized starting positions.
-
Allow the animal to swim and locate the hidden platform.
-
If the platform is not found within a set time (e.g., 60-90 seconds), guide the animal to it.
-
Record the escape latency (time to find the platform).
-
-
Probe Trial (e.g., Day 5):
-
Remove the platform from the pool.
-
Allow the animal to swim for a fixed duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
Radial Arm Maze
This maze is used to evaluate both working memory (short-term) and reference memory (long-term).
-
Apparatus: An elevated maze with a central platform and multiple arms (typically 8) radiating outwards. Food wells are located at the end of each arm.
-
Procedure:
-
Habituation: Allow animals to explore the maze with food rewards in all arms for several days.
-
Training: Bait a subset of the arms. The animal is placed in the center and allowed to explore until all baits are consumed.
-
Testing:
-
Working memory errors: Re-entry into an arm from which the bait has already been consumed.
-
Reference memory errors: Entry into an arm that has never been baited.
-
-
Record the number of each type of error.
-
Passive Avoidance Test
This fear-motivated task assesses long-term memory.
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a door. The dark chamber has an electrified grid floor.
-
Procedure:
-
Training (Acquisition):
-
Place the animal in the light compartment.
-
When the animal enters the dark compartment, deliver a mild foot shock.
-
-
Testing (Retention), typically 24 hours later:
-
Place the animal back in the light compartment.
-
Measure the latency to enter the dark compartment. A longer latency indicates better memory of the aversive stimulus.
-
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway for this compound's cognitive-enhancing effects.
Experimental Workflow for Nootropic Evaluation
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Nefiracetam modulates acetylcholine receptor currents via two different signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A comparative study of neuroprotective effect of angiotensin converting enzyme inhibitors against scopolamine-induced memory impairments in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ilkogretim-online.org [ilkogretim-online.org]
- 10. Effects of this compound (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Baseline Measures in Nebracetam Cognitive Studies: A Comparative Guide
Introduction and Overview
For researchers and drug development professionals, establishing robust baseline measures is a critical first step in evaluating the efficacy of novel cognitive enhancers like Nebracetam (B40111). This guide provides a comparative analysis of this compound against other widely studied racetams—Piracetam (B1677957), Aniracetam (B1664956), and Oxiracetam. By examining their performance in preclinical models of cognitive impairment and detailing the experimental protocols for key behavioral assays, this document serves as a practical resource for designing and interpreting cognitive studies.
Preclinical research consistently demonstrates that this compound and other racetams can reverse cognitive deficits induced by scopolamine (B1681570), a muscarinic receptor antagonist that impairs learning and memory.[1] These studies often employ behavioral tasks such as the radial arm maze and the Morris water maze to quantify cognitive performance. The establishment of a stable baseline in these tasks before any pharmacological intervention is paramount for the accurate assessment of a nootropic's potential.
Comparative Efficacy of Racetams in Preclinical Models
The following tables summarize the quantitative data from preclinical studies, offering a comparative look at the effectiveness of this compound and its alternatives in mitigating scopolamine-induced cognitive deficits. It is important to note that experimental conditions, including animal models, drug dosages, and specific protocols, can vary between studies, influencing the reported outcomes.
Table 1: Performance in the Radial Arm Maze Task (Scopolamine-Induced Deficit)
| Compound | Animal Model | Dosage | Key Findings |
| This compound | Rats | 10 mg/kg | Significantly more correct responses and fewer performance errors compared to the scopolamine-only group.[1] |
| Oxiracetam | Rats | 30 mg/kg (IP) | Antagonized the scopolamine-induced (0.2 mg/kg SC) decrease in the efficiency of responding.[2] |
| Aniracetam | Rats | 100-800 mg/kg (oral) | Significant improvement in performance during a second trial in a delayed-response task.[3] |
| Piracetam | Rats | 400 mg/kg | Significantly worse performance in the radial arm maze task compared to the scopolamine-treated group was reversed.[4] |
Table 2: Performance in Other Cognitive Tasks (Various Models)
| Compound | Animal Model | Cognitive Task | Key Findings |
| Nefiracetam (B1678012) (related to this compound) | Rats (Cerebral Embolism) | Visual Spatial Learning | Completely ameliorated embolization-induced impairment. Mean escape latency: 18 +/- 4 seconds (Nefiracetam) vs. 35 +/- 6 seconds (vehicle).[1] |
| Oxiracetam | Healthy Volunteers (Scopolamine-induced amnesia) | Verbal Episodic Memory | Statistically significant improvement in delayed recall of word lists at a 1600 mg dose compared to placebo.[1] |
| Aniracetam | Rats (Aging, Scopolamine, Nucleus Basalis Lesions) | Object Recognition | Restored object recognition in all three models of cognitive impairment.[5] |
| Piracetam | Mice (Scopolamine-induced amnesia) | Inhibitory Avoidance & Object Recognition | Fully prevented scopolamine-induced memory impairment.[6][7] |
Experimental Protocols
Rigorous and well-defined experimental protocols are essential for generating reliable and reproducible data in cognitive research. Below are detailed methodologies for two standard behavioral assays used to establish baseline cognitive function and evaluate the efficacy of nootropics.
Morris Water Maze (MWM)
The Morris Water Maze is a widely used test for assessing hippocampal-dependent spatial learning and memory.[3][8]
Apparatus:
-
A large circular pool (typically 1.5-2 meters in diameter) filled with water made opaque with non-toxic paint or milk powder.
-
An escape platform submerged just below the water's surface.
-
A video tracking system to record the animal's swim path and latency to find the platform.
-
Distal visual cues are placed around the room and remain constant throughout the experiment.
Procedure:
-
Habituation: On the first day, allow the animal to swim freely in the pool for 60-120 seconds without the platform to acclimate to the environment.
-
Acquisition Training (Baseline Establishment):
-
Place the hidden platform in a specific quadrant of the pool.
-
For 4-5 consecutive days, conduct 4 trials per day for each animal.
-
In each trial, gently place the animal into the water facing the wall of the pool from one of four randomized starting positions.
-
Allow the animal to swim and find the submerged platform. The time taken to find the platform (escape latency) is recorded.
-
If the animal fails to find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds to learn its location in relation to the distal cues.
-
A stable baseline is achieved when the escape latency no longer significantly decreases over consecutive days.
-
-
Probe Trial (Memory Assessment):
-
24 hours after the final acquisition trial, remove the platform from the pool.
-
Allow the animal to swim freely for a set period (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location. This measures the strength of the spatial memory.
-
Passive Avoidance Test
The passive avoidance test is used to assess fear-motivated learning and memory.[9]
Apparatus:
-
A two-chambered box with a light compartment and a dark compartment, separated by a guillotine door.
-
The floor of the dark compartment is equipped with an electric grid to deliver a mild foot shock.
Procedure:
-
Acquisition Trial (Training):
-
Place the animal in the light compartment.
-
After a brief habituation period (e.g., 60 seconds), open the guillotine door, allowing the animal to enter the dark compartment.
-
Once the animal has fully entered the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
-
The latency to enter the dark compartment is recorded.
-
-
Retention Trial (Memory Test):
-
24 hours after the acquisition trial, place the animal back into the light compartment.
-
Open the guillotine door and record the latency to enter the dark compartment (step-through latency).
-
A longer step-through latency in the retention trial compared to the acquisition trial indicates that the animal has learned and remembers the aversive stimulus associated with the dark compartment. No foot shock is delivered during the retention trial.
-
Signaling Pathways and Mechanisms of Action
This compound is believed to exert its cognitive-enhancing effects through the modulation of several key neurotransmitter systems. Preclinical studies suggest a multi-target approach involving the cholinergic, noradrenergic, and glutamatergic systems.
Caption: Proposed signaling pathways of this compound's cognitive-enhancing effects.
The diagram above illustrates the proposed mechanisms through which this compound may improve cognitive function. It is believed to enhance the release of acetylcholine, a neurotransmitter crucial for learning and memory. Additionally, it has been shown to increase noradrenaline levels in key brain regions like the frontal cortex and hippocampus. A significant aspect of this compound's action appears to be its potentiation of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity. This is achieved, in part, through the activation of Protein Kinase C (PKC), which leads to a reduction of the magnesium block on the NMDA receptor, thereby enhancing its function.
Experimental Workflow for Establishing Baselines
A systematic workflow is crucial for establishing reliable baseline measures in cognitive studies. The following diagram outlines a typical experimental process.
References
- 1. Quantitative effects of nefiracetam on spatial learning of rats after cerebral embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxiracetam antagonizes the disruptive effects of scopolamine on memory in the radial maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aniracetam improves radial maze performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ilkogretim-online.org [ilkogretim-online.org]
- 5. Aniracetam restores object recognition impaired by age, scopolamine, and nucleus basalis lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of selection delays on radial maze performance: acquisition and effects of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of scopolamine on performance of rats in a delayed-response radial maze task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on the disruption of spatial cognition in rats. | Semantic Scholar [semanticscholar.org]
- 9. The use of a scopolamine model to study the potential nootropic effects of aniracetam and piracetam in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cholinergic Effects of Nebracetam and Other M1 Muscarinic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cholinergic effects of Nebracetam, a nootropic agent, with other prominent M1 muscarinic receptor agonists. The M1 receptor, a key player in cognitive processes, is a significant target for therapeutic development in neurodegenerative disorders. This document synthesizes available preclinical data to facilitate a comparative understanding of these compounds, focusing on their binding affinities and functional potencies.
Quantitative Comparison of M1 Muscarinic Agonists
The following table summarizes the M1 receptor binding and functional data for this compound and a selection of other well-characterized M1 agonists. It is important to note that the data are compiled from various studies employing different experimental conditions, which may influence the absolute values. Therefore, this table should be used as a comparative reference with consideration of the methodologies cited.
| Compound | Binding Affinity (Ki) | Functional Potency (EC50) | Cell Line / Tissue | Assay Type |
| This compound | 100-105 nM (IC50)[1] | 1.59 mM | Jurkat cells | Antagonist Activity Assay / Intracellular Ca2+ increase |
| Xanomeline (B1663083) | 7.94 nM[2] | 100-720 nM (Phospholipid hydrolysis)[3] | CHO cells / BHK cells / A9 L cells | [3H]NMS Displacement / Phospholipid Hydrolysis |
| Pilocarpine (B147212) | ~30 µM (Kd)[4] | 18 µM (PI Turnover)[5] | Not Specified / Rat Hippocampus | Not Specified / Phosphoinositide (PI) Turnover |
| McN-A-343 | ~ pKi 5.05 | - | Rat Cerebral Cortex | Not Specified |
| Arecoline | 115.5 µM (IC50)[6] | 7 nM | CHO cells | [3H]N-methylscopolamine displacement / Not Specified |
Note: The IC50 value for this compound is from an antagonist activity assay but is suggested to represent its affinity in a competitive binding context as it is functionally an agonist[1]. The EC50 for this compound was determined by measuring the rise in intracellular Ca2+.
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 muscarinic acetylcholine (B1216132) receptor, a Gq/11 protein-coupled receptor, initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors. This pathway is crucial for neuronal excitability and synaptic plasticity.
Experimental Protocols
Competitive Radioligand Binding Assay for M1 Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of a test compound, such as this compound, for the M1 muscarinic receptor by measuring its ability to compete with a radiolabeled antagonist for receptor binding.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor (CHO-M1 cells).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Pirenzepine.
-
Test Compound: this compound or other M1 agonists.
-
Non-specific Binding Control: Atropine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize CHO-M1 cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.
-
Assay Setup: In a 96-well filter plate, set up the following in triplicate:
-
Total Binding: Receptor membranes + radioligand.
-
Non-specific Binding (NSB): Receptor membranes + radioligand + 10 µM Atropine.
-
Competition: Receptor membranes + radioligand + serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Functional Assay for M1 Receptor Agonism
This protocol measures the functional potency (EC50) of an M1 agonist by quantifying the increase in intracellular calcium concentration ([Ca2+]i) following receptor activation.
Materials:
-
Cell Line: CHO-M1 cells or another suitable cell line endogenously or recombinantly expressing the M1 receptor.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Test Compound: this compound or other M1 agonists.
-
Positive Control: A known M1 agonist (e.g., Carbachol).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Plate CHO-M1 cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Assay:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Inject serial dilutions of the test compound or positive control into the wells.
-
Monitor the change in fluorescence over time, which corresponds to the change in [Ca2+]i.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the fluorescence response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. xanomeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Nebracetam's Neuroprotective Efficacy in Ischemic Stroke Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Nebracetam's neuroprotective effects in various preclinical ischemic models. By presenting available experimental data, this document aims to offer a clear perspective on its potential therapeutic value in stroke.
This compound (B40111), a nootropic compound of the racetam class, has been investigated for its potential to protect neurons from ischemic damage. This guide synthesizes findings from key studies on this compound and compares its performance with related nootropics, Piracetam (B1677957) and Nefiracetam, in different models of cerebral ischemia.
Comparative Efficacy in Preclinical Ischemia Models
The neuroprotective effects of this compound have been evaluated in models of global and focal cerebral ischemia. While direct comparative studies are limited, the following tables summarize the available quantitative data for this compound and related racetams, Piracetam and Nefiracetam, to provide a contextual understanding of their efficacy.
Global Cerebral Ischemia Models
Global ischemia models, such as bilateral carotid artery occlusion, simulate conditions like cardiac arrest where blood flow to the entire brain is temporarily halted.
| Compound | Ischemic Model | Species | Dosage | Key Findings | Reference |
| This compound | 10-min bilateral carotid occlusion | Stroke-prone spontaneously hypertensive rats (SHRSP) | 50 and 100 mg/kg, p.o. | Dose-dependently protected against delayed neuronal damage in the hippocampal CA1 subfield. | [1] |
| Piracetam | Not available in a directly comparable global ischemia model with quantitative neuronal protection data. | - | - | - |
Focal Cerebral Ischemia Models
Focal ischemia models, such as middle cerebral artery occlusion (MCAO), mimic thrombotic or embolic strokes that affect a specific brain region.
| Compound | Ischemic Model | Species | Dosage | Key Findings | Reference |
| This compound | Microsphere embolism-induced cerebral ischemia | Rats | 30 mg/kg, p.o. (twice daily) | Partially restored hippocampal 5-HT and striatal dopamine (B1211576) metabolite levels. Restored hippocampal in vivo 5-HT synthesis. | |
| Piracetam | Permanent middle cerebral artery occlusion (pMCAO) | Male rats | 250 and 500 mg/kg, i.p. | Markedly (~50%) and significantly reduced infarct volume compared to saline. | [2] |
| Nefiracetam | Middle cerebral artery occlusion (MCAO) | Rats | 10 mg/kg/day, p.o. | Significantly improved impairment of local cerebral blood flow and glucose utilization in several brain regions. | [3] |
| Nefiracetam | Middle cerebral artery occlusion (MCAO) | Rats | Not specified | Significantly attenuated the elevation of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and the amplification of GABA transporters (GAT-1, GAT-3) in the parietal cortex, hippocampus, and amygdala. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key studies cited.
This compound in Global Ischemia (Bilateral Carotid Occlusion)
-
Animal Model: Stroke-prone spontaneously hypertensive rats (SHRSP) were used.
-
Ischemia Induction: A 10-minute bilateral carotid occlusion was performed to induce global cerebral ischemia.
-
Drug Administration: this compound (50 and 100 mg/kg) was administered orally 10 minutes after reperfusion.
-
Outcome Assessment: The neuroprotective effect was examined histologically in the pyramidal cell layer of the hippocampal CA1 subfield 7 days after the operation.[1]
Piracetam in Focal Ischemia (Permanent MCAO)
-
Animal Model: Male Sprague-Dawley rats were used.
-
Ischemia Induction: Permanent middle cerebral artery occlusion (pMCAO) was induced.
-
Drug Administration: Piracetam (125, 250, or 500 mg/kg) was administered intraperitoneally at 6, 9, and 22 hours after the ischemic insult.
-
Outcome Assessment: Brain infarct area and volume were evaluated at 24 hours, 48 hours, and 7 days after pMCAO.[2]
Nefiracetam in Focal Ischemia (MCAO) - Cerebral Blood Flow and Metabolism
-
Animal Model: Rats were used.
-
Ischemia Induction: Middle cerebral artery occlusion (MCAO) was performed.
-
Drug Administration: Nefiracetam (10 mg/kg) was administered orally once a day for 2 weeks, starting from day 15 after MCAO.
-
Outcome Assessment: Local cerebral blood flow (LCBF) and local cerebral glucose utilization (LCMRglc) were measured on day 28 after MCAO using an autoradiographic image-processing method.[3]
Nefiracetam in Focal Ischemia (MCAO) - Neuroinflammation
-
Animal Model: Rats were used.
-
Ischemia Induction: Middle cerebral artery occlusion (MCAO) was performed to evoke post-ischemic nonconvulsive seizures.
-
Drug Administration: Systemic administration of Nefiracetam was performed.
-
Outcome Assessment: The levels of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) and the expression of GABA transporters (GAT-1 and GAT-3) in the parietal cortex, hippocampus, and amygdala were determined using ELISA and Western Blot analysis.[4]
Putative Signaling Pathways and Experimental Workflow
The neuroprotective mechanisms of racetams are believed to be multifactorial, involving the modulation of various neurotransmitter systems and cellular processes.
Caption: Putative neuroprotective mechanisms of this compound and its analogue Nefiracetam in ischemic stroke.
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a compound in a preclinical MCAO model.
Caption: Standard experimental workflow for preclinical evaluation of neuroprotective agents in a transient MCAO model.
Conclusion
The available evidence suggests that this compound exhibits neuroprotective properties in preclinical models of cerebral ischemia. In a global ischemia model, it demonstrated the ability to protect hippocampal neurons from delayed neuronal death. In a focal ischemia model, it showed positive effects on neurotransmitter systems.
The putative mechanisms of action for the racetam class involve modulation of multiple neurotransmitter systems and ion channels. For this compound, its influence on cholinergic, serotonergic, and dopaminergic systems appears to be a key aspect of its neuroprotective profile.
Further research is warranted to conduct head-to-head comparative studies of this compound against other nootropics and standard neuroprotective agents in well-established focal ischemia models. Such studies should include quantitative assessments of infarct volume, neurological deficits, and detailed investigation into the underlying signaling pathways to fully validate its therapeutic potential for ischemic stroke.
References
- 1. Histological evidence for neuroprotective action of this compound on ischemic neuronal injury in the hippocampus of stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 2-oxopyrrolidinacetamide piracetam reduces infarct brain volume induced by permanent middle cerebral artery occlusion in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nefiracetam improves the impairment of local cerebral blood flow and glucose utilization after chronic focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nefiracetam Attenuates Pro-Inflammatory Cytokines and GABA Transporter in Specific Brain Regions of Rats with Post-Ischemic Seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Nebracetam and Other Nootropics for Memory Formation and Recall
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of nebracetam (B40111) against other prominent nootropics—piracetam, aniracetam (B1664956), oxiracetam (B1678056), and nefiracetam (B1678012)—with a focus on their efficacy in memory formation and recall. The information presented is collated from preclinical studies, emphasizing quantitative data, experimental methodologies, and the underlying signaling pathways.
Executive Summary
Nootropics, or "smart drugs," are a class of compounds that aim to enhance cognitive function. The racetam family, to which this compound and its counterparts belong, has been a cornerstone of nootropic research. Each of these compounds exhibits unique mechanisms of action, primarily centered around the modulation of key neurotransmitter systems involved in memory processes. This guide will delve into the available experimental data to provide a comparative analysis of their performance.
Mechanisms of Action: A Comparative Overview
The cognitive-enhancing effects of this compound and other selected nootropics are largely attributed to their influence on cholinergic and glutamatergic neurotransmission.
-
This compound: Preclinical evidence suggests that this compound functions as an agonist at the M1 muscarinic acetylcholine (B1216132) receptor.[1] This Gq-coupled receptor is pivotal in learning and memory. Activation of the M1 receptor initiates a signaling cascade involving phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively, culminating in enhanced neuronal excitability and synaptic plasticity.
-
Piracetam: The archetypal nootropic, piracetam, is understood to be a positive allosteric modulator of AMPA receptors.[2][3][4] By binding to the interface of the receptor's dimer, it reduces desensitization and deactivation, thereby enhancing glutamatergic signaling, a critical component of long-term potentiation (LTP) and memory formation.[2][3][5]
-
Aniracetam: Similar to piracetam, aniracetam also modulates AMPA receptors.[2][3][6] However, it is reported to have a more pronounced effect and also demonstrates anxiolytic properties.[6] Its cognitive-enhancing effects are also linked to its ability to increase acetylcholine release in the hippocampus.[7]
-
Oxiracetam: This derivative is also believed to enhance cholinergic function and modulate AMPA receptors.[8][9] Studies suggest it can reverse the cognitive deficits induced by cholinergic antagonists.[8]
-
Nefiracetam: Nefiracetam distinguishes itself by its potentiation of nicotinic acetylcholine receptors (nAChRs) through pathways involving both Protein Kinase A (PKA) and Protein Kinase C (PKC).[10][11][12] It has also been shown to potentiate N-methyl-D-aspartate (NMDA) receptor function via PKC activation.[13]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for this compound, nefiracetam, and piracetam.
Comparative Efficacy in Preclinical Models
Direct head-to-head clinical trials comparing this compound with other nootropics for memory enhancement are limited. Therefore, this guide presents a comparative analysis based on preclinical data from animal models of amnesia, primarily the scopolamine-induced amnesia model, which mimics cholinergic dysfunction observed in cognitive disorders. The passive avoidance task and the Morris water maze are common behavioral assays used in these studies to assess memory formation and recall.
Data Presentation: Passive Avoidance Task
The passive avoidance task is a fear-motivated test that assesses learning and memory. A lower step-through latency in the retention trial indicates memory impairment, while a longer latency suggests memory retention. The following table summarizes the quantitative data from various studies.
| Nootropic | Animal Model | Amnesia Inducer | Dosage | Administration Route | Key Finding |
| This compound | Data not available in a comparable scopolamine-induced passive avoidance model. | - | - | - | - |
| Piracetam | Rat | Scopolamine (B1681570) (3 mg/kg) | 100 mg/kg | Not Specified | Largely overcame the amnesic effects of scopolamine.[14] |
| Aniracetam | Rat | Scopolamine | 50 mg/kg | Oral | 53% of aniracetam-treated rats showed correct responding vs. 9% in the scopolamine-only group.[15] |
| Oxiracetam | Rat | Scopolamine (0.63 mg/kg, IP) | 50 & 100 mg/kg | IP | Reduced the scopolamine-induced amnesic effect.[8] |
| Nefiracetam | Rat | Scopolamine (0.15 mg/kg) | 3 mg/kg | Not Specified | Tended to improve task recall, especially when given 6 hours post-training.[16] |
Data Presentation: Morris Water Maze
The Morris water maze is a test of spatial learning and memory. A shorter escape latency (time to find the hidden platform) indicates better spatial memory.
| Nootropic | Animal Model | Amnesia Inducer | Dosage | Administration Route | Key Finding |
| This compound | Data not available in a comparable scopolamine-induced Morris water maze model. | - | - | - | - |
| Piracetam | Rat | Scopolamine | Not specified in readily available comparative studies. | - | - |
| Aniracetam | Data not available in a comparable scopolamine-induced Morris water maze model. | - | - | - | - |
| Oxiracetam | Rat | Scopolamine (0.2 mg/kg, SC) | 30 mg/kg | IP | Antagonized the scopolamine-induced decrease in responding efficiency.[17] |
| Nefiracetam | Data not available in a comparable scopolamine-induced Morris water maze model. | - | - | - | - |
Experimental Protocols: A Methodological Overview
To ensure a clear understanding of the presented data, this section outlines the typical experimental protocols used in the cited preclinical studies.
Scopolamine-Induced Amnesia Model
This is a widely used animal model to screen for potential anti-amnesic drugs. Scopolamine, a muscarinic receptor antagonist, is administered to induce a temporary cognitive deficit, primarily affecting learning and memory.
-
Subjects: Typically, male Wistar or Sprague-Dawley rats, or Swiss albino mice are used.
-
Procedure:
-
Habituation: Animals are familiarized with the testing apparatus (e.g., passive avoidance chamber or Morris water maze) for a set period before the experiment.
-
Drug Administration: The nootropic compound or vehicle is administered at a specific time point before the training session.
-
Amnesia Induction: Scopolamine is administered (typically intraperitoneally or subcutaneously) at a specific time before the training session to induce amnesia.
-
Training (Acquisition Trial): The animal is subjected to the learning task.
-
Passive Avoidance: The animal is placed in a brightly lit compartment, and upon entering a dark compartment, receives a mild foot shock.
-
Morris Water Maze: The animal is placed in a pool of opaque water and must learn to find a hidden platform to escape.
-
-
Retention Trial: After a specific interval (e.g., 24 hours), the animal's memory of the task is tested.
-
Passive Avoidance: The latency to enter the dark compartment is measured.
-
Morris Water Maze: The time taken to find the hidden platform (escape latency) is recorded.
-
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a preclinical study investigating the effects of a nootropic on scopolamine-induced amnesia.
Discussion and Future Directions
The available preclinical data suggests that this compound and the other compared racetams hold promise as cognitive enhancers, each with a distinct pharmacological profile. While piracetam, aniracetam, oxiracetam, and nefiracetam have demonstrated efficacy in reversing scopolamine-induced memory deficits in animal models, there is a conspicuous lack of publicly available, direct comparative data for this compound in these standardized tests.
For drug development professionals, the diverse mechanisms of action within the racetam class highlight the potential for developing more targeted nootropic therapies. Understanding the specific signaling pathways modulated by each compound can inform the design of novel molecules with improved efficacy and side-effect profiles. The experimental protocols outlined in this guide provide a framework for the rigorous preclinical evaluation of such next-generation cognitive enhancers.
References
- 1. Effects of this compound (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piracetam defines a new binding site for allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piracetam, positive allosteric modulator of AMPA receptors (CAS 7491-74-9) | Abcam [abcam.com]
- 5. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the novel compound aniracetam (Ro 13-5057) upon impaired learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of aniracetam on one-trial passive avoidance tests and cholinergic neurons in discrete brain regions of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions between oxiracetam, aniracetam and scopolamine on behavior and brain acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A decrease in brain catecholamines prevents oxiracetam antagonism of the effects of scopolamine on memory and brain acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nefiracetam modulates acetylcholine receptor currents via two different signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of the neuronal nicotinic acetylcholine receptor-channel by the nootropic drug nefiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Presynaptic nicotinic acetylcholine receptors as a functional target of nefiracetam in inducing a long-lasting facilitation of hippocampal neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nefiracetam potentiates N-methyl-D-aspartate (NMDA) receptor function via protein kinase C activation and reduces magnesium block of NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reversal of scopolamine-induced amnesia and alterations in energy metabolism by the nootropic piracetam: implications regarding identification of brain structures involved in consolidation of memory traces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aniracetam reverses memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nefiracetam (DM-9384) preserves hippocampal neural cell adhesion molecule-mediated memory consolidation processes during scopolamine disruption of passive avoidance training in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oxiracetam antagonizes the disruptive effects of scopolamine on memory in the radial maze - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Effects of Nebracetam and Piracetam on Neurotransmitter Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the differential effects of two nootropic compounds, Nebracetam (B40111) and Piracetam (B1677957), on key neurotransmitter systems. By synthesizing available experimental data, this document aims to offer an objective resource for understanding their distinct pharmacological profiles.
Executive Summary
This compound and Piracetam, both belonging to the racetam class of cognitive enhancers, exhibit divergent mechanisms of action at the molecular level. This compound primarily functions as a direct agonist at M1 muscarinic acetylcholine (B1216132) receptors and a positive modulator of NMDA receptors. It also demonstrates inhibitory effects on dopamine (B1211576) and serotonin (B10506) reuptake at higher concentrations. In contrast, Piracetam's effects are more indirect and multifaceted, involving the modulation of receptor density (muscarinic and NMDA), enhancement of cell membrane fluidity, and influencing neurotransmitter metabolism rather than direct receptor binding or uptake inhibition. These fundamental differences in their interaction with neurotransmitter systems likely underlie their distinct cognitive and neurophysiological effects.
Data Presentation: Comparative Effects on Neurotransmitter Systems
The following tables summarize the quantitative data available for this compound and Piracetam across various neurotransmitter systems. It is important to note that direct comparative studies are limited, and the data presented here are compiled from various sources.
Table 1: Cholinergic System Modulation
| Parameter | This compound | Piracetam | Reference |
| M1 Muscarinic Receptor Activity | Agonist; EC₅₀ for intracellular Ca²⁺ increase: 1.59 mM (in Jurkat cells) | No direct binding affinity reported; Increases M1 receptor density in aged mice by 30-40% after chronic treatment. | [1][2][3][4] |
| Acetylcholine (ACh) Release | Enhances ACh release (effective at 10⁻⁷ to 10⁻⁵ M in dog stellate ganglia) | Reports are conflicting; one study indicates it may decrease hippocampal ACh levels, while another suggests it increases ACh utilization in the hippocampus. | [5][6][7][8][9] |
Table 2: Glutamatergic System Modulation
| Parameter | This compound | Piracetam | Reference |
| NMDA Receptor Modulation | Potentiates NMDA-evoked currents by ~170% of control at 10 nM in rat cortical neurons. | Increases NMDA receptor density by approximately 20% in the forebrain of aging mice after 14 days of treatment. | [10][11][12] |
| AMPA Receptor Modulation | No significant direct modulation reported. | Positive allosteric modulator of AMPA receptors. | [13] |
Table 3: Monoaminergic System Modulation (Neurotransmitter Uptake)
| Parameter | This compound | Piracetam | Reference |
| Dopamine Uptake Inhibition | Significant reduction at concentrations of 100 µM and above in rat striatal synaptosomes. | Does not directly inhibit dopamine uptake; may increase dopamine metabolite levels. | [14][15] |
| Serotonin Uptake Inhibition | Significant reduction at concentrations of 100 µM and above in rat hippocampal synaptosomes. | No direct inhibition of serotonin uptake reported; may have dose-dependent effects on serotonin levels and turnover. | [14][16] |
Experimental Protocols
Measurement of Intracellular Calcium ([Ca²⁺]i) Increase in Jurkat Cells
This protocol is used to determine the agonistic activity of compounds at the M1 muscarinic acetylcholine receptor, which is endogenously expressed in Jurkat cells.
Materials:
-
Jurkat T-cell line
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound and Piracetam solutions of varying concentrations
-
Atropine (muscarinic antagonist for control)
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Cell Culture: Culture Jurkat cells in appropriate medium until they reach the desired confluency.
-
Dye Loading: Resuspend the cells in HBS containing a calcium-sensitive fluorescent dye (e.g., 2 µM Fura-2 AM) and Pluronic F-127 (0.02%) to facilitate dye entry. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells to remove the extracellular dye and resuspend them in fresh HBS.
-
Measurement: Transfer the cell suspension to a 96-well plate. Measure the baseline fluorescence for a set period.
-
Compound Addition: Add varying concentrations of this compound or Piracetam to the wells.
-
Data Acquisition: Immediately begin recording the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the emission at 510 nm with excitation at both 340 nm and 380 nm.
-
Data Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) to determine the relative change in intracellular calcium concentration. Plot the concentration-response curve to determine the EC₅₀ value.
Synaptosomal Neurotransmitter Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into presynaptic terminals.
Materials:
-
Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin)
-
Homogenization buffer (e.g., sucrose (B13894) solution with buffer)
-
Uptake buffer (e.g., Krebs-Ringer buffer)
-
Radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin)
-
This compound and Piracetam solutions of varying concentrations
-
Known uptake inhibitor for positive control (e.g., cocaine for dopamine, fluoxetine (B1211875) for serotonin)
-
Scintillation fluid and a liquid scintillation counter
Procedure:
-
Synaptosome Preparation: Homogenize the brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in uptake buffer.
-
Protein Quantification: Determine the protein concentration of the synaptosomal preparation.
-
Uptake Assay: Pre-incubate aliquots of the synaptosomal suspension with either vehicle, this compound, or Piracetam at various concentrations for a short period at 37°C.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction.
-
Termination of Uptake: After a defined incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by adding ice-cold uptake buffer and filtering the mixture through glass fiber filters.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radiolabeled neurotransmitter.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of neurotransmitter uptake for each concentration of the test compounds compared to the vehicle control.
Signaling Pathways and Experimental Workflows
Caption: this compound's signaling pathway via M1 muscarinic receptor agonism.
Caption: Multifaceted mechanisms of action of Piracetam.
Caption: Experimental workflow for neurotransmitter uptake assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrochloride (WEB 1881 FU hydrochloride) | mAChR Agonist | DC Chemicals [dcchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Effects of this compound (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PlumX [plu.mx]
- 6. Piracetam diminishes hippocampal acetylcholine levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profound effects of combining choline and piracetam on memory enhancement and cholinergic function in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of oxiracetam and piracetam on central cholinergic mechanisms and active-avoidance acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increase of acetylcholine release by this compound in dog cardiac sympathetic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of piracetam on N-methyl-D-aspartate receptor properties in the aged mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 14. Effects of this compound on synaptosomal monoamine uptake of striatal and hippocampal regions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of piracetam on the central dopaminergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of piracetam, a nootropic agent, on rat brain monoamines and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Neuroprotective Action of Nebracetam Against NMDA Receptor-Mediated Neurotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of Nebracetam against N-methyl-D-aspartate (NMDA) receptor-mediated neurotoxicity. Its performance is evaluated alongside two well-established NMDA receptor antagonists, Memantine and MK-801, supported by available experimental data. This document is intended to serve as a resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction to NMDA Receptor-Mediated Neurotoxicity
Overactivation of the N-methyl-D-aspartate (NMDA) receptor, a crucial component in synaptic plasticity and memory formation, can lead to an excessive influx of calcium ions (Ca²⁺) into neurons. This phenomenon, known as excitotoxicity, triggers a cascade of detrimental downstream events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately culminating in neuronal death. This process is implicated in the pathophysiology of numerous neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Huntington's disease. Consequently, agents that can modulate NMDA receptor activity and mitigate excitotoxicity are of significant therapeutic interest.
This compound, a nootropic agent of the racetam family, has been investigated for its cognitive-enhancing and neuroprotective properties. This guide focuses on its specific action against NMDA receptor-mediated neurotoxicity, offering a comparative perspective with other known NMDA receptor modulators.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the available quantitative data on the neuroprotective effects of this compound, Memantine, and MK-801 against NMDA receptor-mediated neurotoxicity. It is important to note that the experimental conditions under which these data were generated may vary across studies, and direct comparative studies are limited.
Table 1: Neuroprotective Efficacy of this compound
| Compound | Concentration | Model System | Endpoint | Reported Efficacy | Citation |
| This compound | 10 µM (10⁻⁵ M) | Rat striatal slices | NMDA-induced dopaminergic impairment | Complete protection | [1] |
| This compound | 100 µM (10⁻⁴ M) | Rat striatal slices | NMDA-induced dopaminergic impairment | Complete protection | [1] |
Table 2: Neuroprotective Efficacy of Memantine
| Compound | Concentration | Model System | Endpoint | Reported Efficacy | Citation |
| Memantine | < 3 µM | Acute hippocampal slices | NMDA-induced excitotoxicity | Neuroprotective (bell-shaped dose-response) | [2] |
| Memantine | ~1.5 µM | tsA201 cells expressing GluN1/2A receptors | NMDA receptor inhibition (IC₅₀) | 50% inhibition | [3] |
| Memantine | 2.5 µM and 5 µmol/L | Primary cultures of rat cortical neurons | NMDA-induced toxicity | Fully effective in reversing toxicity | [4] |
Table 3: Neuroprotective Efficacy of MK-801
| Compound | Concentration/Dose | Model System | Endpoint | Reported Efficacy | Citation |
| MK-801 | 1-10 mg/kg (i.p.) | Rat striatum (in vivo) | NMDA- or quinolinate-induced neurodegeneration | Prevention of neurotoxicity | [5] |
| MK-801 | 10 µM | Acute hippocampal slices | NMDA-induced LDH release | Complete block of LDH release | [5] |
| MK-801 | 0.11 and 0.07 µmol/L (IC₅₀) | Primary cultures of rat cortical neurons | Prevention of NMDA toxicity (MTT and LDH assays) | 50% inhibition | [4] |
Experimental Protocols
This section details a representative experimental protocol for inducing NMDA receptor-mediated neurotoxicity in rat striatal slices and assessing the neuroprotective effects of compounds by measuring dopamine (B1211576) release. This protocol is a composite based on methodologies described in the cited literature.
Preparation of Rat Striatal Slices
-
Animal Euthanasia and Brain Extraction: Male Sprague-Dawley rats (200-250g) are humanely euthanized in accordance with institutional guidelines. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 KH₂PO₄, 1.3 MgSO₄, 2.5 CaCl₂, 26 NaHCO₃, and 10 D-glucose.
-
Slicing: The brain is sectioned to obtain coronal slices containing the striatum using a vibratome. Slices are typically cut at a thickness of 300-400 µm.
-
Recovery: Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before the start of the experiment.
Induction of NMDA-Mediated Neurotoxicity and Drug Application
-
Perfusion Setup: Individual slices are transferred to a perfusion chamber and continuously superfused with oxygenated aCSF at a constant flow rate (e.g., 1-2 mL/min) and temperature (e.g., 32-34°C).
-
Basal Dopamine Release: After a stabilization period, basal dopamine release is established by collecting perfusate samples at regular intervals.
-
NMDA Application: To induce excitotoxicity, NMDA (e.g., 100-300 µM) is added to the perfusion medium for a defined period (e.g., 10-20 minutes).
-
Neuroprotective Agent Application: The neuroprotective agent (this compound, Memantine, or MK-801) is applied at various concentrations. This can be done either as a pre-treatment before NMDA exposure, co-application with NMDA, or post-treatment to assess its rescue potential.
Measurement of Dopamine Release
-
Sample Collection: Perfusate samples are collected at timed intervals throughout the experiment.
-
Dopamine Quantification: The concentration of dopamine in the collected samples is measured. Common techniques include:
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED): A highly sensitive and specific method for quantifying dopamine.
-
Fast-Scan Cyclic Voltammetry (FSCV): Allows for real-time measurement of dopamine release with high temporal resolution.
-
Assessment of Neuronal Viability (Alternative Endpoint)
-
Staining: After the experiment, slices can be stained to assess cell death. A common method is using propidium (B1200493) iodide (PI), which stains the nuclei of dead cells, and a vital dye like fluorescein (B123965) diacetate (FDA) or calcein-AM, which stains living cells.
-
Imaging: Slices are imaged using fluorescence microscopy to quantify the extent of neuronal death in specific regions of the striatum.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the NMDA receptor-mediated excitotoxicity pathway and the proposed mechanisms of action for this compound and its comparators.
Caption: NMDA Receptor-Mediated Excitotoxicity Signaling Pathway.
Caption: Experimental Workflow for Assessing Neuroprotection.
Caption: Comparative Mechanisms of Action on the NMDA Receptor.
Discussion and Conclusion
The available evidence suggests that this compound is a potent neuroprotective agent against NMDA receptor-mediated excitotoxicity, demonstrating complete protection in an ex vivo model of dopaminergic impairment at concentrations of 10 µM and 100 µM.[1] Its mechanism is believed to involve a direct interaction with the NMDA receptor-operated calcium channels.[1]
In comparison, Memantine and MK-801 are well-characterized uncompetitive and non-competitive NMDA receptor antagonists, respectively. Memantine exhibits a more complex, bell-shaped dose-response curve for neuroprotection and is clinically used for the treatment of Alzheimer's disease.[2][6] MK-801 is a potent antagonist, effective in various preclinical models of excitotoxicity, but its clinical development has been hampered by adverse side effects.[5][7]
A significant limitation in this comparative analysis is the lack of head-to-head studies directly comparing the neuroprotective efficacy of this compound with Memantine and MK-801 under identical experimental conditions. The "complete protection" afforded by this compound is a strong qualitative finding, but without a full dose-response curve and an IC₅₀ value, a precise quantitative comparison of potency remains challenging.
Future research should aim to:
-
Generate comprehensive dose-response curves for the neuroprotective effect of this compound in various models of NMDA-mediated neurotoxicity.
-
Conduct direct comparative studies of this compound against other NMDA receptor modulators like Memantine and MK-801.
-
Further elucidate the specific molecular interactions of this compound with the NMDA receptor complex.
References
- 1. This compound (WEB 1881FU) prevents N-methyl-D-aspartate receptor-mediated neurotoxicity in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rat cortico-striatal sagittal organotypic slice cultures as ex vivo excitotoxic striatal lesion models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-response features of neuroprotective agents: an integrative summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The neuroprotective action of ketamine and MK-801 after transient cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nebracetam and Nefiracetam on Synaptic Transmission
In the landscape of nootropic research, the racetam family of compounds has garnered significant attention for its potential cognitive-enhancing effects. Among these, Nebracetam (B40111) and Nefiracetam (B1678012) have emerged as subjects of interest for their distinct modulatory actions on synaptic transmission. This guide provides a comparative analysis of their effects on key neurotransmitter systems and synaptic plasticity, supported by experimental data, detailed methodologies, and visual representations of their proposed mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cognitive enhancers.
Overview of Mechanisms of Action
This compound and Nefiracetam, while both pyrrolidinone derivatives, exhibit divergent primary mechanisms of action on synaptic transmission. This compound's effects are predominantly linked to the enhancement of cholinergic and monoaminergic systems, alongside neuroprotective actions against glutamate-induced toxicity.[1][2] In contrast, Nefiracetam demonstrates a more complex profile, modulating cholinergic, GABAergic, and glutamatergic systems, with a notable influence on specific ion channels and intracellular signaling cascades.[3][4]
Comparative Effects on Neurotransmitter Systems
The following tables summarize the quantitative data on the effects of this compound and Nefiracetam on various aspects of synaptic transmission.
Table 1: Cholinergic System Modulation
| Compound | Parameter | Effect | Concentration/Dose | Model System | Reference |
| This compound | M1 Muscarinic Receptor Activity | Agonist (EC₅₀) | 1.59 mM | Jurkat cells | [5] |
| Acetylcholine (B1216132) (ACh) Release | Enhancement | Not specified | Dog stellate ganglia | [5] | |
| Nefiracetam | Nicotinic ACh Receptor (nAChR) Currents | Potentiation | 1-10 µM | Xenopus oocytes expressing Torpedo nAChRs | [6][7] |
| Miniature Excitatory Postsynaptic Currents (mEPSCs) Frequency (in the presence of ACh) | Increased | 10 nM | Rat cortical neurons | [8] | |
| Miniature Inhibitory Postsynaptic Currents (mIPSCs) Frequency (in the presence of ACh) | Increased | 10 nM | Rat cortical neurons | [8] |
Table 2: GABAergic and Glutamatergic System Modulation
| Compound | Parameter | Effect | Concentration/Dose | Model System | Reference |
| This compound | NMDA Receptor-Mediated Neurotoxicity | Neuroprotection | 10-100 µM | Rat striatal slices | [2] |
| Nefiracetam | GABA-induced Chloride Currents | Potentiation (at low GABA conc.) / Reduction of maximal response | 10 µM | Rat dorsal root ganglion neurons | [9] |
| GABA Turnover & GAD Activity | Increased | Not specified | Rat brain (repeated administration) | [10] | |
| Glutamate Release (via nAChR stimulation) | Increased | Not specified | Not specified | [7] |
Table 3: Monoaminergic System Modulation
| Compound | Parameter | Effect | Concentration/Dose | Model System | Reference |
| This compound | Striatal Dopamine Uptake | Reduction | ≥ 100 µM | Rat striatal synaptosomes | [11] |
| Hippocampal Serotonin Uptake | Reduction | ≥ 100 µM | Rat hippocampal synaptosomes | [11] | |
| Scopolamine-induced Noradrenaline Decrease | Reversal | Not specified | Rat frontal cortex and hippocampus | [1] | |
| Ischemia-induced Hippocampal 5-HT Decrease | Restoration | 30 mg/kg (p.o.) | Rats with microsphere embolism | [12] | |
| Nefiracetam | Monoaminergic Neurotransmitters | Improvement in dysfunction | Not specified | Animal models of amnesia | [10] |
Effects on Ion Channels and Intracellular Signaling
Nefiracetam has been shown to directly modulate the activity of voltage-gated calcium channels, a mechanism not prominently reported for this compound.
Table 4: Effects on Ion Channels
| Compound | Parameter | Effect | Concentration/Dose | Model System | Reference |
| Nefiracetam | L-type Ca²⁺ Channel Currents | Two-fold increase | 1 µM | NG108-15 cells | [13] |
| N-type Ca²⁺ Channel Currents (inhibited by Leu-enkephalin) | Prompt recovery | Not specified | NG108-15 cells | [13] |
Impact on Synaptic Plasticity
Nefiracetam has been demonstrated to induce a long-lasting facilitation of hippocampal synaptic transmission, resembling long-term potentiation (LTP). This effect is linked to its modulation of nicotinic acetylcholine receptors and subsequent activation of Protein Kinase C (PKC).[7][14]
Table 5: Effects on Long-Term Potentiation (LTP)
| Compound | Parameter | Effect | Model System | Reference |
| Nefiracetam | Field Excitatory Postsynaptic Potentials (fEPSPs) slope in CA1 | Enhancement to ~170% of basal levels | Rat hippocampal slices | [14] |
Experimental Protocols
Measurement of Intracellular Calcium Rise
To determine the agonistic activity at M1 muscarinic receptors, changes in intracellular calcium concentration ([Ca²⁺]i) are measured in a cell line endogenously expressing these receptors, such as Jurkat cells.[5]
-
Cell Culture: Jurkat cells are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Loading with Fluorescent Dye: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specific duration at 37°C.
-
Stimulation: The compound (e.g., this compound) is added to the cell suspension at various concentrations.
-
Data Acquisition: Changes in fluorescence intensity are monitored using a fluorometer or fluorescence microscope to calculate [Ca²⁺]i.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure ion channel currents and postsynaptic currents in cultured neurons or brain slices.[8][9]
-
Preparation: Primary cultures of neurons (e.g., rat cortical or dorsal root ganglion neurons) or acute brain slices are prepared.
-
Recording: A glass micropipette filled with an internal solution is sealed onto the membrane of a single neuron. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.
-
Data Acquisition: The amplifier records the flow of ions through the channels in the neuron's membrane in response to drug application or synaptic stimulation. Miniature excitatory or inhibitory postsynaptic currents (mEPSCs/mIPSCs) can be recorded to assess changes in presynaptic neurotransmitter release probability.
In Vitro Synaptosomal Uptake Assay
This method assesses the effect of a compound on the reuptake of neurotransmitters into presynaptic terminals.[11]
-
Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions (e.g., striatum, hippocampus) using density gradient centrifugation.
-
Uptake Assay: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin) in the presence or absence of the test compound.
-
Measurement: The amount of radioactivity taken up by the synaptosomes is measured using a scintillation counter to determine the inhibition of neurotransmitter uptake.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound
Caption: Proposed signaling pathways for this compound's nootropic effects.
Proposed Signaling Pathway for Nefiracetam
Caption: Proposed signaling pathways for Nefiracetam's nootropic effects.
General Experimental Workflow for Assessing Effects on Synaptic Transmission
Caption: General experimental workflow for comparative analysis.
Conclusion
This comparative guide highlights the distinct yet occasionally overlapping mechanisms through which this compound and Nefiracetam modulate synaptic transmission. This compound appears to exert its effects primarily through the enhancement of cholinergic and monoaminergic signaling, coupled with neuroprotective properties against excitotoxicity.[1][2] Nefiracetam, on the other hand, presents a more intricate mechanism involving the potentiation of nicotinic acetylcholine receptors, modulation of GABAergic transmission, and direct effects on voltage-gated calcium channels, ultimately leading to a long-lasting facilitation of synaptic plasticity.[3][7][9][14] The detailed experimental data and protocols provided herein offer a foundation for further research into the specific therapeutic applications of these nootropic agents. The visual diagrams of the proposed signaling pathways serve to conceptualize the complex interplay of these compounds within the neuronal circuitry. Future direct, head-to-head comparative studies are warranted to fully elucidate the nuanced differences in their effects on synaptic transmission and cognitive function.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brcrecovery.com [brcrecovery.com]
- 5. benchchem.com [benchchem.com]
- 6. Nefiracetam modulates acetylcholine receptor currents via two different signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Presynaptic nicotinic acetylcholine receptors as a functional target of nefiracetam in inducing a long-lasting facilitation of hippocampal neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nefiracetam and galantamine modulation of excitatory and inhibitory synaptic transmission via stimulation of neuronal nicotinic acetylcholine receptors in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the nootropic drug nefiracetam on the GABAA receptor-channel complex in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of nefiracetam on amnesia animal models with neuronal dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on synaptosomal monoamine uptake of striatal and hippocampal regions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of delayed treatment with this compound on neurotransmitters in brain regions after microsphere embolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular mechanism of action of cognitive enhancers: effects of nefiracetam on neuronal Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A 'long-term-potentiation-like' facilitation of hippocampal synaptic transmission induced by the nootropic nefiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Nebracetam
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Nebracetam is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures regulatory compliance but also builds a foundation of trust in an organization's commitment to safe chemical handling. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, drawing from general best practices for pharmaceutical waste management in a research setting.
Hazard Assessment and Classification
Before initiating any disposal procedure, a thorough hazard assessment is necessary. Based on available data for structurally similar compounds such as Piracetam and Aniracetam, this compound should be handled with caution. While some related compounds are not classified as hazardous, others are noted as being harmful if swallowed and capable of causing skin and eye irritation. Therefore, it is prudent to treat this compound as a potentially hazardous substance.
Key Considerations:
-
Regulatory Status: this compound is an investigational compound and is not scheduled as a controlled substance by the Drug Enforcement Administration (DEA).
-
Physical and Chemical Properties: Refer to the supplier's technical datasheet for information on solubility, reactivity, and other relevant properties.
-
Toxicity: In the absence of comprehensive toxicological data for this compound, assume a moderate level of toxicity.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound from a research laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are generally suitable).
2. Segregation of Waste:
-
Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly instructed to do so by your EHS department.
-
Designate a specific, clearly labeled container for this compound waste.
3. Containerization:
-
Solid this compound waste (e.g., unused powder, contaminated consumables) should be placed in a durable, leak-proof container with a secure lid.
-
The container must be clearly labeled with the chemical name ("this compound") and a hazard warning (e.g., "Caution: Research Chemical").
4. Inactivation (if applicable and approved):
-
For liquid solutions of this compound, consult with your EHS department about the possibility of chemical inactivation. Do not attempt any chemical degradation without a validated and approved protocol.
5. Storage Pending Disposal:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated and have secondary containment in case of a leak.
6. Final Disposal:
-
Never dispose of this compound down the drain or in the regular trash.
-
The recommended method for the final disposal of non-hazardous and many hazardous pharmaceutical wastes is incineration by a licensed hazardous waste management company.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste. They will ensure that the disposal is carried out in accordance with all applicable regulations.
Quantitative Data Summary
At present, there is no publicly available quantitative data regarding the environmental fate, aquatic toxicity, or recommended disposal concentrations for this compound. The following table provides a template for the types of data that would be valuable for a comprehensive disposal plan. Researchers are encouraged to consult with their EHS professionals to determine if any institutional data is available.
| Parameter | Value | Units | Source/Notes |
| LD50 (Oral, Rat) | Not Found | mg/kg | Data not available for this compound. For Piracetam, it is >10,000 mg/kg. |
| Aquatic Toxicity (LC50) | Not Found | mg/L | No ecotoxicological data is currently available for this compound. |
| Biodegradability | Not Found | % | The biodegradability of this compound has not been reported. |
Experimental Protocols
Specific experimental protocols for the degradation or inactivation of this compound for disposal purposes are not documented in publicly available literature. The development of such protocols would require a detailed study of its chemical reactivity and degradation pathways. In the absence of a validated protocol, incineration remains the safest and most compliant disposal method.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Essential Safety and Logistical Information for Handling Nebracetam
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Nebracetam is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), emergency procedures, and disposal protocols for this compound (CAS Number: 97205-34-0), a nootropic drug of the racetam family.
Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Eyes | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Hands | Nitrile Gloves | Should be regularly inspected for tears or holes. Change gloves immediately if contaminated. |
| Body | Laboratory Coat | A buttoned lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory | Fume Hood or Dust Mask (N95 or higher) | A fume hood should be used when handling the powder to avoid inhalation. If a fume hood is not available, a properly fitted dust mask is essential. |
Emergency Procedures
In the event of accidental exposure to this compound, immediate and appropriate action is critical. The following table outlines the initial first-aid measures to be taken.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure a safe laboratory environment.
| Aspect | Procedure |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of the powder. Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in areas where the compound is handled. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. |
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in accordance with local, state, and federal regulations for chemical waste.
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as hazardous chemical waste. Contact your institution's environmental health and safety (EHS) office for specific guidelines and to arrange for pickup. Do not dispose of down the drain or in the regular trash. |
| Contaminated Materials (e.g., gloves, weigh paper, empty containers) | Place in a sealed, labeled container for hazardous waste disposal. Follow your institution's EHS procedures for disposal of chemically contaminated solid waste. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a research setting, from preparation to disposal.
Disclaimer: The information provided here is intended as a guide for trained professionals in a laboratory setting. A comprehensive Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, it is imperative to supplement this information with general principles of laboratory safety and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance. Always perform a thorough risk assessment before beginning any new experimental work.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
